Octanoic anhydride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57372. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
octanoyl octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O3/c1-3-5-7-9-11-13-15(17)19-16(18)14-12-10-8-6-4-2/h3-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFYDKXYXRZODZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC(=O)CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70211363 | |
| Record name | Octanoic anhydride | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623-66-5 | |
| Record name | Octanoic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Octanoic anhydride | |
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| Record name | Octanoic anhydride | |
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| Record name | Octanoic anhydride | |
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| Record name | Octanoic anhydride | |
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Foundational & Exploratory
An In-depth Technical Guide to Octanoic Anhydride (CAS: 623-66-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides comprehensive information on octanoic anhydride (B1165640) (CAS: 623-66-5), a reactive chemical intermediate derived from the eight-carbon saturated fatty acid, octanoic acid.[1] Characterized by two octanoyl groups linked by an oxygen atom, it serves as a crucial acylating agent in organic synthesis.[2] This document outlines its chemical and physical properties, spectral data, safety and handling protocols, and significant applications. Detailed experimental methodologies for its use in acylation reactions are also presented, supported by workflow diagrams to illustrate key processes.
Chemical Identity and Synonyms
Octanoic anhydride is also known by several other names, the most common of which is caprylic anhydride.[1][3] Its fundamental details are summarized below.
| Identifier | Value |
| CAS Number | 623-66-5[1][3][4][5][6] |
| Molecular Formula | C₁₆H₃₀O₃[1][3][4][5] |
| IUPAC Name | Octanoyl octanoate[5] |
| Synonyms | Caprylic anhydride, Caprylic acid anhydride, Octanoic acid anhydride, n-Octanoic anhydride, Dithis compound[1][3] |
| InChI Key | RAFYDKXYXRZODZ-UHFFFAOYSA-N[1][5] |
| SMILES | CCCCCCCC(=O)OC(=O)CCCCCCC[1][3][5] |
Physicochemical Properties
This compound is typically a colorless to pale yellow liquid with a characteristic fatty odor.[1] It is sensitive to moisture and should be stored accordingly.[6][7]
| Property | Value | Source |
| Molecular Weight | 270.41 g/mol | [3][4][5][8] |
| Physical Form | Liquid | [1][6] |
| Melting Point | -1 °C | [3][6] |
| Boiling Point | 237 °C (459 °F) | [9] |
| Density | 0.910 g/mL | [3][6][9] |
| Refractive Index | 1.434 - 1.44 | [3][6] |
| Solubility | Soluble in organic solvents; limited solubility in water. | [1] |
Spectral Data
Comprehensive spectral analysis is crucial for the verification and characterization of this compound. The following data are available through various public and commercial databases.
| Spectral Data Type | Availability / Source |
| ¹H NMR & ¹³C NMR | Spectra available from sources like SpectraBase.[8][10] |
| Mass Spectrometry (GC-MS) | Data available from NIST Mass Spectrometry Data Center and SpectraBase.[8][10] |
| Infrared (IR) Spectroscopy | FTIR spectra available from sources like SpectraBase.[8] |
| Raman Spectroscopy | Data available from sources like SpectraBase.[8] |
Safety and Hazard Information
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[8][11][12] Proper personal protective equipment (PPE) and handling procedures are mandatory.
| Hazard Class | GHS Pictogram | Hazard Statement (Code) | Precautionary Statements (Examples) |
| Skin Corrosion/Irritation |
| Causes severe skin burns and eye damage (H314).[8][11] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[8] P302+P361+P354: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Immediately rinse with water for several minutes.[8] |
| Serious Eye Damage | Causes serious eye damage (H318).[8] | P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] | |
| Corrosive to Metals | May be corrosive to metals (H290).[11] | P234: Keep only in original container. |
Note: This is not an exhaustive list. Always consult the full Safety Data Sheet (SDS) before handling.[9][11][12]
Applications and Significance
The primary utility of this compound lies in its function as an acylating agent .[13][14] The two electrophilic carbonyl carbons make it highly reactive toward nucleophiles, facilitating the introduction of the octanoyl (or caprylyl) group into various substrates.[2]
-
Organic Synthesis: It is widely used for the synthesis of esters and amides, which are valuable intermediates in the pharmaceutical and fine chemical industries.[1][2][14] The reaction with alcohols produces octanoate (B1194180) esters, while reaction with amines yields octanamides.
-
Materials Science: Research has explored the use of this compound for the in-situ esterification of natural polymers like cellulose.[13] This modification renders the material more hydrophobic, enhancing properties such as water resistance.[13]
-
Biorenewable Surfactants: In green chemistry, Friedel-Crafts acylation of biomass-derived compounds like 2-methylfuran (B129897) with this compound is a key step in producing biorenewable oleo-furan surfactants.[15]
Experimental Protocols
This protocol describes a general procedure for the esterification of a primary or secondary alcohol using this compound. Reactions are typically conducted under anhydrous conditions.
Materials:
-
Alcohol substrate
-
This compound (1.0 - 1.2 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane, THF, or Pyridine)
-
Base catalyst (e.g., Pyridine (B92270), DMAP, or Triethylamine, if required)
-
Stir plate and magnetic stir bar
-
Round-bottom flask with reflux condenser (if heating)
-
Nitrogen or Argon gas inlet
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Reagent Addition: Dissolve the alcohol substrate in the chosen anhydrous solvent within the flask.
-
Catalyst Addition (Optional): If a catalyst is used (e.g., a catalytic amount of DMAP or using pyridine as the solvent/catalyst), add it to the alcohol solution.
-
Anhydride Addition: Slowly add this compound to the stirred solution at room temperature or 0 °C to control any initial exotherm.
-
Reaction: Allow the reaction to stir at room temperature or heat to reflux as necessary. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS). Reaction times can vary from a few hours to overnight.
-
Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate to neutralize the octanoic acid byproduct.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Washing: Wash the combined organic layers sequentially with dilute HCl (if a basic catalyst was used), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude ester.
-
Purification: Purify the crude product by flash column chromatography or distillation to obtain the pure octanoate ester.
This compound is typically synthesized from its corresponding carboxylic acid. While several methods exist, a common approach involves the dehydration of octanoic acid.[14] One patented method describes contacting octanoic acid with a catalyst system, such as one containing palladium acetate (Pd(OAc)₂), at elevated temperatures (120-300 °C) to facilitate the dehydration and form the anhydride.[16] Another lab-scale synthesis involves reacting the carboxylic acid with a dehydrating agent like oxalyl chloride, often catalyzed by triphenylphosphine (B44618) oxide.[14]
References
- 1. CAS 623-66-5: this compound | CymitQuimica [cymitquimica.com]
- 2. longdom.org [longdom.org]
- 3. This compound [stenutz.eu]
- 4. scbt.com [scbt.com]
- 5. n-Octanoic Anhydride 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. labproinc.com [labproinc.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. This compound | C16H30O3 | CID 69340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. spectrabase.com [spectrabase.com]
- 11. n-Octanoic Anhydride SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. This compound | 623-66-5 | Benchchem [benchchem.com]
- 14. A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinetics of 2-Methylfuran Acylation with Fatty Acid Anhydrides for Biorenewable Surfactants (Journal Article) | OSTI.GOV [osti.gov]
- 16. US4477382A - Preparation of carboxylic acid anhydrides - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis and Preparation of Octanoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octanoic anhydride (B1165640) ((C₈H₁₅O)₂O), also known as caprylic anhydride, is a symmetrical acid anhydride derived from octanoic acid. It serves as a valuable reagent and intermediate in organic synthesis, particularly in the preparation of esters, amides, and other acylated derivatives. Its utility is prominent in the pharmaceutical and fine chemical industries for the introduction of the octanoyl group into various molecular scaffolds. This technical guide provides a comprehensive overview of the principal methods for the synthesis of octanoic anhydride, complete with detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in its effective preparation.
Synthesis Methodologies
Several synthetic routes to this compound have been established, each with its own set of advantages and limitations. The most common methods include the catalytic dehydration of octanoic acid, the reaction of octanoyl chloride with an octanoate (B1194180) salt, and the use of coupling agents such as carbodiimides.
Catalytic Dehydration of Octanoic Acid
The direct dehydration of octanoic acid offers a straightforward approach to this compound. This method typically requires high temperatures and the use of a catalyst to facilitate the removal of water and drive the equilibrium towards the anhydride product.
Catalyst: Cobalt (II) acetate (B1210297) tetrahydrate
Procedure:
-
A 500 mL glass reactor equipped with a mechanical stirrer, a temperature controller, and a Dean-Stark apparatus is charged with 43.5 g (300 mmol) of octanoic acid and 0.74 g (3 mmol) of cobalt (II) acetate tetrahydrate.[1]
-
Approximately 7 mL of heptane (B126788) is added to the reactor, and the Dean-Stark trap is filled with heptane.
-
The reaction mixture is stirred vigorously and heated to 200°C.
-
Nitrogen gas is bubbled through the reaction mixture at a rate of 50 cc/minute.
-
The reaction is allowed to proceed for 3 hours, during which water is collected in the Dean-Stark trap.
-
The progress of the reaction can be monitored by infrared spectroscopy, observing the appearance of characteristic anhydride peaks at approximately 1825 and 1760 cm⁻¹.
-
Gas-liquid chromatography (GLC) analysis of the reaction mixture can be used to determine the conversion of octanoic acid to this compound.
| Catalyst | Reactant Ratio (Acid:Catalyst) | Temperature (°C) | Time (h) | Yield |
| Co(OAc)₂·4H₂O | 100:1 | 200 | 3 | ~12% conversion (18 mmol) |
| Mn(OAc)₂·4H₂O | 100:1 | 205±5 | 3 | 7 mmol |
| Cu(OAc)₂ | 100:1 | 200 | ~3 | 6 mmol |
| Pd(OAc)₂/Cr(OAc)₃ | 110:2:1 | 160 | 5 | ~30% conversion (50 mmol) |
| Pd(OAc)₂/Sb(OAc)₃/Cr(OAc)₃·H₂O | 99:1:1:1 | 200 | 3 | 1.7 mmol |
Data sourced from US Patent 4,477,382 A.[2]
From Octanoyl Chloride and Sodium Octanoate
This classic method involves the reaction of a highly reactive acyl chloride with the corresponding carboxylate salt. The reaction is typically rapid and proceeds in good yield.
Part A: Preparation of Sodium Octanoate
-
In a suitable reaction vessel, dissolve 288.4 g (2 mol) of octanoic acid in 750 mL of xylene.
-
Separately, prepare a solution of 80 g (2 mol) of sodium hydroxide (B78521) in 160 mL of water.
-
Slowly add the sodium hydroxide solution to the octanoic acid solution with stirring to neutralize the acid.
-
Remove the water from the reaction mixture, for example, by azeotropic distillation.
-
The resulting sodium octanoate can be used directly or isolated.
Part B: Synthesis of this compound
-
To a stirred suspension of the prepared sodium octanoate in an inert solvent (e.g., diethyl ether or dichloromethane), add an equimolar amount of octanoyl chloride dropwise at room temperature.
-
The reaction is typically exothermic, and cooling may be necessary to maintain the temperature.
-
After the addition is complete, continue stirring at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).
-
The precipitated sodium chloride is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude this compound.
-
The crude product can be purified by vacuum distillation.
Synthesis using Dicyclohexylcarbodiimide (B1669883) (DCC)
Carbodiimides are effective dehydrating agents that facilitate the formation of anhydrides from carboxylic acids under mild conditions. Dicyclohexylcarbodiimide (DCC) is a common reagent for this transformation.
-
Dissolve octanoic acid (2 equivalents) in a suitable anhydrous solvent such as carbon tetrachloride in a reaction flask.
-
Add a solution of dicyclohexylcarbodiimide (DCC) (1 equivalent) in the same solvent to the octanoic acid solution at room temperature with stirring.
-
The reaction mixture is stirred at room temperature. The formation of the insoluble dicyclohexylurea (DCU) byproduct will be observed as a white precipitate.
-
The reaction progress can be monitored by the disappearance of the starting carboxylic acid (e.g., by TLC).
-
Once the reaction is complete, the DCU precipitate is removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure to yield the this compound.
| Fatty Acid | Solvent | Yield of Anhydride (%) |
| Caprylic (Octanoic) Acid | Carbon Tetrachloride | 87-94 |
| Palmitic Acid | Carbon Tetrachloride | 88.5 |
| Stearic Acid | Carbon Tetrachloride | 91 |
| Oleic Acid | Carbon Tetrachloride | 86.5 |
Data from Selinger, Z., & Lapidot, Y. (1966). Synthesis of fatty acid anhydrides by reaction with dicyclohexylcarbodiimide. Journal of Lipid Research, 7(1), 174-175.
Purification
The primary method for the purification of this compound is vacuum distillation. Due to its relatively high boiling point, distillation at atmospheric pressure can lead to decomposition.
Procedure for Vacuum Distillation:
-
Assemble a vacuum distillation apparatus using ground-glass joints. Ensure all glassware is dry and free of cracks.
-
Place the crude this compound in a round-bottom flask with a stir bar.
-
Connect the flask to the distillation apparatus.
-
Gradually apply vacuum using a vacuum pump.
-
Once a stable, low pressure is achieved, begin heating the distillation flask using a heating mantle or oil bath.
-
Collect the fraction that distills at the expected boiling point for the given pressure. The boiling point of this compound is approximately 180°C at 20 mmHg.[3]
Visualizations
Caption: Synthetic pathways to this compound.
Caption: General experimental workflow for synthesis.
References
The Hydrolysis of Octanoic Anhydride: A Mechanistic and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction mechanism, experimental protocols, and available kinetic data related to the hydrolysis of octanoic anhydride (B1165640). Due to a lack of specific quantitative data for octanoic anhydride in the literature, this guide draws upon established principles of carboxylic anhydride hydrolysis and data from analogous aliphatic anhydrides to provide a thorough understanding of the reaction.
Core Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction of this compound with water is a classic example of nucleophilic acyl substitution. The process involves the cleavage of the anhydride bond by a water molecule, yielding two molecules of octanoic acid. This reaction is fundamental in various chemical and biological processes and is of significant interest in drug development and organic synthesis.
The generally accepted mechanism proceeds through the following key steps:
-
Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks one of the electrophilic carbonyl carbons of the this compound molecule.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate. In this intermediate, the carbonyl carbon is bonded to four substituents: the original alkyl chain, the oxygen of the former carbonyl group (now an oxyanion), the bridging oxygen of the anhydride, and the oxygen of the attacking water molecule (which is now positively charged).
-
Collapse of the Intermediate and Leaving Group Departure: The tetrahedral intermediate rapidly collapses. The carbonyl double bond is reformed, and a carboxylate group (an octanoate (B1194180) ion) is expelled as a leaving group.
-
Proton Transfer: A proton is transferred from the protonated carboxylic acid to the carboxylate anion, resulting in the formation of two molecules of octanoic acid.
This reaction can be catalyzed by both acids and bases. Acid catalysis proceeds by protonating one of the carbonyl oxygens, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. Base catalysis, on the other hand, typically involves the deprotonation of water to form a more potent nucleophile, the hydroxide (B78521) ion, which then attacks the anhydride.
Visualizing the Reaction Pathway
The following diagram illustrates the uncatalyzed hydrolysis mechanism of this compound.
An In-Depth Technical Guide to the Solubility of Octanoic Anhydride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octanoic anhydride (B1165640) (CAS 623-66-5), also known as caprylic anhydride, is a reactive chemical intermediate widely utilized in organic synthesis, particularly for acylation and esterification reactions.[1] Its application in the synthesis of pharmaceuticals, polymers, and other fine chemicals is critically dependent on its solubility in various organic solvents, which governs reaction kinetics, product purification, and formulation development.
This technical guide provides a comprehensive overview of the solubility characteristics of octanoic anhydride. Due to a notable scarcity of publicly available quantitative solubility data, this document focuses on providing a qualitative solubility profile based on physicochemical principles and data from analogous long-chain anhydrides.[2] Furthermore, a detailed experimental protocol for the accurate determination of its solubility is provided to empower researchers to generate precise data tailored to their specific needs.
Qualitative and Predictive Solubility Data
This compound is a colorless to pale yellow liquid at room temperature.[1] Its structure, consisting of two eight-carbon alkyl chains linked by an anhydride group, imparts a predominantly nonpolar, lipophilic character. This structural feature is the primary determinant of its solubility behavior, which can be predicted using the "like dissolves like" principle.[2]
The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. These predictions are based on its chemical structure and the known solubility of similar long-chain fatty acid anhydrides.[2]
Disclaimer: This table provides an estimated guide. Experimental verification is crucial for any application requiring precise quantitative solubility data.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Heptane, Toluene | High | The long, nonpolar alkyl chains of this compound are readily solvated by nonpolar solvents through van der Waals interactions. |
| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate | High | These solvents possess a dipole moment sufficient to dissolve the polar anhydride group, while also having enough nonpolar character to solvate the alkyl chains. They are excellent solvents for facilitating reactions involving anhydrides.[2] |
| Polar Aprotic (Highly Polar) | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Medium to High | While highly polar, these solvents are generally good solvents for a wide range of organic compounds. High miscibility is expected. |
| Polar Protic | Methanol, Ethanol | Medium / Reactive | Lower alcohols can solvate this compound. However, solubility may be limited by the energy required to disrupt the solvent's hydrogen-bonding network.[2] Caution: Anhydrides can react with protic solvents like alcohols (alcoholysis) to form esters, especially in the presence of catalysts or upon heating.[3] |
| Aqueous | Water | Low | The large, hydrophobic alkyl chains render this compound poorly soluble in water.[1][2] It will react with water (hydrolyze) to form octanoic acid.[4][5] |
Experimental Protocol: Determination of Solubility via the Gravimetric Shake-Flask Method
For applications requiring precise solubility values, the shake-flask method is a reliable and widely recognized technique for determining the equilibrium solubility of a compound.[2] As this compound is a liquid, this protocol is adapted for determining the miscibility or saturation point of a liquid solute in a liquid solvent.
Objective:
To determine the quantitative solubility of this compound in a selected organic solvent at a specified temperature.
Materials and Equipment:
-
This compound (purity >95%)
-
Selected organic solvent (analytical grade)
-
Glass vials with PTFE-lined screw caps
-
Analytical balance (±0.1 mg accuracy)
-
Temperature-controlled orbital shaker or water bath
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, solvent-compatible)
-
Rotary evaporator or vacuum oven
Methodology:
-
Preparation of Supersaturated Solutions:
-
Add a known volume or mass of the selected organic solvent to several glass vials.
-
In a fume hood, add an excess amount of this compound to each vial. For a liquid solute, this means adding enough so that a separate, undissolved phase of this compound is clearly visible after initial mixing.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples at a constant speed for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 72 hours.[2] A preliminary study can be conducted by taking measurements at various time points (e.g., 12, 24, 48, 72 hours) to determine the minimum time required to reach a constant concentration.
-
-
Phase Separation and Sampling:
-
After equilibration, stop the agitation and allow the vials to stand undisturbed at the same constant temperature for at least 12-24 hours. This allows for the complete separation of the undissolved this compound phase from the saturated solvent phase.
-
Carefully, without disturbing the bottom layer, withdraw a precise aliquot (e.g., 1-5 mL) of the clear, supernatant (top) layer using a pipette or syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed, dry volumetric flask or vial.[2] This step removes any microscopic droplets of the undissolved anhydride.
-
-
Quantification (Gravimetric Method):
-
Weigh the flask containing the filtered saturated solution to determine the total mass of the solution.
-
Carefully evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen in a fume hood. For high-boiling point solvents, a vacuum oven set to a moderate temperature (e.g., 40-60 °C) can be used to avoid degradation of the anhydride.[6]
-
Once the solvent is fully removed, place the flask in a desiccator to cool to room temperature.
-
Weigh the flask containing the residue (this compound) until a constant mass is achieved.[7]
-
Data Calculation:
-
Mass of Saturated Solution = (Mass of flask + solution) - (Mass of empty flask)
-
Mass of Solute (this compound) = (Mass of flask + residue) - (Mass of empty flask)
-
Mass of Solvent = (Mass of Saturated Solution) - (Mass of Solute)
The solubility can then be expressed in various units:
-
g / 100 g solvent = (Mass of Solute / Mass of Solvent) * 100
-
g / L of solvent = (g / 100 g solvent) * Density of solvent (g/mL) * 10
-
Molarity (mol/L) = (Mass of Solute / Molar Mass of this compound) / Volume of Solvent (L)
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical workflow for determining the solubility of this compound using the gravimetric shake-flask method.
Caption: Workflow for determining solubility via the gravimetric shake-flask method.
Conclusion
While quantitative data on the solubility of this compound in organic solvents is not extensively documented, a strong predictive understanding can be derived from its molecular structure. It is expected to be highly soluble in nonpolar and polar aprotic solvents and moderately soluble in polar protic solvents, with which it may react. For applications in research, drug development, and chemical synthesis that demand high precision, the detailed gravimetric shake-flask protocol provided in this guide offers a robust and reliable methodology for generating accurate quantitative solubility data.
References
The Core Reactivity of Octanoic Anhydride: A Technical Guide for Drug Development Professionals
Introduction
Octanoic anhydride (B1165640) (also known as caprylic anhydride) is a symmetrical acid anhydride derived from octanoic acid, an eight-carbon saturated fatty acid.[1] It serves as a valuable intermediate and acylating agent in organic synthesis, finding particular utility in the fields of pharmaceutical and materials science.[1][2] As a reactive derivative of a carboxylic acid, its chemistry is dominated by nucleophilic acyl substitution, making it an effective reagent for introducing the lipophilic octanoyl group into various molecules.[3][4] This guide provides an in-depth exploration of the reactivity of octanoic anhydride, focusing on its core chemical transformations, relevant experimental data, and procedural outlines for its application in research and drug development.
Physicochemical Properties
This compound is typically a colorless to pale yellow liquid with a characteristic fatty odor.[1] It is soluble in common organic solvents but has limited solubility in water.[1] Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 623-66-5 | [1][5][6] |
| Molecular Formula | C₁₆H₃₀O₃ | [1][5][6] |
| Molecular Weight | 270.41 g/mol | [5][6][7] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Purity | ≥95% (GC) | [5][6] |
| Density | 0.910 g/cm³ | [8] |
Core Reactivity: Nucleophilic Acyl Substitution
The reactivity of this compound is centered around the two electrophilic carbonyl carbons.[9] The molecule readily reacts with nucleophiles in a process known as nucleophilic acyl substitution.[3] This reaction is generally less vigorous than with the corresponding acyl chloride, making this compound a safer and often more selective acylating agent.[10][11]
The general mechanism proceeds via an addition-elimination pathway. The nucleophile attacks one of the carbonyl carbons, breaking the pi bond and forming a tetrahedral intermediate.[12][13] Subsequently, the carbonyl double bond reforms, and a carboxylate anion (octanoate) is eliminated as a leaving group.[14] This leaving group is stabilized by resonance, which facilitates the reaction.[4]
Figure 1: General mechanism of nucleophilic acyl substitution.
Key Reactions of this compound
The primary reactions of this compound involve its interaction with common nucleophiles such as water, alcohols, and amines.
Hydrolysis: Reaction with Water
In the presence of water, this compound undergoes hydrolysis to form two molecules of octanoic acid.[3][15] This reaction is often an undesirable side reaction, necessitating the use of anhydrous ("dry") conditions during acylation experiments to maximize yield.[15] The reaction is typically slow at room temperature but can be accelerated by gentle heating or the presence of a catalyst.[16]
Reaction: (CH₃(CH₂)₆CO)₂O + H₂O → 2 CH₃(CH₂)₆COOH
Alcoholysis: Reaction with Alcohols
This compound reacts with primary and secondary alcohols to produce an octanoate (B1194180) ester and one molecule of octanoic acid as a byproduct.[3][11][17] This esterification reaction is fundamental in synthesizing fatty acid esters, which have applications as fragrances, plasticizers, and prodrugs.[18][19] To drive the reaction to completion and neutralize the acidic byproduct, a non-nucleophilic base such as pyridine (B92270) is often used as a catalyst or solvent.[3][17]
Reaction: (CH₃(CH₂)₆CO)₂O + R-OH → CH₃(CH₂)₆COOR + CH₃(CH₂)₆COOH
Aminolysis: Reaction with Amines
The reaction of this compound with ammonia, primary amines, or secondary amines yields N-substituted octanamides.[3][20][21] A key consideration for this reaction is that two molar equivalents of the amine are required.[3] The first equivalent acts as the nucleophile, while the second acts as a base to neutralize the octanoic acid byproduct, forming an ammonium (B1175870) carboxylate salt.[10][22][23] If the amine is valuable or sterically hindered, an alternative, non-nucleophilic base (e.g., triethylamine) may be used instead of a second equivalent of the amine.
Reaction: (CH₃(CH₂)₆CO)₂O + 2 RNH₂ → CH₃(CH₂)₆CONHR + CH₃(CH₂)₆COO⁻ RNH₃⁺
References
- 1. CAS 623-66-5: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 623-66-5 | Benchchem [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. scbt.com [scbt.com]
- 6. calpaclab.com [calpaclab.com]
- 7. This compound | C16H30O3 | CID 69340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [stenutz.eu]
- 9. youtube.com [youtube.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chemistrystudent.com [chemistrystudent.com]
- 12. savemyexams.com [savemyexams.com]
- 13. echemi.com [echemi.com]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. euonym.us [euonym.us]
- 19. Anhydride prodrugs for nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. 23.3. Reactions of amines | Organic Chemistry II [courses.lumenlearning.com]
- 22. chemguide.co.uk [chemguide.co.uk]
- 23. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Safe Handling of Octanoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for octanoic anhydride (B1165640) (CAS No. 623-66-5), a reactive chemical intermediate used in various synthetic processes within research and drug development. Adherence to the following protocols and precautions is critical to ensure a safe laboratory environment.
Hazard Identification and Classification
Octanoic anhydride is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2][3] It may also be corrosive to metals.[2][4] Due to its reactivity, particularly with moisture, appropriate handling measures are essential to minimize exposure and ensure stability.[3]
GHS Classification:
-
Skin Corrosion/Irritation: Category 1B[1]
-
Serious Eye Damage/Eye Irritation: Category 1[1]
-
Corrosive to Metals: Category 1[4]
Signal Word: Danger[1]
Hazard Statements:
Physical and Chemical Properties
This compound is a colorless to pale yellow liquid with a distinctive fatty odor.[5] It is soluble in organic solvents but has limited solubility in water.[5]
| Property | Value | Reference(s) |
| CAS Number | 623-66-5 | [5] |
| Molecular Formula | C₁₆H₃₀O₃ | [5] |
| Molecular Weight | 270.41 g/mol | [6] |
| Appearance | Colorless to pale yellow clear liquid | [5] |
| Melting Point | -1 °C (30 °F) | [2][7] |
| Boiling Point | 285 °C (545 °F) | [7] |
| Specific Gravity | 0.91 | [8] |
| Flash Point | 142 °C (288 °F) | [4] |
| Solubility | Soluble in organic solvents, limited solubility in water. | [5] |
Exposure Controls and Personal Protective Equipment
To minimize exposure to this compound, it is crucial to implement appropriate engineering controls and utilize personal protective equipment (PPE).
| Control Parameter | Recommendation | Reference(s) |
| Engineering Controls | Work in a well-ventilated area, preferably under a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. | [3] |
| Eye/Face Protection | Wear chemical safety goggles and a face shield. | [3] |
| Skin Protection | Wear chemically resistant gloves (e.g., nitrile or butyl rubber), a flame-resistant laboratory coat, and closed-toe shoes. | [6] |
| Respiratory Protection | If working outside a fume hood or if vapors are not adequately controlled, use a NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors. | [2][9] |
Safe Handling and Storage
Handling:
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not breathe vapors or mist.[3]
-
Keep away from heat, sparks, and open flames.[3]
-
Use only non-sparking tools.[7]
-
Ground/bond container and receiving equipment to prevent static discharge.[7]
-
Handle under an inert atmosphere (e.g., argon or nitrogen) as the material is moisture-sensitive.[2]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, and moisture.[3]
-
Store in a corrosive-resistant container.[2]
Emergency Procedures
First-Aid Measures
| Exposure Route | Protocol | Reference(s) |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [2] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | [2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them water or milk to drink. Seek immediate medical attention. | [1] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[2] Water spray can be used to cool containers.
-
Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.[2]
-
Specific Hazards: Thermal decomposition may produce carbon monoxide and carbon dioxide.[3]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]
Accidental Release Measures
The following workflow should be followed in the event of a spill:
Stability and Reactivity
-
Reactivity: Reacts with water to form octanoic acid. This reaction can be vigorous.
-
Chemical Stability: Stable under recommended storage conditions.[3] It is sensitive to moisture.[8]
-
Possibility of Hazardous Reactions: Hazardous polymerization will not occur.[3]
-
Conditions to Avoid: Heat, flames, ignition sources, and exposure to moisture.[3]
-
Incompatible Materials: Strong oxidizing agents, strong bases, and metals.[3]
-
Hazardous Decomposition Products: Carbon oxides (CO, CO₂) upon combustion.[3]
Toxicological Information
| Effect | Description | Reference(s) |
| Acute Toxicity | No specific LD50 or LC50 data available for this compound. The primary hazard is severe burns upon contact. | [3] |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation. | [1][2] |
| Eye Damage/Irritation | Causes serious, potentially permanent, eye damage. | [1][2] |
| Respiratory Irritation | Vapors and mists can cause irritation and chemical burns to the respiratory tract. | [2] |
| Carcinogenicity | Not classified as a carcinogen by IARC, NTP, or OSHA. | [10] |
| Sensitization | No information available. | [3] |
Experimental Protocols
Protocol for Dispensing this compound
-
Preparation:
-
Ensure a chemical fume hood is operational and the sash is at the appropriate height.
-
Verify that a compatible fire extinguisher, safety shower, and eyewash station are accessible.
-
Don all required PPE: chemical safety goggles, face shield, chemically resistant gloves, and a lab coat.
-
Place an absorbent, chemical-resistant liner on the work surface inside the fume hood.
-
-
Procedure:
-
Ground the this compound container and the receiving vessel to prevent static discharge.
-
Slowly open the container, being mindful of any potential pressure buildup. If storing under an inert atmosphere, ensure proper procedures are followed to maintain it.
-
Use a clean, dry glass or polytetrafluoroethylene (PTFE) pipette or syringe to transfer the desired amount of liquid. Avoid using metal spatulas or other incompatible materials.[6]
-
Dispense the liquid slowly and carefully into the receiving vessel, avoiding splashes.
-
Tightly reseal the this compound container immediately after use.
-
-
Post-Dispensing:
-
Wipe down any external contamination on the container with a suitable solvent (e.g., isopropanol) and a disposable cloth, all within the fume hood.
-
Decontaminate the work surface.
-
Properly dispose of all contaminated disposable materials (pipette tips, wipes) in a designated hazardous waste container.
-
Remove PPE in the correct order and wash hands thoroughly.
-
Protocol for Setting Up a Reaction with this compound
-
Glassware Preparation:
-
Ensure all glassware is clean and oven-dried to remove any moisture.
-
Assemble the reaction apparatus inside the chemical fume hood. If the reaction is sensitive to moisture, assemble it hot and allow it to cool under a stream of inert gas (e.g., nitrogen or argon).
-
-
Reagent Addition:
-
Add other reaction components (solvents, other reagents) to the reaction vessel before introducing the this compound, if the protocol allows.
-
Add the this compound to the reaction vessel using a syringe or dropping funnel, as appropriate for the scale and nature of the reaction. The addition should be done at a controlled rate, especially if the reaction is exothermic.
-
If the reaction is to be heated, ensure a condenser is in place and that the heating mantle is connected to a temperature controller.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction as per the specific experimental procedure.
-
Upon completion, cool the reaction mixture to room temperature before proceeding with the work-up.
-
Quench the reaction carefully, being mindful that unreacted this compound will react exothermically with aqueous solutions. The quenching procedure should be performed slowly and with cooling.
-
-
Cleaning:
-
Clean all glassware that was in contact with this compound by rinsing with an appropriate organic solvent, followed by a decontamination step (e.g., careful addition of a base like sodium bicarbonate solution to neutralize any residue), and then a final wash. All rinsates should be disposed of as hazardous waste.
-
References
- 1. fishersci.com [fishersci.com]
- 2. IsoLab - Acetic Anhydride [isolab.ess.washington.edu]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. purdue.edu [purdue.edu]
- 7. media.laballey.com [media.laballey.com]
- 8. ycusd-keenan.safeschoolssds.com [ycusd-keenan.safeschoolssds.com]
- 9. benchchem.com [benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
An In-depth Technical Guide to the Core Reaction Mechanisms of Octanoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octanoic anhydride (B1165640) is a versatile and reactive chemical intermediate, playing a crucial role in a multitude of synthetic transformations. Its utility is primarily derived from its function as an efficient acylating agent, enabling the introduction of the octanoyl group onto a wide array of nucleophiles. This guide provides a comprehensive overview of the fundamental reaction mechanisms of octanoic anhydride, with a focus on nucleophilic acyl substitution. Key reactions, including esterification, amidation, and hydrolysis, are discussed in detail. This document is intended to serve as a technical resource, offering insights into reaction kinetics, experimental protocols, and analytical monitoring techniques, thereby empowering researchers in the fields of organic synthesis, medicinal chemistry, and materials science to effectively harness the reactivity of this compound.
Core Principles: Nucleophilic Acyl Substitution
The reactivity of this compound is dominated by the nucleophilic acyl substitution mechanism. This two-step addition-elimination process is central to its reactions with a variety of nucleophiles. The two carbonyl carbons of the anhydride are electrophilic, making them susceptible to attack by electron-rich species.
The general mechanism proceeds as follows:
-
Nucleophilic Attack: A nucleophile (Nu:) attacks one of the carbonyl carbons of the this compound, leading to the formation of a tetrahedral intermediate. This step is often the rate-determining step of the reaction.
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling a carboxylate anion (octanoate) as a leaving group. The octanoate (B1194180) is a relatively good leaving group due to resonance stabilization.
This fundamental pathway is modulated by the nature of the nucleophile, the presence of catalysts, and the reaction conditions.
Key Reactions and Mechanisms
Alcoholysis: Synthesis of Esters
The reaction of this compound with alcohols, known as alcoholysis, is a widely employed method for the synthesis of octanoate esters. These esters are valuable compounds, finding applications as flavorings, fragrances, plasticizers, and precursors for pharmaceuticals.
The reaction proceeds via the nucleophilic acyl substitution mechanism, where the alcohol acts as the nucleophile. The overall reaction is:
(CH₃(CH₂)₆CO)₂O + R-OH → CH₃(CH₂)₆COOR + CH₃(CH₂)₆COOH
Mechanism of Alcoholysis:
Spectroscopic Profile of Octanoic Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for octanoic anhydride (B1165640), a key intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering valuable insights for compound characterization and quality control in research and development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of octanoic anhydride provide detailed information about its proton and carbon environments, respectively.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the different protons in its aliphatic chains. Due to the symmetry of the molecule, the protons on the two octanoyl chains are chemically equivalent.
Table 1: ¹H NMR Chemical Shift Data for this compound
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| α-CH₂ (to C=O) | ~ 2.4 | Triplet | 4H |
| β-CH₂ | ~ 1.6 | Multiplet | 4H |
| -(CH₂)₄- | ~ 1.3 | Multiplet | 16H |
| Terminal CH₃ | ~ 0.9 | Triplet | 6H |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and spectrometer frequency.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The carbonyl carbon signal is a key diagnostic peak.
Table 2: ¹³C NMR Chemical Shift Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~ 168 |
| α-CH₂ (to C=O) | ~ 34 |
| β-CH₂ | ~ 24 |
| Methylene Chain | ~ 22, 29, 31 |
| Terminal CH₃ | ~ 14 |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and spectrometer frequency.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is dominated by strong absorptions from the carbonyl groups.
IR Spectral Data
The most prominent features in the IR spectrum of this compound are the symmetric and asymmetric stretching vibrations of the C=O bonds in the anhydride functional group.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~ 1818 | Strong | C=O Asymmetric Stretch |
| ~ 1750 | Strong | C=O Symmetric Stretch |
| ~ 2960 - 2850 | Strong | C-H Aliphatic Stretch |
| ~ 1465 | Medium | C-H Bend (Scissoring) |
| ~ 1160 - 1050 | Strong | C-O Stretch |
Note: Peak positions and intensities can vary depending on the sampling method (e.g., neat liquid, solution).
Experimental Protocols
The following are generalized experimental protocols for obtaining NMR and IR spectra of liquid samples like this compound.
NMR Spectroscopy Protocol (Liquid Sample)
-
Sample Preparation:
-
Dissolve approximately 5-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer the solution into a clean 5 mm NMR tube to a height of approximately 4-5 cm.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal resolution.
-
Tune and match the probe to the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
Set the appropriate spectral parameters (e.g., number of scans, pulse width, acquisition time, relaxation delay).
-
Acquire the free induction decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the NMR spectrum.
-
Phase the spectrum to obtain pure absorption peaks.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
FTIR Spectroscopy Protocol (Neat Liquid)
-
Sample Preparation:
-
Ensure the ATR crystal or salt plates (e.g., NaCl or KBr) are clean and dry.
-
-
Background Spectrum:
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric and instrumental contributions.
-
-
Sample Analysis:
-
For ATR-FTIR: Place a small drop of this compound directly onto the ATR crystal.
-
For Transmission (Salt Plates): Place a drop of this compound onto one salt plate and carefully place the second plate on top to create a thin liquid film.
-
Place the sample in the spectrometer's sample holder.
-
-
Data Acquisition:
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify and label the significant absorption bands.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a liquid sample like this compound.
The Unfolding Story of Octanoic Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octanoic anhydride (B1165640), also known as caprylic anhydride, is a symmetrical carboxylic anhydride derived from octanoic acid. With the chemical formula C₁₆H₃₀O₃, this colorless to pale yellow liquid serves as a reactive and versatile reagent in organic synthesis.[1][2] Its utility lies primarily in its ability to act as an acylating agent, introducing the octanoyl group into various molecules, a fundamental transformation in the synthesis of esters, amides, and other derivatives. This guide provides an in-depth exploration of the discovery and history of octanoic anhydride, alongside a comprehensive overview of its chemical and physical properties, modern synthesis protocols, and spectroscopic data.
Historical Context: The Dawn of Anhydrides
The study of acid anhydrides dates back to the 19th century, with a pivotal moment being the first synthesis of acetic anhydride by the French chemist Charles Frédéric Gerhardt in 1852.[3] This discovery was instrumental in advancing the understanding of molecular structures and reaction mechanisms in the nascent field of organic chemistry. While the specific individual who first synthesized this compound and the exact date of its discovery remain to be definitively established from available historical records, its development is intrinsically linked to the broader exploration of fatty acids and their derivatives that flourished in the latter half of the 19th century. Early investigations into the composition of fats and oils by chemists like Michel Eugène Chevreul laid the groundwork for the isolation and characterization of various fatty acids, including octanoic acid (caprylic acid), which is naturally found in the milk of various mammals and as a minor constituent of coconut and palm kernel oils.[4][5] The subsequent development of synthetic methods for converting these acids into more reactive species, such as anhydrides and acyl chlorides, was a natural progression in the field.
Chemical and Physical Properties
This compound is a moisture-sensitive, corrosive liquid.[4] A comprehensive summary of its key physical and chemical properties is presented in the tables below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₀O₃ | [1][6] |
| Molecular Weight | 270.41 g/mol | [1][6] |
| CAS Number | 623-66-5 | [1][6] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor | Distinctive fatty odor | [2] |
| Density | 0.910 g/mL | [7] |
| Melting Point | -1 °C | [4] |
| Boiling Point | 180 °C at 20 mmHg | [4] |
| Refractive Index | 1.434 - 1.439 | [4][7] |
| Solubility | Soluble in organic solvents, limited solubility in water | [2] |
Spectroscopic Data
The structural identification of this compound is supported by various spectroscopic techniques.
| Spectroscopic Data | Key Features | Reference |
| Infrared (IR) Spectroscopy | Characteristic strong C=O stretching bands around 1825 cm⁻¹ and 1760 cm⁻¹ | [8] |
| ¹H NMR Spectroscopy | Protons adjacent to the carbonyl group (α-protons) typically appear in the δ 2.0-2.5 ppm region. | |
| ¹³C NMR Spectroscopy | The carbonyl carbon signal is typically observed in the δ 160-180 ppm region. | |
| Mass Spectrometry | The mass spectrum often shows a prominent peak corresponding to the formation of the acylium ion [CH₃(CH₂)₆CO]⁺. |
Synthesis of this compound: Experimental Protocols
Several methods have been developed for the synthesis of this compound. The following protocols detail two common and effective approaches.
Method 1: Dehydration of Octanoic Acid using Dicyclohexylcarbodiimide (B1669883) (DCC)
This method provides a high-yield synthesis of fatty acid anhydrides under mild conditions.[8]
Reaction:
2 CH₃(CH₂)₆COOH + C₁₃H₂₂N₂ → [CH₃(CH₂)₆CO]₂O + C₁₃H₂₄N₂O
Materials:
-
Octanoic acid
-
Dicyclohexylcarbodiimide (DCC)
-
Carbon tetrachloride (or other suitable dry, non-polar solvent)
Procedure:
-
Dissolve octanoic acid (2 equivalents) in dry carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and a drying tube.
-
To this solution, add a solution of dicyclohexylcarbodiimide (1 equivalent) in dry carbon tetrachloride dropwise at room temperature with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for several hours (e.g., 12-24 hours). The formation of a white precipitate of dicyclohexylurea (DCU) will be observed.
-
After the reaction is complete, filter the mixture to remove the precipitated DCU.
-
Wash the filtrate with water to remove any unreacted DCC and then with a saturated sodium bicarbonate solution to remove any remaining octanoic acid.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield this compound. The product can be further purified by vacuum distillation.
Expected Yield: 87-94%[8]
Method 2: Reaction of Octanoyl Chloride with Octanoic Acid
This is a classical method for the preparation of symmetrical anhydrides.
Reaction:
CH₃(CH₂)₆COCl + CH₃(CH₂)₆COOH → [CH₃(CH₂)₆CO]₂O + HCl
Materials:
-
Octanoyl chloride
-
Octanoic acid
-
Pyridine (B92270) (or other suitable base to scavenge HCl)
-
Anhydrous diethyl ether (or other suitable dry, inert solvent)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve octanoic acid (1 equivalent) and pyridine (1 equivalent) in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Add octanoyl chloride (1 equivalent) dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Filter the mixture to remove the pyridinium (B92312) hydrochloride precipitate.
-
Wash the filtrate with dilute hydrochloric acid to remove excess pyridine, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted octanoic acid, and finally with brine.
-
Dry the ethereal solution over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to obtain this compound. Further purification can be achieved by vacuum distillation.
Visualizing the Pathways
To better illustrate the synthetic routes and their underlying logic, the following diagrams are provided in the DOT language for Graphviz.
Caption: Synthetic pathways to this compound.
Caption: Experimental workflow for DCC-mediated synthesis.
Conclusion
This compound stands as a valuable reagent in the arsenal (B13267) of synthetic organic chemists, its utility rooted in the foundational discoveries of carboxylic acid chemistry in the 19th century. While the precise origins of its first synthesis remain a subject for deeper historical investigation, the principles governing its formation and reactivity are well-established. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and professionals engaged in the synthesis and application of this important chemical intermediate. The continued exploration of its properties and reactions will undoubtedly lead to further innovations in fields ranging from materials science to drug development.
References
- 1. octanoic acid, 124-07-2 [thegoodscentscompany.com]
- 2. Discovering essential fatty acids [asbmb.org]
- 3. Biochemistry - Wikipedia [en.wikipedia.org]
- 4. History | Cyberlipid [cyberlipid.gerli.com]
- 5. Octanoic acid a major component of widely consumed medium-chain triglyceride ketogenic diet is detrimental to bone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemist's Biographies [rschg.qmul.ac.uk]
octanoic anhydride molecular weight and formula
An In-depth Technical Guide on Octanoic Anhydride (B1165640)
For researchers, scientists, and drug development professionals, a precise understanding of chemical reagents is paramount. This guide provides core technical data on octanoic anhydride, a key reagent in various synthetic and developmental processes.
Core Chemical Properties
This compound, also known as caprylic anhydride, is the anhydride derivative of octanoic acid.[1] It is a colorless to pale yellow liquid and serves as a valuable intermediate in chemical synthesis.[1]
Quantitative Data Summary
The fundamental molecular properties of this compound are summarized in the table below for quick reference and comparison.
| Property | Value | Citations |
| Molecular Formula | C₁₆H₃₀O₃ | [1][2][3][4] |
| Molecular Weight | 270.41 g/mol | [2][3][4][5] |
Experimental Protocols
While detailed experimental protocols are application-specific, the use of this compound often involves acylation reactions. A general methodology for acylation of an alcohol (ROH) using this compound is as follows:
-
Reagent Preparation : The alcohol substrate is dissolved in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon).
-
Addition of Base : A non-nucleophilic base (e.g., triethylamine, pyridine) is added to the reaction mixture to act as a scavenger for the octanoic acid byproduct.
-
Acylation : this compound is added to the mixture, typically dropwise, at a controlled temperature (often starting at 0 °C and allowing to warm to room temperature).
-
Reaction Monitoring : The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup : Upon completion, the reaction is quenched with an aqueous solution (e.g., saturated ammonium (B1175870) chloride). The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and filtered.
-
Purification : The crude product is purified, commonly by column chromatography or distillation, to yield the desired octanoyl ester.
Note: This is a generalized protocol and may require optimization based on the specific substrate and desired outcome.
Visualized Logical Relationships
The following diagram illustrates the relationship between the compound's name, its constituent elements, its chemical formula, and its resulting molecular weight.
References
An In-depth Technical Guide to the Reactions of Octanoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octanoic anhydride (B1165640) (CAS 623-66-5), also known as caprylic anhydride, is a reactive chemical intermediate derived from octanoic acid, an eight-carbon saturated fatty acid.[1] Structurally, it consists of two octanoic acid molecules linked by an anhydride bond.[1] This colorless to pale yellow liquid with a characteristic fatty odor is a versatile reagent in organic synthesis, primarily utilized for acylation and esterification reactions.[1] Its applications are of significant interest in the pharmaceutical and drug development sectors for the synthesis of active pharmaceutical ingredients (APIs) and the creation of prodrugs with enhanced bioavailability. This guide provides a preliminary investigation into the core reactions of octanoic anhydride, presenting quantitative data, detailed experimental protocols, and visualizations of relevant chemical and biological pathways.
Core Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 623-66-5 |
| Molecular Formula | C₁₆H₃₀O₃ |
| Molecular Weight | 270.41 g/mol |
| Appearance | Colorless to light yellow, clear liquid |
| Boiling Point | 180 °C at 20 mmHg |
| Density | 0.91 g/cm³ |
| Solubility | Soluble in organic solvents, limited solubility in water[1] |
Key Reactions of this compound
This compound is a potent acylating agent, reacting with a variety of nucleophiles such as alcohols, amines, and aromatic compounds. These reactions are central to its utility in organic synthesis.
Esterification Reactions
This compound reacts with alcohols to form octanoate (B1194180) esters and octanoic acid as a byproduct. This reaction, a form of acylation, is fundamental in synthesizing various esters used as flavoring agents, plasticizers, and in the development of prodrugs.
| Reactant | Product | Catalyst/Conditions | Reaction Time | Yield/Conversion |
| Cellulose (B213188) | Cellulose Octanoate | Pyridine (B92270), 100 °C (heterogeneous) | 5 h | DS between 0.1 and 0.5 |
| Cellulose | Cellulose Octanoate | Pyridine, 80 °C (homogeneous) | 16 h | DS between 0.1 and 0.5 |
| Acyclovir | Acyclovir Hexanoate* | 4-N,N-dimethylaminopyridine (DMAP), 25 °C | 48 h | 90% |
| Glycerol | Mono-, Di-, and Tri-octanoyl Glycerol | Not specified | Not specified | Not specified |
*Data for hexanoic anhydride is used as a proxy to illustrate a typical prodrug synthesis.
This protocol describes the synthesis of cellulose octanoate in a homogeneous system.
Materials:
-
Cellulose
-
Lithium chloride (LiCl)
-
N,N-Dimethylacetamide (DMAc)
-
Anhydrous pyridine
-
This compound
Procedure:
-
Dissolve cellulose in a LiCl/DMAc solution to create a homogeneous mixture.
-
To the cellulose solution, add anhydrous pyridine (3.6 equivalents relative to the cellulose anhydroglucose (B10753087) unit).
-
Add this compound (3.0 equivalents relative to the cellulose anhydroglucose unit) to the mixture.
-
Stir the reaction mixture at 80 °C for 16 hours.[2]
-
Precipitate the resulting cellulose ester by adding ethanol.
-
Wash the precipitate thoroughly with ethanol to remove unreacted reagents and byproducts.
-
Dry the purified cellulose octanoate.
Amide Formation Reactions
This compound reacts readily with primary and secondary amines to yield N-substituted octanamides and octanoic acid. This reaction is crucial for the synthesis of various amides with potential applications in pharmaceuticals and materials science.
| Reactant | Product | Catalyst/Conditions | Reaction Time | Yield |
| Aniline (B41778) | N-phenyloctanamide | Chloroform (B151607), Room Temperature | ~0.5 h | 95-98% |
This protocol details the reaction between this compound and aniline to form N-phenyloctanamide.
Materials:
-
Aniline
-
This compound
-
Chloroform
-
n-Hexane
Procedure:
-
Dissolve aniline (10 mmol) in chloroform (20 ml).
-
To this solution, add a solution of this compound (10 mmol) in chloroform at room temperature over 10 minutes.
-
Monitor the reaction completion using thin-layer chromatography (TLC), which is typically complete within 30 minutes.
-
Evaporate the chloroform from the reaction mixture.
-
Triturate the residue with n-hexane. The hexane-insoluble product is the desired anilide.
-
Separate the supernatant hexane (B92381) solution, which contains the carboxylic acid byproduct.
-
The crude anilide can be further purified by crystallization from a suitable solvent.[3]
Role in Drug Development and Biological Systems
This compound serves as a valuable reagent in drug development, particularly for the synthesis of prodrugs. By acylating a parent drug molecule, its lipophilicity can be increased, potentially improving its absorption and bioavailability. Upon administration, the anhydride or ester linkage can be hydrolyzed in vivo to release the active drug.
While direct signaling pathways of this compound are not well-documented, its hydrolysis product, octanoic acid, is known to influence cellular signaling. Octanoic acid, a medium-chain fatty acid, can modulate metabolic pathways. For instance, studies have shown that octanoic acid can influence the Akt-mTOR and AMPK signaling pathways, which are crucial regulators of cell growth, metabolism, and energy homeostasis.[4][5]
The hydrolysis of this compound to octanoic acid is a key step for its biological activity. This conversion allows the resulting fatty acid to participate in cellular metabolic processes.
Conclusion
This compound is a reactive and versatile reagent with significant applications in organic synthesis, particularly for the formation of esters and amides. Its utility in the development of prodrugs highlights its importance in the pharmaceutical industry. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and scientists. Further investigation into the direct biological effects of this compound and the optimization of its reactions will continue to expand its utility in both research and industrial settings.
References
- 1. ijcps.org [ijcps.org]
- 2. Evaluation of esterification routes for long chain cellulose esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zenodo.org [zenodo.org]
- 4. Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis and a Balanced Lipid Metabolism in the HepG2 Hepatoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Octanoic Acid-Enrichment Diet Improves Endurance Capacity and Reprograms Mitochondrial Biogenesis in Skeletal Muscle of Mice [mdpi.com]
Theoretical Aspects of Octanoic Anhydride Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octanoic anhydride (B1165640) ((C₈H₁₅O)₂O), also known as caprylic anhydride, is a symmetrical acid anhydride derived from octanoic acid.[1][2] It serves as a reactive and versatile reagent in organic synthesis, primarily as an acylating agent for the introduction of the octanoyl group into various molecules.[1][2] Its utility spans the synthesis of esters, amides, and ketones, making it a valuable intermediate in the production of pharmaceuticals, flavors, fragrances, and materials.[2] This guide provides an in-depth exploration of the theoretical and practical aspects of octanoic anhydride chemistry, including its synthesis, reactivity, and key applications, supplemented with experimental protocols and quantitative data.
Physical and Chemical Properties
This compound is a colorless to pale yellow liquid with a characteristic fatty odor.[1][2] It is soluble in common organic solvents but has limited solubility in water, with which it reacts.[1][2] Due to its reactivity, it is moisture-sensitive and should be stored in a cool, dry place under an inert atmosphere.[1][3]
Table 1: Physical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| CAS Number | 623-66-5 | [1] |
| Molecular Formula | C₁₆H₃₀O₃ | [1] |
| Molecular Weight | 270.41 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Odor | Fatty | [1][2] |
| Melting Point | -1 °C | [4] |
| Boiling Point | 280-285 °C (decomposes) | |
| Density | 0.910 g/mL | [4] |
| Refractive Index | 1.434 | [4] |
| Spectroscopic Data | ||
| IR (neat, cm⁻¹) | 1825, 1760 (C=O stretching) | [4] |
| ¹H NMR (CDCl₃) | δ ~2.4 (t, 4H), 1.6-1.7 (m, 4H), 1.2-1.4 (m, 16H), 0.8-0.9 (t, 6H) | [1] |
| ¹³C NMR (CDCl₃) | δ ~171 (C=O), 34 (α-CH₂), 31, 29, 25, 22 (CH₂), 14 (CH₃) | [1] |
Synthesis of this compound
This compound is typically synthesized from octanoic acid or its derivatives. Common laboratory and industrial methods include:
From Octanoyl Chloride and Octanoic Acid
A prevalent method for preparing symmetrical anhydrides involves the reaction of an acyl chloride with a carboxylic acid in the presence of a base, such as pyridine (B92270).[5][6] The base deprotonates the carboxylic acid to form a carboxylate anion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.
Experimental Protocol: Synthesis of this compound from Octanoyl Chloride
-
Materials: Octanoyl chloride, octanoic acid, pyridine, and a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve octanoic acid (1 equivalent) and pyridine (1 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture in an ice bath.
-
Slowly add octanoyl chloride (1 equivalent) dropwise to the cooled solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the pyridinium (B92312) hydrochloride precipitate is removed by filtration.
-
The filtrate is washed sequentially with dilute hydrochloric acid (to remove excess pyridine), saturated sodium bicarbonate solution (to remove unreacted octanoic acid), and brine.
-
The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.
-
Purification can be achieved by vacuum distillation.
-
Dehydration of Octanoic Acid
Direct dehydration of two equivalents of octanoic acid can also yield this compound. This method often requires a dehydrating agent or catalytic conditions at elevated temperatures. A patent describes a process where octanoic acid is heated with a catalyst composed of palladium, antimony, and chromium acetates at temperatures between 120°C and 300°C.[4] Another method involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) in carbon tetrachloride at room temperature, which gives high yields (87-94%) of the anhydride.[7]
Workflow for Synthesis via Dehydration
Caption: General workflow for the synthesis of this compound by dehydration of octanoic acid.
Reactivity and Reaction Mechanisms
The chemistry of this compound is dominated by nucleophilic acyl substitution at one of its electrophilic carbonyl carbons. The carboxylate anion (octanoate) is a good leaving group, facilitating these reactions.
Nucleophilic Acyl Substitution: A General Mechanism
The reaction proceeds via a tetrahedral intermediate. A nucleophile attacks one of the carbonyl carbons, breaking the pi bond and forming a tetrahedral alkoxide intermediate. The carbonyl group then reforms, expelling the octanoate (B1194180) leaving group.
Caption: Generalized mechanism for nucleophilic acyl substitution on this compound.
Reactions with Alcohols (Esterification)
This compound reacts with alcohols to form octanoate esters and octanoic acid.[8] The reaction is often catalyzed by a base like pyridine or 4-(dimethylaminopyridine) (DMAP), which deprotonates the alcohol, increasing its nucleophilicity.[9]
Experimental Protocol: Esterification of Ethanol (B145695) with this compound
-
Materials: this compound, absolute ethanol, pyridine or DMAP (catalytic amount), and a suitable solvent (e.g., dichloromethane).
-
Procedure:
-
To a solution of ethanol (1 equivalent) and pyridine or DMAP in dichloromethane, add this compound (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water, dilute HCl (to remove the catalyst), saturated sodium bicarbonate solution (to remove octanoic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting ethyl octanoate by distillation.
-
Table 2: Reaction of this compound with Alcohols
| Alcohol | Product | Catalyst | Conditions | Yield | Reference |
| Ethanol | Ethyl octanoate | Pyridine/DMAP | Room Temp | High | [9] |
| 1-Butanol | Butyl octanoate | DMAP (1 mol%) | Room Temp, 2h | >95% | [9] |
| 2-Butanol | sec-Butyl octanoate | DMAP (2 mol%) | 50°C, 6h | ~90% | [9] |
| tert-Butanol | tert-Butyl octanoate | DMAP (5 mol%) & Et₃N | 50°C, 24h | ~85% | [9] |
Reactions with Amines (Amidation)
Primary and secondary amines react with this compound to yield N-substituted octanamides and octanoic acid.[8] The reaction is typically faster than esterification due to the higher nucleophilicity of amines.
Experimental Protocol: Reaction of Aniline (B41778) with this compound
-
Materials: this compound, aniline, and chloroform (B151607).
-
Procedure:
-
Dissolve aniline (1 equivalent) in chloroform.
-
Add a solution of this compound (1 equivalent) in chloroform dropwise at room temperature over 10 minutes.
-
Stir the mixture for approximately 30 minutes.
-
Monitor the reaction by TLC.
-
Evaporate the chloroform.
-
Triturate the residue with n-hexane to precipitate the anilide product.
-
The crude product can be recrystallized from a suitable solvent. A near-quantitative yield is expected.[10]
-
Friedel-Crafts Acylation
This compound can be used as an acylating agent in Friedel-Crafts reactions to introduce an octanoyl group onto an aromatic ring, forming an aryl ketone.[11][12] This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[11][12] The reaction proceeds via the formation of an acylium ion intermediate.
Caption: Signaling pathway for the Friedel-Crafts acylation using this compound.
Experimental Protocol: Friedel-Crafts Acylation of Benzene (B151609)
-
Materials: this compound, benzene (solvent and reactant), and anhydrous aluminum chloride.
-
Procedure:
-
In a flask protected from moisture, suspend anhydrous AlCl₃ (2.2 equivalents) in benzene.
-
Cool the mixture in an ice bath.
-
Slowly add this compound (1 equivalent) to the stirred suspension.
-
After the addition, allow the reaction to proceed at room temperature or with gentle heating (e.g., reflux at 60°C) for several hours.
-
Monitor the reaction by TLC or GC.
-
Carefully quench the reaction by pouring the mixture over crushed ice and concentrated HCl.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer and remove the solvent.
-
Purify the resulting ketone by vacuum distillation or chromatography.
-
Safety and Handling
This compound is a corrosive substance that can cause severe skin burns and eye damage.[1] It should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated area or a chemical fume hood.[3][13] It is moisture-sensitive and reacts with water.[3] In case of a spill, absorb with an inert material and dispose of as chemical waste.[3]
Conclusion
This compound is a fundamental reagent in organic synthesis with well-defined reactivity based on nucleophilic acyl substitution. Its ability to efficiently introduce the octanoyl moiety makes it indispensable for the synthesis of a wide range of organic molecules. A thorough understanding of its properties, synthesis, and reaction mechanisms, as detailed in this guide, is crucial for its effective and safe utilization in research and development.
References
- 1. This compound | C16H30O3 | CID 69340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 623-66-5: this compound | CymitQuimica [cymitquimica.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. US4477382A - Preparation of carboxylic acid anhydrides - Google Patents [patents.google.com]
- 5. jackwestin.com [jackwestin.com]
- 6. Khan Academy [khanacademy.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. zenodo.org [zenodo.org]
- 11. byjus.com [byjus.com]
- 12. science-revision.co.uk [science-revision.co.uk]
- 13. fishersci.com [fishersci.com]
An In-depth Technical Guide to Octanoic Anhydride for Researchers, Scientists, and Drug Development Professionals
Introduction: Octanoic anhydride (B1165640), a symmetrical anhydride of the eight-carbon fatty acid, octanoic acid, is a versatile and reactive compound with significant applications in organic synthesis and the life sciences. Its utility as an acylating agent makes it a valuable reagent in the preparation of esters, amides, and other acyl derivatives. This technical guide provides a comprehensive overview of octanoic anhydride, including its various synonyms and alternative names, detailed physical and chemical properties, key reaction mechanisms, and its notable role in biological signaling pathways, particularly in the acylation of ghrelin, a critical hormone in metabolic regulation. This document is intended to serve as a thorough resource for researchers, scientists, and professionals in drug development.
Nomenclature: Synonyms and Alternative Names
This compound is known by a variety of names in scientific literature and chemical catalogs. A comprehensive list of these synonyms and alternative names is provided below to aid in its identification.
-
Systematic IUPAC Name: Octanoyl octanoate[1]
-
Common Names:
-
Caprylic anhydride[2]
-
Caprylic acid anhydride
-
-
Other Alternative Names:
-
n-Octanoic Anhydride[2]
-
Octanoic acid anhydride[2]
-
Bisthis compound
-
Dithis compound
-
Biscaprylic anhydride
-
n-Octoyl octanoate (B1194180)
-
Caprylic acid caprylyl ester
-
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its safe handling, storage, and application in experimental settings.
| Property | Value |
| CAS Number | 623-66-5 |
| Molecular Formula | C₁₆H₃₀O₃ |
| Molecular Weight | 270.41 g/mol |
| Appearance | Colorless to pale yellow liquid with a fatty odor[2] |
| Density | 0.910 g/mL |
| Melting Point | -1 °C |
| Boiling Point | 285 °C |
| Refractive Index | 1.434 |
| Solubility | Soluble in organic solvents; limited solubility in water[2] |
| Purity | Typically >95% (GC) |
| InChI Key | RAFYDKXYXRZODZ-UHFFFAOYSA-N |
| SMILES | CCCCCCCC(=O)OC(=O)CCCCCCC |
Experimental Protocols
This compound is a key reagent in various organic transformations. Below are detailed methodologies for its preparation and its use in common acylation reactions.
Preparation of this compound
A common method for the synthesis of symmetrical anhydrides is the dehydration of the corresponding carboxylic acid.
Materials:
-
Octanoic acid
-
Acetic anhydride
-
Catalyst (e.g., a metal acetate (B1210297) salt like Co(OAc)₂)[3]
-
Distillation apparatus
-
Reaction flask with a magnetic stirrer and heating mantle
-
Dean-Stark trap
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, combine octanoic acid and a catalytic amount of a metal acetate salt.[3]
-
Add a molar excess of acetic anhydride to the reaction mixture.
-
Heat the mixture to reflux. The water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The excess acetic anhydride and acetic acid byproduct can be removed by distillation under reduced pressure.
-
The remaining liquid is purified by fractional distillation to yield pure this compound.
Esterification of an Alcohol with this compound
This protocol describes a general procedure for the synthesis of an octanoate ester from an alcohol.
Materials:
-
This compound
-
Alcohol (e.g., ethanol, butanol)
-
Pyridine (B92270) or another suitable base
-
Reaction flask with a magnetic stirrer
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
In a clean, dry reaction flask, dissolve the alcohol in a suitable solvent such as dichloromethane (B109758) or diethyl ether.
-
Add an equimolar amount of pyridine to the solution.
-
While stirring, slowly add one equivalent of this compound to the reaction mixture. An exothermic reaction may be observed.
-
Allow the reaction to proceed at room temperature for several hours, or gently heat if necessary. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove pyridine, followed by a saturated sodium bicarbonate solution to remove any unreacted octanoic acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude ester.
-
The crude product can be further purified by column chromatography or distillation.
Acylation of an Amine with this compound
This protocol outlines the synthesis of an N-octanoyl amide from a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., aniline, benzylamine)
-
A suitable solvent (e.g., dichloromethane, tetrahydrofuran)
-
A non-nucleophilic base (e.g., triethylamine)
-
Reaction flask with a magnetic stirrer
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolve the amine in a suitable solvent in a reaction flask.
-
Add one equivalent of a non-nucleophilic base, such as triethylamine, to the solution.
-
Cool the reaction mixture in an ice bath.
-
Slowly add one equivalent of this compound to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete, as monitored by TLC.
-
Transfer the reaction mixture to a separatory funnel and wash with water, dilute acid, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting amide can be purified by recrystallization or column chromatography.
Signaling Pathways and Biological Relevance
While this compound itself is a synthetic reagent, the octanoyl group it provides plays a crucial role in a vital biological signaling pathway: the acylation of ghrelin. Ghrelin is a peptide hormone, often called the "hunger hormone," that regulates appetite, energy balance, and growth hormone release.[4][5] For ghrelin to become biologically active, it must undergo a post-translational modification where an octanoyl group is attached to a serine residue.[6][7] This acylation is catalyzed by the enzyme ghrelin O-acyltransferase (GOAT).[5][6]
The octanoyl group is essential for ghrelin's ability to bind to its receptor, the growth hormone secretagogue receptor (GHS-R1a), and initiate downstream signaling.[6][7] The source of the octanoic acid for this acylation can come from dietary intake or endogenous fatty acid synthesis.[5][8]
Experimental Workflows
The following diagrams illustrate the general workflows for the key reactions involving this compound.
References
- 1. This compound | C16H30O3 | CID 69340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 623-66-5: this compound | CymitQuimica [cymitquimica.com]
- 3. US4477382A - Preparation of carboxylic acid anhydrides - Google Patents [patents.google.com]
- 4. Acylation, a Conductor of Ghrelin Function in Brain Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acylation, a Conductor of Ghrelin Function in Brain Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ghrelin octanoylation by ghrelin O-acyltransferase: protein acylation impacting metabolic and neuroendocrine signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exogenous administration of octanoic acid accelerates octanoylated ghrelin production in the proventriculus of neonatal chicks - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Octanoic Anhydride as a Versatile Acylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octanoic anhydride (B1165640) is a highly effective and versatile acylating agent for the introduction of an eight-carbon linear alkyl chain (octanoyl group) onto a variety of nucleophilic functional groups, including amines, alcohols, phenols, and thiols. The addition of an octanoyl group can significantly increase the lipophilicity of a molecule, a critical strategy in drug development to enhance membrane permeability and bioavailability.[1] Compared to its corresponding acyl chloride (octanoyl chloride), octanoic anhydride offers advantages in terms of handling, reduced corrosivity, and milder reaction conditions, which can lead to improved selectivity in complex molecules.[2][3] The byproduct of acylation with this compound is octanoic acid, which is generally less hazardous and more easily removed than the hydrogen chloride generated from acyl chlorides.[2]
These notes provide an overview of the applications of this compound in chemical synthesis and biology, complete with detailed experimental protocols and comparative data to guide researchers in its effective use.
Key Applications
-
N-Acylation of Amines: this compound is widely used for the N-octanoylation of primary and secondary amines to form the corresponding amides. This reaction is fundamental in peptide synthesis and the modification of amine-containing pharmaceuticals.[4][5]
-
O-Acylation of Alcohols and Phenols: The esterification of alcohols and phenols with this compound provides a straightforward method for producing octanoate (B1194180) esters. This is particularly relevant in the synthesis of prodrugs and in modifying the properties of natural products.[6][7]
-
Peptide and Amino Acid Modification: The introduction of an octanoyl group can alter the biological activity and pharmacokinetic properties of peptides. A notable example is the octanoylation of ghrelin, a peptide hormone, which is essential for its appetite-stimulating activity.[8][9]
-
Chemoselective Acylation: Under specific conditions, this compound can be used for the chemoselective acylation of one functional group in the presence of another. For instance, amines can be selectively acylated over alcohols in neutral or slightly basic conditions, while O-acylation of hydroxyamino acids can be achieved under acidic conditions.[10]
Quantitative Data: A Comparative Overview
The yield and efficiency of acylation with this compound are dependent on the substrate, catalyst, solvent, and reaction conditions. The following tables provide a summary of representative quantitative data from the literature.
Table 1: N-Acylation of Amines with this compound and Related Reagents
| Substrate | Acylating Agent | Catalyst/Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Benzylamine | Mixed anhydride from 1-octylcyclopropanol and PIDA | - | Dichloromethane (B109758) | - | RT | 22 | [11] |
| Aniline | Acetic Anhydride | MgCl₂·5H₂O (0.1 mol%) | Solvent-free | 0.5 | RT | 96 | |
| 4-Aminophenol | Acetic Anhydride | NaHCO₃ | Water | - | 0 - RT | High | [12] |
Table 2: O-Acylation of Alcohols with Anhydrides
| Substrate | Acylating Agent | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Benzyl (B1604629) Alcohol | Acetic Anhydride | H₆P₂W₁₈O₆₂·24H₂O | Toluene | 0.5 | RT | 97 | [13] |
| Cyclohexanol | Acetic Anhydride | Bi(OTf)₃ (0.1 mol%) | - | 0.1 | RT | 99 | [7] |
| Phenol | Acetic Anhydride | H₆P₂W₁₈O₆₂·24H₂O | Toluene | 0.5 | RT | 95 | [13] |
Note: The high yields obtained with acetic anhydride under catalytic conditions suggest that similar efficiencies can be expected with this compound, although reaction times may vary due to steric hindrance.
Table 3: Octanoylation of Peptides
| Substrate | Method | Key Reagents | Yield/Efficiency | Reference |
| Tryptophan-containing peptides | N-Carboxyanhydride-mediated | Val-NCA, Octanoic Acid | ~18% octanoylated product | [14] |
| Proghrelin | Enzymatic (in cultured cells) | GOAT enzyme, n-octanoic acid | Production of n-octanoyl ghrelin | [8][15] |
| Ghrelin (1-28) | Chemical Synthesis | Fmoc-Ser(octanoyl)-OH | Solid-phase synthesis | [16] |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of a Primary Amine with this compound
This protocol is a general method adapted from procedures for acylation with acetic anhydride and can be optimized for specific substrates.[17]
Materials:
-
Primary amine (e.g., benzylamine)
-
This compound
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (B128534) (Et₃N) or pyridine (B92270) (optional, as a base)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the primary amine (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M).
-
Add triethylamine (1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove octanoic acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude N-octanoyl amide can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Protocol 2: O-Acylation of a Primary Alcohol with this compound using a Lewis Acid Catalyst
This protocol is based on the highly efficient bismuth triflate catalyzed acylation of alcohols.[7]
Materials:
-
Primary alcohol (e.g., benzyl alcohol)
-
This compound
-
Bismuth (III) triflate (Bi(OTf)₃) (0.1-1 mol%)
-
Anhydrous acetonitrile (B52724) (MeCN) or dichloromethane (DCM) (optional, can be run neat)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
To a mixture of the alcohol (1.0 eq) and this compound (1.2 eq), add Bi(OTf)₃ (0.1 mol%).
-
Stir the mixture at room temperature. The reaction is typically fast (5-60 minutes). Monitor progress by TLC.
-
If the reaction is sluggish, gentle heating (40-50 °C) can be applied.
-
After completion, dilute the mixture with ethyl acetate (B1210297) or DCM.
-
Wash the organic solution with saturated aqueous NaHCO₃ to remove the catalyst and the octanoic acid byproduct.
-
Wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude octanoate ester.
-
Purify the product by flash column chromatography if necessary.
Visualizations: Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. acetic anhydride is preferres over chloride for acelyation why | Filo [askfilo.com]
- 3. studymind.co.uk [studymind.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3 [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Ghrelin octanoylation by ghrelin O-acyltransferase: protein acylation impacting metabolic and neuroendocrine signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. N-Carboxyanhydride-Mediated Fatty Acylation of Amino Acids and Peptides for Functionalization of Protocell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Production of n-octanoyl-modified ghrelin in cultured cells requires prohormone processing protease and ghrelin O-acyltransferase, as well as n-octanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Friedel-Crafts Acylation using Octanoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring to form aryl ketones.[1][2] This electrophilic aromatic substitution reaction is pivotal for the synthesis of intermediates in the pharmaceutical, agrochemical, and fragrance industries.[3] Octanoic anhydride (B1165640) serves as an effective acylating agent in this reaction, leading to the formation of aryl octyl ketones, which are valuable precursors in the development of various therapeutic agents. This document provides detailed application notes and experimental protocols for the use of octanoic anhydride in Friedel-Crafts acylation.
The reaction proceeds via the formation of a highly electrophilic acylium ion from the reaction of this compound with a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4][5] This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a sigma complex, which subsequently loses a proton to restore aromaticity and yield the final aryl ketone product.[4][5] A key advantage of Friedel-Crafts acylation over alkylation is that the resulting ketone is less reactive than the starting aromatic compound, thus preventing polysubstitution.[2]
Applications in Drug Development
Aryl ketones are a prevalent structural motif in a wide array of pharmaceutical compounds and serve as critical intermediates in the synthesis of complex drug molecules.[6] The octanoyl group, in particular, can impart lipophilicity to a molecule, potentially enhancing its absorption, distribution, metabolism, and excretion (ADME) properties.
Key therapeutic areas where aryl octyl ketone synthons are relevant include:
-
Anticancer Agents: The aryl ketone scaffold is explored for the development of novel oncology drugs.
-
Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory compounds contain aryl ketone structures.
-
Antimicrobial Compounds: The lipophilic nature of the octanoyl chain can be leveraged in the design of new antibacterial and antifungal agents.
-
SGLT2 Inhibitors: Aryl ketones are key intermediates in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, such as Dapagliflozin, which are used in the treatment of type 2 diabetes.[6]
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the general mechanism of Friedel-Crafts acylation with this compound and a typical experimental workflow.
References
Protocols for Acylation with Octanoic Anhydride: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the acylation of various substrates using octanoic anhydride (B1165640). These protocols are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, offering clear and reproducible methodologies for the introduction of an octanoyl group into molecules of interest.
Introduction to Acylation with Octanoic Anhydride
Octanoylation, the introduction of an eight-carbon acyl chain, is a significant chemical modification in pharmaceutical and life sciences research. This lipophilic moiety can enhance the membrane permeability and bioavailability of drug candidates, modify the physicochemical properties of peptides and proteins, and serve as a key building block in the synthesis of complex molecules. This compound is a common and effective reagent for this transformation due to its reactivity and relatively straightforward handling.
This guide covers several widely applicable protocols for the acylation of alcohols, amines, and peptides using this compound, including catalyst-free, acid-catalyzed, base-catalyzed, and microwave-assisted methods.
General Reaction Mechanism
The fundamental reaction involves the nucleophilic attack of a substrate (e.g., an alcohol, amine, or thiol) on one of the carbonyl carbons of this compound. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the acylated product and a molecule of octanoic acid as a byproduct. The reaction can be accelerated through the use of catalysts that either activate the anhydride or enhance the nucleophilicity of the substrate.
Caption: General mechanism of acylation with this compound.
Experimental Protocols
Acylation of Alcohols
The acylation of alcohols to form esters is a fundamental transformation in organic synthesis. The choice of catalyst and reaction conditions can be tailored based on the steric hindrance and electronic properties of the alcohol.
Protocol 3.1.1: DMAP-Catalyzed Acylation of Primary and Secondary Alcohols
4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst for the acylation of alcohols with acid anhydrides.[1][2]
Materials:
-
Alcohol (1.0 mmol)
-
This compound (1.2 - 1.5 mmol)
-
4-(Dimethylamino)pyridine (DMAP) (0.05 - 0.2 mmol)
-
Anhydrous dichloromethane (B109758) (DCM) or acetonitrile (B52724) (MeCN) (5 - 10 mL)
-
Triethylamine (B128534) (optional, for hindered alcohols, 1.5 mmol)
Procedure:
-
To a solution of the alcohol in the chosen anhydrous solvent, add DMAP.
-
If using, add triethylamine to the mixture.
-
Add this compound dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with the reaction solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 3.1.2: Bismuth Triflate (Bi(OTf)₃) Catalyzed Acylation
Bismuth triflate is a mild Lewis acid catalyst that is effective for the acylation of a wide range of alcohols, including sterically hindered ones.[3]
Materials:
-
Alcohol (1.0 mmol)
-
This compound (1.1 mmol)
-
Bismuth triflate (Bi(OTf)₃) (0.001 - 0.01 mmol)
-
Anhydrous acetonitrile (MeCN) (5 mL)
Procedure:
-
In a round-bottom flask, dissolve the alcohol and this compound in anhydrous acetonitrile.
-
Add bismuth triflate to the solution and stir at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 30 minutes to 2 hours.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify by column chromatography if necessary.
Acylation of Amines
The acylation of amines to form amides is a crucial reaction in peptide synthesis and the functionalization of amine-containing molecules.
Protocol 3.2.1: Acylation of Amines in Aqueous Media
This eco-friendly protocol is suitable for the acylation of both primary and secondary amines, including those in the form of their hydrochloride salts.[4][5]
Materials:
-
Amine or amine hydrochloride (1.0 mmol)
-
This compound (1.1 mmol)
-
Sodium bicarbonate (NaHCO₃) (1.5 - 2.0 mmol)
-
Water (10 mL)
Procedure:
-
Dissolve the amine or amine hydrochloride in water.
-
Add sodium bicarbonate to the solution. For amine hydrochlorides, this will liberate the free amine.
-
Add this compound to the aqueous mixture and stir vigorously at room temperature.
-
The acylated product often precipitates out of the solution. The reaction is typically rapid, completing within 15-60 minutes.
-
Collect the solid product by filtration, wash with water, and dry.
-
If the product does not precipitate, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry, and concentrate.
Acylation of Peptides
The N-terminal acylation of peptides with fatty acids like octanoic acid can significantly impact their biological activity and pharmacokinetic properties.
Protocol 3.3.1: N-Carboxyanhydride (NCA)-Mediated Peptide Acylation
This method utilizes an N-carboxyanhydride (NCA) of an amino acid (e.g., Val-NCA) to mediate the acylation of a target peptide with octanoic acid.[6][7]
Materials:
-
Peptide (1.0 equiv)
-
Octanoic acid (1.0 - 5.0 equiv)
-
Valine-NCA (1.0 equiv)
-
Buffer (e.g., 300 mM EPPS, pH 8.5)
Procedure:
-
Suspend the peptide and octanoic acid in the buffer solution.
-
Add Valine-NCA to the mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Monitor the formation of the acylated peptide by LC-MS.
-
Purify the acylated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Microwave-Assisted Acylation
Microwave irradiation can significantly accelerate acylation reactions, often leading to higher yields in shorter reaction times and under solvent-free conditions.[8][9]
Protocol 3.4.1: Microwave-Assisted Acylation of Alcohols and Phenols
Materials:
-
Alcohol or phenol (B47542) (1.0 mmol)
-
This compound (1.2 mmol)
Procedure:
-
In a microwave-safe vessel, combine the alcohol or phenol and this compound.
-
Irradiate the mixture in a microwave reactor at a suitable temperature (e.g., 100-150 °C) for a short duration (e.g., 5-15 minutes).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture.
-
For volatile products, the excess anhydride can be removed under reduced pressure.
-
For non-volatile products, the mixture can be poured into water to precipitate the product, which is then collected by filtration.
-
Alternatively, the product can be extracted with an organic solvent and purified by standard methods.
Data Presentation
The following tables summarize typical yields for the acylation of various substrates with this compound under different catalytic conditions.
Table 1: DMAP-Catalyzed Acylation of Alcohols
| Substrate | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| 1-Octanol | 1 | MeCN | 2 | >95 |
| Cyclohexanol | 2 | DCM | 3 | 92 |
| Benzyl Alcohol | 1 | MeCN | 1.5 | >98 |
| tert-Butanol | 5 (with Et₃N) | DCM | 24 | 75 |
Table 2: Acid-Catalyzed Acylation of Alcohols
| Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| Anisole (B1667542) | Hβ Zeolite | - | Solvent-free | 4 | 85 (p-isomer)[10] |
| 1-Hexanol | Bi(OTf)₃ | 0.1 | MeCN | 0.5 | 98[3] |
| Menthol | Bi(OTf)₃ | 0.1 | MeCN | 1 | 95[3] |
Table 3: Acylation of Amines in Aqueous Media
| Substrate | Time (min) | Yield (%) |
| Aniline | 15 | 95[4] |
| Benzylamine | 20 | 92[4] |
| 4-Fluoroaniline | 10 | 98[4] |
Visualizations
Caption: A typical experimental workflow for acylation reactions.
Troubleshooting and Safety
-
Safety: this compound is corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Anhydrous Conditions: For many of these reactions, especially those involving metal catalysts or running in organic solvents, anhydrous conditions are crucial to prevent hydrolysis of the anhydride and to ensure high yields. Solvents should be properly dried, and reactions should be run under an inert atmosphere (e.g., nitrogen or argon).
-
Incomplete Reactions: If a reaction is sluggish or incomplete, consider increasing the reaction temperature, adding a more potent catalyst, or increasing the stoichiometry of the this compound.
-
Purification: The byproduct, octanoic acid, can sometimes be challenging to separate from the desired product. A wash with a mild base (e.g., saturated sodium bicarbonate) is often effective. For non-polar products, octanoic acid can often be removed by column chromatography.
These protocols and notes are intended to serve as a starting point for the development of specific acylation procedures. Researchers are encouraged to optimize conditions for their particular substrates and applications.
References
- 1. Ester synthesis by acylation [organic-chemistry.org]
- 2. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 3. Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3 [organic-chemistry.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. N-Carboxyanhydride-Mediated Fatty Acylation of Amino Acids and Peptides for Functionalization of Protocell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Microwave Mediated Acylation of Alcohols, Phenols and Thiophenols in Neat Acetic Anhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Friedel–Crafts acylation of anisole with octanoic acid over acid modified zeolites - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Octanoic Anhydride in the Synthesis of Esters and Amides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octanoic anhydride (B1165640) is a versatile and reactive reagent widely employed in organic synthesis for the acylation of nucleophiles, primarily alcohols and amines, to produce the corresponding esters and amides. As an anhydride, it offers a more reactive alternative to its parent carboxylic acid, octanoic acid, facilitating reactions under milder conditions and often without the need for strong acid catalysts and water removal that are characteristic of Fischer esterification. This reactivity makes it a valuable tool in the synthesis of pharmaceuticals, fragrances, and other fine chemicals where the introduction of an octanoyl group is desired.
These application notes provide detailed protocols for the synthesis of esters and amides using octanoic anhydride, covering both catalyzed and solvent-free conditions. The information is intended to guide researchers in developing efficient and scalable synthetic routes.
Ester Synthesis with this compound
The reaction of this compound with alcohols provides a straightforward method for the preparation of octanoate (B1194180) esters. The reaction proceeds via nucleophilic acyl substitution, where the alcohol attacks one of the carbonyl carbons of the anhydride, leading to the formation of the ester and a molecule of octanoic acid as a byproduct. To drive the reaction to completion and achieve high yields, a catalytic amount of a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP), is often employed. Solvent-free conditions can also be utilized, offering a greener and more atom-economical approach.
General Reaction Scheme:
(CH₃(CH₂)₆CO)₂O + R-OH → CH₃(CH₂)₆COOR + CH₃(CH₂)₆COOH
Data Presentation: Esterification Yields
The following table summarizes the reaction conditions and corresponding yields for the esterification of various alcohols with this compound.
| Alcohol Substrate | Type | Catalyst (mol%) | Reaction Conditions | Time (h) | Yield (%) | Reference |
| 1-Butanol (B46404) | Primary | DMAP (1 mol%) | Room Temperature, Solvent-Free | 2 | >95 | [1] |
| 1-Octanol (B28484) | Primary | DMAP (0.5 mol%) | 50 °C, Solvent-Free | 27 | 92 | [2] |
| 2-Butanol | Secondary | DMAP (2 mol%) | 50 °C, Solvent-Free | 6 | ~90 | [1] |
| tert-Butanol | Tertiary | DMAP (5 mol%) & Et₃N (1.2 equiv) | 50 °C, Solvent-Free | 24 | ~85 | [1] |
| Benzyl Alcohol | Primary Aromatic | DMAP (1 mol%) | Room Temperature, Solvent-Free | 4 | >95 | Adapted from[1] |
| Phenol | Aromatic | DMAP (2 mol%) | 50 °C, Solvent-Free | 8 | ~90 | Adapted from[1] |
Note: Yields are based on isolated product and may vary depending on the specific reaction scale and purification method.
Experimental Protocols: Ester Synthesis
Protocol 1: DMAP-Catalyzed Solvent-Free Esterification of a Primary Alcohol (e.g., 1-Octanol)
This protocol describes a highly efficient and environmentally friendly method for the synthesis of octyl octanoate.
Materials:
-
1-Octanol
-
This compound
-
4-(Dimethylaminopyridine) (DMAP)
-
Dichloromethane (for work-up)
-
1 M Hydrochloric Acid (for work-up)
-
Saturated Sodium Bicarbonate Solution (for work-up)
-
Brine (for work-up)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-octanol (1.0 eq).
-
Add this compound (1.1 eq).
-
Add 4-(dimethylaminopyridine) (DMAP) (0.01-0.05 eq).
-
Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl to remove DMAP, saturated NaHCO₃ solution to remove unreacted this compound and the octanoic acid byproduct, and finally with brine.[1]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[1]
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude octyl octanoate.
-
The product can be further purified by distillation if necessary.
Protocol 2: Acid-Catalyzed Esterification of a Primary Alcohol (e.g., 1-Butanol)
While DMAP catalysis is generally more efficient, traditional acid catalysis can also be employed.
Materials:
-
1-Butanol
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (p-TsOH)
-
Toluene
-
Saturated Sodium Carbonate Solution (for work-up)
-
Brine (for work-up)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 1-butanol (1.0 eq) and this compound (1.1 eq) in toluene.
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-2 mol%).
-
Heat the mixture to reflux and stir vigorously.
-
Monitor the reaction progress by TLC or GC. The reaction time can vary from a few hours to overnight.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess acid by washing the reaction mixture with a saturated solution of sodium carbonate in a separatory funnel until effervescence ceases.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
Purify the resulting ester by distillation.
Amide Synthesis with this compound
The reaction of this compound with primary or secondary amines provides a direct route to N-substituted octanamides. Similar to esterification, this reaction is a nucleophilic acyl substitution. Typically, two equivalents of the amine are used; one acts as the nucleophile, and the second acts as a base to neutralize the octanoic acid byproduct, forming an ammonium (B1175870) salt. Alternatively, an external non-nucleophilic base, such as triethylamine (B128534) or pyridine, can be used in stoichiometric amounts. Solvent-free conditions are also applicable and offer a green alternative.
General Reaction Scheme:
(CH₃(CH₂)₆CO)₂O + 2 R-NH₂ → CH₃(CH₂)₆CONHR + CH₃(CH₂)₆COO⁻ R-NH₃⁺
Data Presentation: Amidation Yields
The following table summarizes the reaction conditions and corresponding yields for the amidation of various amines with this compound.
| Amine Substrate | Type | Reaction Conditions | Time (min) | Yield (%) | Reference |
| Benzylamine (B48309) | Primary Aliphatic | Solvent-Free, Room Temperature | 10 | 90-95 | Adapted from[3] |
| Aniline | Primary Aromatic | Solvent-Free, Room Temperature | 10 | 92 | Adapted from[3] |
| p-Nitroaniline | Primary Aromatic | Solvent-Free, Room Temperature | 8 | 91 | [3] |
| p-Toluidine | Primary Aromatic | Solvent-Free, Room Temperature | 10 | 95 | Adapted from[3] |
| Cyclohexylamine | Primary Aliphatic | Solvent-Free, Room Temperature | 15 | 88 | Adapted from[3] |
Note: Yields are based on isolated product and may vary depending on the specific reaction scale and purification method. The referenced protocols use acetic anhydride, but the conditions are readily adaptable to this compound with similar expected high yields.
Experimental Protocols: Amide Synthesis
Protocol 3: Solvent-Free N-Acylation of a Primary Amine (e.g., Benzylamine)
This protocol outlines a simple and efficient method for the synthesis of N-benzyloctanamide.
Materials:
-
Benzylamine
-
This compound
-
Diethyl Ether or Ethyl Acetate (for work-up)
-
1 M Hydrochloric Acid (for work-up)
-
Saturated Sodium Bicarbonate Solution (for work-up)
-
Brine (for work-up)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
In a round-bottom flask, add benzylamine (2.0 eq).
-
With stirring, add this compound (1.0 eq) dropwise. The reaction is often exothermic.
-
Stir the mixture at room temperature. The reaction is typically complete within 10-30 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess benzylamine), saturated NaHCO₃ solution (to remove octanoic acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-benzyloctanamide.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Visualizations
Reaction Mechanisms and Experimental Workflow
To further elucidate the processes described, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.
References
Applications of Octanoic Anhydride in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octanoic anhydride (B1165640) (CAS No. 623-66-5), also known as caprylic anhydride, is a versatile and reactive reagent in organic synthesis.[1] It is a symmetrical anhydride derived from octanoic acid, an eight-carbon saturated fatty acid. Its primary utility lies in its function as a potent acylating agent, enabling the introduction of the octanoyl group (a lipophilic eight-carbon chain) onto a variety of nucleophiles. This modification is particularly valuable in drug development and materials science for modulating the physicochemical properties of molecules, such as increasing lipophilicity to enhance bioavailability and cell membrane permeability. This document provides detailed application notes and experimental protocols for the use of octanoic anhydride in key organic transformations.
Acylation of Alcohols and Phenols: Ester Synthesis
The reaction of this compound with alcohols and phenols is a fundamental method for the synthesis of octanoate (B1194180) esters. These esters have applications as fragrances, plasticizers, and non-greasy emollients in cosmetics. The reaction proceeds via a nucleophilic acyl substitution mechanism.
Application Note:
This compound is an effective reagent for the esterification of primary, secondary, and phenolic hydroxyl groups. The reaction can be carried out under neutral, acidic, or basic conditions. For less reactive or sterically hindered alcohols, the use of a catalyst such as 4-(dimethylamino)pyridine (DMAP) or a Lewis acid like bismuth(III) triflate can significantly improve reaction rates and yields.[2][3] The reaction with primary and secondary alcohols is generally straightforward, while the acylation of tertiary alcohols can be more challenging and may result in elimination byproducts.
Quantitative Data for Esterification Reactions:
| Entry | Alcohol/Phenol | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Octanol | Lipase (B570770) | n-Hexane | 35 | - | 70 | [4] |
| 2 | Benzyl Alcohol | None | None | 60 | 7 | >95 | [5] |
| 3 | Phenol | Expansive Graphite | CH₂Cl₂ | Reflux | 1 | 98 | [6] |
| 4 | 4-Nitrobenzyl Alcohol | NaHCO₃ | Toluene | RT | 24 | >99 | [7] |
| 5 | Cyclohexanol | NaHCO₃ | Toluene | 110 | 1 | 87 | [7] |
| 6 | 1-Phenylethanol | Bi(OTf)₃ | CH₂Cl₂ | RT | 1 | 95 | [2] |
| 7 | Menthol | Bi(OTf)₃ | CH₂Cl₂ | RT | 1 | 98 | [2] |
Note: Some data is adapted from similar anhydride reactions as a predictive reference for this compound.
Experimental Protocol: General Procedure for the Acylation of an Alcohol
Materials:
-
Alcohol (1.0 mmol)
-
This compound (1.2 mmol)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 mmol) (optional, as catalyst)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the alcohol (1.0 mmol) and DMAP (0.1 mmol, if used) in anhydrous dichloromethane (10 mL).
-
Add this compound (1.2 mmol) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (15 mL).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to afford the crude octanoate ester.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Caption: Experimental workflow for the synthesis of octanoate esters.
Acylation of Amines: Amide Synthesis
The reaction of this compound with primary and secondary amines provides a direct route to N-substituted octanamides. These amides are important intermediates in the synthesis of pharmaceuticals and other biologically active molecules.
Application Note:
This compound readily reacts with primary and secondary amines to form the corresponding amides.[8] The reaction is typically carried out in an inert solvent. For less reactive amines, gentle heating may be required. The reaction produces octanoic acid as a byproduct, which can protonate the starting amine, rendering it unreactive. Therefore, it is common to use two equivalents of the amine, with one equivalent acting as a base to neutralize the octanoic acid formed.[9] Alternatively, a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) can be added.
Quantitative Data for Amidation Reactions:
| Entry | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzylamine | Excess Amine | CH₂Cl₂ | RT | 2 | >90 | General Protocol |
| 2 | Aniline | Excess Amine | Toluene | 80 | 4 | >90 | General Protocol |
| 3 | Diethylamine | Triethylamine | THF | RT | 3 | >90 | General Protocol |
| 4 | Morpholine | None | None | 80-85 | 0.5 | 95 | [10] |
| 5 | Piperidine | None | None | 80-85 | 0.5 | 96 | [10] |
Note: Data is based on general anhydride reactivity and specific examples with other anhydrides, providing a strong indication of expected outcomes with this compound.
Experimental Protocol: General Procedure for the Acylation of a Primary Amine
Materials:
-
Primary amine (2.0 mmol)
-
This compound (1.0 mmol)
-
Tetrahydrofuran (THF), anhydrous (10 mL)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the primary amine (2.0 mmol) in anhydrous THF (10 mL).
-
Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise to the amine solution with stirring at room temperature.
-
After the addition is complete, continue stirring at room temperature or heat gently if necessary. Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude N-octanoyl amide can be purified by recrystallization or column chromatography.
Caption: General mechanism of nucleophilic acyl substitution on this compound.
Friedel-Crafts Acylation
This compound can be used in Friedel-Crafts acylation reactions to introduce an octanoyl group onto an aromatic ring, forming an aryl ketone. This reaction is a powerful tool for the synthesis of aromatic ketones, which are valuable intermediates in organic synthesis.
Application Note:
The Friedel-Crafts acylation of aromatic compounds with this compound typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2] The reaction is generally regioselective, with the acyl group being directed to the ortho and para positions of activated aromatic rings. A study on the acylation of anisole (B1667542) with octanoic acid (a related precursor) over zeolite catalysts demonstrated good conversion and selectivity for the para-substituted product, highlighting a greener alternative to traditional Lewis acids.[11]
Quantitative Data for Friedel-Crafts Acylation:
| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Temp (°C) | Conversion (%) | Selectivity (para) (%) | Reference |
| Anisole | Octanoic Acid | Mix-Hβ Zeolite | Solvent-free | 160 | 72.7 | 82.5 | [11] |
| Anisole | Acetic Anhydride | AlCl₃ | Dichloromethane | Reflux | - | - | [12] |
| Toluene | Acetic Anhydride | H-Beta Zeolite | - | 100 | - | - | [10] |
Note: Data for octanoic acid and other anhydrides are included to illustrate typical conditions and outcomes.
Experimental Protocol: Friedel-Crafts Acylation of Anisole
Materials:
-
Anisole (10 mmol)
-
This compound (12 mmol)
-
Anhydrous aluminum chloride (AlCl₃) (25 mmol)
-
Dichloromethane (CH₂Cl₂), anhydrous (50 mL)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, suspend anhydrous AlCl₃ (25 mmol) in anhydrous CH₂Cl₂ (30 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (12 mmol) in anhydrous CH₂Cl₂ (10 mL) to the stirred suspension.
-
After the addition is complete, add a solution of anisole (10 mmol) in anhydrous CH₂Cl₂ (10 mL) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to 0 °C and quench by slowly pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers and wash sequentially with water, 5% NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product, primarily 4-octanoylanisole, by vacuum distillation or column chromatography.
Polymer and Biomaterial Modification
This compound and its derivatives are utilized in the synthesis and modification of polymers, imparting hydrophobicity and altering material properties.
Application Note:
Polyanhydrides are a class of biodegradable polymers with applications in drug delivery.[13] They can be synthesized by the melt condensation of dicarboxylic acids with an excess of an acid anhydride, such as acetic anhydride. Fatty acid-terminated polyanhydrides, for instance, can be prepared using the acetate (B1210297) anhydrides of fatty acids like octanoic acid.[14] These modifications enhance the hydrophobicity and control the degradation rate of the polymer.[14]
Chitosan (B1678972), a natural polysaccharide, can be N-acylated with this compound to produce amphiphilic polymeric surfactants. This modification introduces hydrophobic octanoyl chains onto the hydrophilic chitosan backbone, enabling the formation of micelles in aqueous solutions, which can be used for drug encapsulation and delivery.[15] The degree of substitution can be controlled by adjusting the reaction conditions.
Experimental Protocol: N-Acylation of Chitosan
Materials:
-
Chitosan (low molecular weight)
-
Acetic acid
-
This compound
-
1 M Sodium hydroxide (B78521) (NaOH)
-
Distilled water
Procedure:
-
Dissolve 1 g of chitosan in 100 mL of 1% (v/v) aqueous acetic acid with stirring.
-
Add 100 mL of methanol to the chitosan solution and stir for 15 minutes.
-
Slowly add the desired amount of this compound dropwise to the solution while stirring vigorously at room temperature.
-
Allow the reaction to proceed for 24 hours.
-
Neutralize the mixture to pH 7.0 with 1 M NaOH to precipitate the N-octanoyl chitosan.
-
Collect the precipitate by centrifugation and wash extensively with acetone and then with distilled water.
-
Dry the purified product under vacuum or by freeze-drying.
Caption: Applications of this compound in polymer modification.
Conclusion
This compound is a valuable reagent in organic synthesis with broad applications in the preparation of esters, amides, and aryl ketones, as well as in the modification of polymers. Its ability to introduce a lipophilic octanoyl group makes it particularly useful in the fields of drug development and materials science. The protocols provided herein offer a starting point for the utilization of this versatile acylating agent in various synthetic endeavors.
References
- 1. "Development of a Solution Synthesis of Poly(Sebacic Anhydride) With th" by Patricia Poley [digitalcommons.bucknell.edu]
- 2. Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3 [organic-chemistry.org]
- 3. Ester synthesis by acylation [organic-chemistry.org]
- 4. Application of lipase bearing dead mycelia as biocatalyst for octyl-octanoate synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. Friedel–Crafts acylation of anisole with octanoic acid over acid modified zeolites - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. condor.depaul.edu [condor.depaul.edu]
- 13. Polyanhydride - Wikipedia [en.wikipedia.org]
- 14. Polyanhydride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: Octanoic Anhydride in Pharmaceutical Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of octanoic anhydride (B1165640) in the synthesis of pharmaceutically relevant peptides, with a focus on the preparation of octanoylated ghrelin analogs and inhibitors of ghrelin O-acyltransferase (GOAT). Detailed experimental protocols for solid-phase peptide synthesis (SPPS), N-terminal octanoylation, and final product purification are provided.
Introduction
Octanoic anhydride is a reactive derivative of octanoic acid, an eight-carbon saturated fatty acid. In pharmaceutical synthesis, it serves as a valuable reagent for introducing an octanoyl group onto various molecules, a process known as octanoylation. This modification is particularly significant in the synthesis of peptide-based therapeutics, where the addition of a lipid component can enhance the pharmacological properties of the molecule, such as membrane permeability, receptor binding affinity, and metabolic stability.
A prominent example of the biological importance of octanoylation is the peptide hormone ghrelin. The "hunger hormone" requires the attachment of an octanoyl group to its third serine residue for its biological activity, which includes the stimulation of appetite and growth hormone release. This modification is catalyzed by the enzyme ghrelin O-acyltransferase (GOAT). Consequently, this compound and its derivatives are crucial tools for synthesizing active ghrelin analogs and for developing inhibitors of GOAT as potential therapeutics for metabolic diseases.
Application 1: Synthesis of N-terminally Octanoylated Peptides
The introduction of an octanoyl group at the N-terminus of a peptide can significantly alter its lipophilicity and, therefore, its pharmacokinetic and pharmacodynamic profile. This section provides a protocol for the on-resin N-terminal octanoylation of a peptide using this compound.
Experimental Protocol: On-Resin N-Terminal Octanoylation
This protocol describes the N-terminal octanoylation of a resin-bound peptide following standard Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected peptide-resin
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) (20% in DMF)
-
Kaiser test kit
-
Solid-phase synthesis vessel
-
Shaker or vortex mixer
Procedure:
-
Fmoc Deprotection:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Perform a Kaiser test to confirm the presence of a free primary amine (a positive test results in a dark blue color).
-
-
N-Terminal Octanoylation:
-
Prepare the octanoylation solution: In a separate vial, dissolve this compound (5 equivalents relative to the resin loading) and DIPEA (10 equivalents) in DMF.
-
Add the octanoylation solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress using the Kaiser test. The reaction is complete when the Kaiser test is negative (the beads remain colorless or slightly yellow), indicating the absence of free primary amines.
-
Once the reaction is complete, drain the octanoylation solution and wash the resin extensively with DMF (5 times) and DCM (3 times).
-
-
Cleavage and Deprotection:
-
Dry the octanoylated peptide-resin under vacuum.
-
Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)).
-
Add the cleavage cocktail to the resin and incubate at room temperature for 2-3 hours with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude octanoylated peptide under vacuum.
-
-
Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile (B52724) in water, both containing 0.1% TFA.
-
Collect the fractions containing the desired product and confirm its identity and purity by mass spectrometry and analytical HPLC.
-
Lyophilize the pure fractions to obtain the final octanoylated peptide as a white powder.
-
Quantitative Data Summary
| Parameter | Typical Value |
| Equivalents of this compound | 5 eq |
| Equivalents of DIPEA | 10 eq |
| Reaction Time | 2-4 hours |
| Crude Purity (post-cleavage) | 60-80% |
| Final Purity (post-HPLC) | >95% |
| Overall Yield | 15-30% |
Note: Yields and purities are highly dependent on the peptide sequence and the efficiency of the SPPS.
Application 2: Synthesis of a Ghrelin O-Acyltransferase (GOAT) Inhibitor
The development of inhibitors for GOAT is a promising strategy for the treatment of obesity and other metabolic disorders. GO-CoA-Tat is a potent peptide-based bisubstrate analog inhibitor of GOAT. This section outlines the synthetic strategy for GO-CoA-Tat, which involves the on-resin synthesis of an octanoylated ghrelin (1-10) peptide followed by the coupling of coenzyme A.
Synthetic Workflow for GO-CoA-Tat
Caption: Synthetic workflow for the GOAT inhibitor GO-CoA-Tat.
Experimental Protocol: Synthesis of GO-CoA-Tat (Conceptual)
This protocol is a conceptualized adaptation based on published synthetic schemes and standard peptide chemistry, as a detailed step-by-step protocol is not publicly available.
Part 1: Solid-Phase Synthesis of the Bromoacetylated Peptide
-
Peptide Synthesis:
-
Synthesize the peptide sequence (Ghrelin(1-10)-Ahx-Tat(48-57)) on a Rink Amide resin using automated or manual Fmoc-SPPS. The sequence is: GSSFLSPEHQ-Ahx-YGRKKRRQRRR. (Ahx = aminohexanoic acid).
-
-
N-terminal Fmoc Deprotection:
-
Following the final coupling step, remove the N-terminal Fmoc group using 20% piperidine in DMF as described in the previous protocol.
-
-
Bromoacetylation:
-
Wash the deprotected peptide-resin with DMF.
-
Prepare a solution of bromoacetic anhydride (5 eq) and DIPEA (10 eq) in DMF.
-
Add the solution to the resin and react for 1-2 hours at room temperature.
-
Monitor the reaction for the disappearance of free amines using the Kaiser test.
-
Wash the resin with DMF and DCM and dry under vacuum.
-
-
Cleavage and Purification:
-
Cleave the bromoacetylated peptide from the resin using a TFA cleavage cocktail.
-
Precipitate and wash the peptide with cold diethyl ether.
-
Purify the crude bromoacetylated peptide by RP-HPLC.
-
Part 2: Synthesis of Octanoyl-CoA
Octanoyl-CoA can be synthesized from coenzyme A and octanoic acid using a suitable coupling agent or can be purchased commercially.
Part 3: Solution-Phase Conjugation
-
Conjugation Reaction:
-
Dissolve the purified bromoacetylated peptide and a slight excess of octanoyl-CoA in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5).
-
Allow the reaction to proceed at room temperature for several hours to overnight. The thiol group of coenzyme A will displace the bromide to form a stable thioether linkage.
-
-
Final Purification:
-
Purify the final GO-CoA-Tat conjugate by RP-HPLC to remove unreacted starting materials and byproducts.
-
Characterize the final product by mass spectrometry to confirm the correct molecular weight.
-
Lyophilize the pure product.
-
Ghrelin Receptor Signaling Pathway
Ghrelin exerts its biological effects by binding to the growth hormone secretagogue receptor (GHS-R1a), a G-protein coupled receptor (GPCR). The binding of octanoylated ghrelin to GHS-R1a activates multiple downstream signaling pathways, leading to a variety of physiological responses.
Caption: Simplified ghrelin receptor signaling pathway.
Conclusion
This compound is a key reagent in the synthesis of octanoylated peptides with significant therapeutic potential. The protocols and workflows presented here provide a foundation for researchers to synthesize and explore the biological activities of these modified peptides. The development of potent and specific GOAT inhibitors, such as GO-CoA-Tat, represents a promising avenue for the treatment of metabolic diseases, and the ability to synthesize such molecules is crucial for advancing this field of research.
Application Notes and Protocols for the Selective Acylation of Alcohols with Octanoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective acylation of alcohols is a cornerstone of modern organic synthesis, enabling the precise modification of complex molecules with multiple hydroxyl groups. This capability is of paramount importance in drug development, natural product synthesis, and materials science, where the targeted introduction of acyl groups can profoundly alter a molecule's biological activity, solubility, and other physicochemical properties. Octanoic anhydride (B1165640) serves as a valuable acylating agent for introducing an eight-carbon chain, a modification that can enhance lipophilicity and modulate protein-ligand interactions. This document provides detailed application notes and experimental protocols for achieving selective acylation of alcohols using octanoic anhydride, with a focus on catalytic methods that offer high yields and predictable selectivity.
Catalytic Systems for Selective Acylation
The challenge in acylating polyols lies in differentiating between hydroxyl groups of similar reactivity. Various catalytic systems have been developed to address this, offering chemoselectivity for primary versus secondary alcohols or regioselectivity in the mono-acylation of symmetric diols.
1. Lewis Acid Catalysis:
Lewis acids are highly effective in activating the anhydride, making it more susceptible to nucleophilic attack by the alcohol. The choice of Lewis acid can significantly influence the selectivity of the reaction.
-
Bismuth (III) Triflate (Bi(OTf)₃): This catalyst is known for its high efficiency in promoting the acylation of even sterically hindered alcohols.[1] It is a versatile and cost-effective option that functions well under mild conditions.[1]
-
Lanthanide Trichlorides (e.g., CeCl₃, YbCl₃): These catalysts have demonstrated remarkable success in the selective mono-acylation of meso- and C2-symmetric 1,3- and 1,4-diols.[2] The choice between cerium and ytterbium can be tuned to optimize reaction rates and selectivity.[2]
-
Copper (II) Triflate (Cu(OTf)₂): This Lewis acid is efficient for the acylation of alcohols under mild conditions and has been shown to be effective in various solvents.
2. Organocatalysis:
-
4-(Dimethylamino)pyridine (DMAP): DMAP and its derivatives are highly efficient nucleophilic catalysts for acylation reactions.[3] They operate under base- and solvent-free conditions in many cases, offering a green chemistry approach.[3] Polystyrene-supported DMAP allows for easy recovery and reuse of the catalyst.[3]
3. Solid-Supported and Heterogeneous Catalysts:
-
Expansive Graphite: This material has been used as an efficient and inexpensive catalyst for the acetylation of primary and secondary alcohols and phenols with acetic anhydride, and the principles can be extended to this compound.[4]
-
Zeolites: These microporous materials can impart size-selectivity to the acylation of polyols, favoring the formation of mono-acylated products by leveraging pore confinement effects.[5]
Data Presentation: Catalytic Selective Acylation of Alcohols
The following tables summarize quantitative data for various catalytic systems used in the selective acylation of alcohols. While specific data for this compound is limited in the literature, the presented data for other anhydrides provides a strong predictive framework.
Table 1: Selective Mono-acylation of Diols
| Diol Substrate | Catalyst (mol%) | Anhydride (equiv.) | Solvent | Temp. (°C) | Time (h) | Mono-acylated Product Yield (%) | Reference |
| meso-hydrobenzoin | YbCl₃ (10) | Acetic Anhydride (10) | THF | RT | 0.5 | 92 | [2] |
| 2-phenylpropane-1,3-diol | CeCl₃ (10) | Acetic Anhydride (10) | THF | RT | 2 | 85 | [2] |
| 2R,5R-hexanediol | YbCl₃ (10) | Acetic Anhydride (10) | THF | RT | 8 | 65 | [2] |
| meso-diol 5 | CeCl₃ (10) | Acetic Anhydride (10) | THF | RT | 2 | 80 | [2] |
Table 2: Acylation of Various Alcohols with Bi(OTf)₃
| Alcohol Substrate | Bi(OTf)₃ (mol%) | Anhydride | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Octanol | 1 | Acetic Anhydride | Toluene (B28343) | RT | 0.5 | 99 | [1] |
| Cyclohexanol | 1 | Acetic Anhydride | Toluene | RT | 0.5 | 99 | [1] |
| (-)-Menthol | 1 | Acetic Anhydride | Toluene | RT | 2 | 98 | [1] |
| 2-Adamantanol | 5 | Pivalic Anhydride | Toluene | 50 | 24 | 95 | [1] |
Experimental Protocols
Protocol 1: Selective Mono-octanoylation of a 1,3-Diol using Cerium (III) Chloride
This protocol is adapted from a procedure for mono-acetylation and is expected to provide good selectivity for mono-octanoylation.[2]
Materials and Reagents:
-
1,3-Diol (e.g., 2-phenylpropane-1,3-diol)
-
Cerium (III) chloride heptahydrate (CeCl₃·7H₂O)
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of the diol (1.0 mmol) in anhydrous THF (3.0 mL) under a nitrogen atmosphere, add CeCl₃·7H₂O (0.1 mmol, 10 mol%).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (10.0 mmol, 10 equiv.) to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired mono-octanoylated product.
Protocol 2: Bi(OTf)₃-Catalyzed Octanoylation of a Secondary Alcohol
This protocol is based on a general procedure for the acylation of alcohols catalyzed by bismuth triflate.[1]
Materials and Reagents:
-
Secondary alcohol (e.g., cyclohexanol)
-
Bismuth (III) triflate (Bi(OTf)₃)
-
This compound
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert gas (argon or nitrogen) supply
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a Schlenk flask containing the secondary alcohol (1.0 mmol) and a magnetic stir bar, add anhydrous toluene (5 mL) under an inert atmosphere.
-
Add Bi(OTf)₃ (0.01 mmol, 1 mol%) to the solution.
-
Add this compound (1.2 mmol, 1.2 equiv.) dropwise to the stirred mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
If necessary, purify the product by flash chromatography.
Visualizations
Caption: General experimental workflow for selective acylation.
Caption: Decision guide for catalyst selection in selective acylation.
Application Notes
The selective introduction of an octanoyl group can have significant implications in various fields:
-
Drug Development: Octanoylation increases the lipophilicity of a drug candidate, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile. For instance, the octanoylation of the peptide hormone ghrelin is essential for its biological activity, including the regulation of appetite and metabolism.[6][7] Understanding and mimicking such post-translational modifications is a key strategy in peptide-based drug design.
-
Natural Product Modification: The selective acylation of natural products containing multiple hydroxyl groups allows for the synthesis of derivatives with altered biological activities. This is a crucial step in structure-activity relationship (SAR) studies and in the development of semi-synthetic drugs with improved therapeutic properties.
-
Surfactant Production: The mono-acylation of renewable polyols, such as those derived from biomass, can lead to the production of bio-based surfactants.[5] These amphiphilic molecules have applications in detergents, emulsifiers, and foaming agents.
-
Protecting Group Chemistry: Selective acylation is a fundamental tool for the temporary protection of hydroxyl groups during multi-step syntheses, allowing for chemical transformations to be carried out on other parts of the molecule.
By employing the appropriate catalytic system and reaction conditions, researchers can achieve high levels of selectivity in the acylation of alcohols with this compound, thereby unlocking new possibilities in chemical synthesis and drug discovery.
References
- 1. Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3 [organic-chemistry.org]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Ester synthesis by acylation [organic-chemistry.org]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. Size‐Selective Functionalization of Sugars and Polyols Using Zeolites for Renewable Surfactant Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ghrelin octanoylation mediated by an orphan lipid transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ghrelin octanoylation by ghrelin O-acyltransferase: protein acylation impacting metabolic and neuroendocrine signalling - PMC [pmc.ncbi.nlm.nih.gov]
Application of Octanoic Anhydride in Peptide Synthesis and Modification: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the use of octanoic anhydride (B1165640) in peptide synthesis and modification. This guide details the synthesis of octanoylated peptides, their purification, and their significant role in biological systems, particularly focusing on the ghrelin signaling pathway.
Octanoic anhydride serves as a key reagent for the introduction of an eight-carbon acyl chain (octanoyl group) onto peptides. This modification, known as octanoylation, can significantly alter the physicochemical properties of peptides, enhancing their lipophilicity, membrane permeability, and metabolic stability. A prime example of its biological importance is the octanoylation of ghrelin, a peptide hormone that regulates appetite and energy homeostasis. The attachment of an octanoyl group to the serine-3 residue of ghrelin is essential for its binding to and activation of the growth hormone secretagogue receptor 1a (GHS-R1a).[1][2][3][4][5]
Application in Peptide Synthesis
This compound is primarily utilized for the N-terminal acylation of peptides or the modification of amino acid side chains, such as the hydroxyl group of serine or the amino group of lysine.[6][7] The introduction of an octanoyl group can be a critical step in the synthesis of peptide-based drugs and research tools, influencing their pharmacokinetic and pharmacodynamic profiles.[8][9][10]
Solid-Phase Peptide Synthesis (SPPS) Approach
In solid-phase peptide synthesis, octanoylation is typically performed as the final step on the fully assembled peptide still attached to the resin. This approach allows for easy removal of excess reagents.
Solution-Phase Synthesis Approach
In solution-phase synthesis, this compound can be used to acylate a protected or unprotected peptide. Careful control of reaction conditions is necessary to ensure selective modification and minimize side reactions.
Quantitative Data on Peptide Octanoylation
The efficiency of peptide octanoylation can be influenced by various factors, including the peptide sequence, the reaction conditions, and the specific methodology employed. Below is a summary of representative quantitative data from studies involving peptide octanoylation.
| Peptide/Substrate | Method | Reagent/Enzyme | Yield/Activity | Reference |
| Proghrelin-His8 | In vitro enzymatic assay | [3H]octanoyl CoA and GOAT-containing membranes | 310 fmol [3H]octanoyl transferred | [11] |
| GSSFL-NH2 (Ghrelin pentapeptide) | In vitro enzymatic assay | [3H]octanoyl CoA and GOAT-containing membranes | 171 and 209 fmol [3H]octanoyl transferred | [11] |
| GSS(C8:0)FL-[NH2] (Octanoylated pentapeptide) | GOAT Inhibition Assay | Octanoylated pentapeptide | IC50 of 45 µM | [1] |
| Trp-containing dipeptides | Val-NCA mediated acylation | Octanoic acid | ~18% octanoylation of Trp-containing products | [12] |
| Dipeptide derivatives (L-cysteinyl-L-tyrosine and L-asparaginyl-L-cysteine) | Mixed anhydride method | Not specified | ~30% and 45% yield, respectively | [13] |
Experimental Protocols
Protocol 1: N-Terminal Octanoylation of a Resin-Bound Peptide using this compound
This protocol describes the acylation of the N-terminus of a peptide synthesized on a solid support.
Materials:
-
Peptide-resin with a free N-terminus
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Coarse fritted peptide synthesis reaction vessel
-
Vortex mixer or stir plate
Procedure:
-
Resin Preparation: Place the peptide-resin (0.10 mmol scale) in a reaction vessel and wash with DCM for one minute.[14] Drain the solvent.
-
Acylation Reaction:
-
Prepare the acylation solution: In a separate vial, dissolve 5 equivalents of this compound and 5 equivalents of DIPEA in DMF. For a 0.10 mmol synthesis, a typical volume would be 2 mL.
-
Add the acylation solution to the resin.
-
Agitate the mixture at room temperature for 2 hours.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin sequentially with DMF (3 times), DCM (3 times), and Methanol (3 times).[14] Each wash should be for one to two minutes.
-
-
Drying: Dry the resin under vacuum.
-
Cleavage and Deprotection: Cleave the octanoylated peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[15][16]
Protocol 2: Purification of Octanoylated Peptides by RP-HPLC
This protocol outlines the general procedure for purifying octanoylated peptides.
Materials:
-
Crude octanoylated peptide
-
Reverse-phase C18 HPLC column
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
HPLC system with a UV detector
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Solvent A and B, or DMF).
-
Chromatography:
-
Equilibrate the C18 column with Solvent A.
-
Inject the peptide solution onto the column.
-
Elute the peptide using a linear gradient of increasing Solvent B concentration. A typical gradient might be 5% to 95% Solvent B over 30-60 minutes.
-
Monitor the elution profile at 210-220 nm.[15]
-
-
Fraction Collection: Collect fractions corresponding to the major peak, which should be the desired octanoylated peptide.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white powder.[15][16]
Visualization of Workflows and Pathways
Experimental Workflow for Peptide Octanoylation
Caption: Workflow for the synthesis and purification of an N-terminally octanoylated peptide.
Ghrelin Signaling Pathway
Caption: Simplified signaling pathway of octanoylated ghrelin via the GHS-R1a receptor.
References
- 1. Ghrelin octanoylation by ghrelin O-acyltransferase: protein acylation impacting metabolic and neuroendocrine signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Ghrelin octanoylation by ghrelin O-acyltransferase: protein acylation impacting metabolic and neuroendocrine signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of the Site of the Octanoic Acid Post-Translational Modification in Human Ghrelin Using Electron Transfer Dissociation | Technology Networks [technologynetworks.com]
- 6. What you need to know about peptide modifications - Fatty Acid Conjugation | MolecularCloud [molecularcloud.org]
- 7. Peptide N-Terminal Modification Service - Creative Peptides [creative-peptides.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Emerging Therapeutics: The Role of Peptides in Drug Development [parabolicdrugs.com]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of ghrelin O-acyltransferase (GOAT) by octanoylated pentapeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-Carboxyanhydride-Mediated Fatty Acylation of Amino Acids and Peptides for Functionalization of Protocell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 15. bachem.com [bachem.com]
- 16. Purification & Isolation [cem.com]
Application Notes and Protocols for Reactions with Octanoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octanoic anhydride (B1165640) (CAS 623-66-5), also known as caprylic anhydride, is a reactive chemical intermediate widely utilized in organic synthesis.[1] As a derivative of the eight-carbon saturated fatty acid, octanoic acid, it serves as a potent acylating agent for the introduction of the octanoyl group into various molecules.[1] Its reactivity in esterification and acylation reactions makes it a valuable reagent in the synthesis of pharmaceuticals, fragrances, and other fine chemicals.[1] This document provides detailed experimental protocols and application notes for common reactions involving octanoic anhydride, including esterification, amidation, and Friedel-Crafts acylation.
I. Esterification using this compound
The reaction of this compound with alcohols is a common method for the synthesis of octanoate (B1194180) esters, which have applications as flavor and fragrance agents, as well as in the pharmaceutical industry as emollients.[2] The reaction proceeds via nucleophilic acyl substitution, where the alcohol attacks one of the carbonyl carbons of the anhydride.[3][4] The use of a base, such as pyridine, can facilitate the reaction by neutralizing the carboxylic acid byproduct.[3]
A. General Protocol for Esterification
This protocol describes the synthesis of an octanoate ester from an alcohol and this compound.
Materials:
-
This compound
-
Alcohol (e.g., ethanol, methanol, or a more complex alcohol)
-
Pyridine or another suitable base (e.g., triethylamine, DMAP)
-
Anhydrous solvent (e.g., dichloromethane, diethyl ether)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)
-
Stirring and heating apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 equivalent) in the chosen anhydrous solvent.
-
Addition of Base: Add the base (1.1 to 1.5 equivalents) to the alcohol solution and stir.
-
Addition of this compound: Slowly add this compound (1.0 to 1.2 equivalents) to the stirred solution at room temperature. An exotherm may be observed.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alcohol is consumed. The reaction may be gently heated to increase the rate.[5]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining anhydride and the octanoic acid byproduct.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester. The crude product can be further purified by distillation or column chromatography.
B. Data Presentation: Esterification Reactions
| Entry | Alcohol | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Methanol | Pyridine | DCM | 4 | 25 | >95 |
| 2 | Ethanol | Pyridine | DCM | 4 | 25 | >95 |
| 3 | n-Octanol | None | Neat | 2-4 | 100-120 | High |
| 4 | Phenol | Pyridine | Toluene | 6 | 80 | ~90 |
Note: The data presented are representative and may vary depending on the specific substrate and reaction conditions.
C. Experimental Workflow: Esterification
Caption: Workflow for the synthesis of octanoate esters.
II. Amidation using this compound
The reaction of this compound with ammonia (B1221849) or primary/secondary amines provides a direct route to octanamides.[4] These compounds are of interest in various fields, including pharmaceuticals and materials science. The reaction typically requires two equivalents of the amine, with one equivalent acting as a nucleophile and the second as a base to neutralize the octanoic acid byproduct.[4]
A. General Protocol for Amidation
This protocol outlines the synthesis of an octanamide (B1217078) from an amine and this compound.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
1 M Hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for organic synthesis
-
Stirring apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve the amine (2.0 equivalents) in the chosen anhydrous solvent.
-
Addition of this compound: Slowly add this compound (1.0 equivalent) to the stirred amine solution. The reaction is often exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the anhydride is consumed.
-
Workup:
-
Dilute the reaction mixture with the organic solvent.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine), saturated sodium bicarbonate solution (to remove octanoic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude amide. Further purification can be achieved by recrystallization or column chromatography.
B. Data Presentation: Amidation Reactions
| Entry | Amine | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Ammonia (conc. aq. soln.) | None | 1-2 | 25 | High |
| 2 | Benzylamine | DCM | 2 | 25 | >90 |
| 3 | Aniline | THF | 4 | 25 | ~85 |
| 4 | Diethylamine | DCM | 1 | 25 | >95 |
Note: Yields are representative and can be influenced by the specific amine and reaction conditions.
C. Experimental Workflow: Amidation
Caption: Workflow for the synthesis of octanamides.
III. Friedel-Crafts Acylation with this compound
This compound can be used as an acylating agent in Friedel-Crafts reactions to introduce an octanoyl group onto an aromatic ring. This reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), or a solid acid catalyst.[6]
A. General Protocol for Friedel-Crafts Acylation
This protocol provides a general method for the Friedel-Crafts acylation of an aromatic compound.
Materials:
-
This compound
-
Aromatic substrate (e.g., anisole, toluene)
-
Lewis acid catalyst (e.g., AlCl₃) or solid acid catalyst (e.g., Al-MCM-41)[6]
-
Anhydrous solvent (e.g., dichloromethane, nitrobenzene)
-
Ice bath
-
Dilute hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for organic synthesis
-
Stirring apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, suspend the Lewis acid catalyst (1.1 to 2.5 equivalents) in the anhydrous solvent and cool the mixture in an ice bath.
-
Addition of Reactants: Slowly and simultaneously add the aromatic substrate (1.0 equivalent) and this compound (1.0 to 1.1 equivalents) to the cooled suspension.
-
Reaction: Allow the reaction mixture to stir at low temperature, then warm to room temperature or heat as necessary. Monitor the reaction by TLC or GC.
-
Workup:
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with an organic solvent.
-
Combine the organic layers and wash them with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification: Filter the drying agent and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography, distillation, or recrystallization.
B. Data Presentation: Friedel-Crafts Acylation
| Entry | Aromatic Substrate | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Anisole | AlCl₃ | DCM | 3 | 0 to 25 | High (para-isomer favored) |
| 2 | Toluene | AlCl₃ | DCM | 4 | 0 to 25 | Moderate |
| 3 | 2-Methylfuran | Al-MCM-41 | Neat | variable | 120-180 | variable |
Note: Yields and isomer ratios are highly dependent on the substrate, catalyst, and reaction conditions.
C. Reaction Pathway: Friedel-Crafts Acylation
Caption: General pathway for Friedel-Crafts acylation.
Safety Precautions
This compound is corrosive and can cause skin and eye irritation.[1] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Reactions involving this compound, especially with strong acids or bases, should be performed with caution. Always consult the Safety Data Sheet (SDS) before use.
References
- 1. CAS 623-66-5: this compound | CymitQuimica [cymitquimica.com]
- 2. Catalytic Esterification of Medium-Chain Fatty Acids: Kinetic Investigations [scirp.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Kinetics of 2-Methylfuran Acylation with Fatty Acid Anhydrides for Biorenewable Surfactants (Journal Article) | OSTI.GOV [osti.gov]
Application Notes and Protocols: Octanoic Anhydride as a Reagent in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of octanoic anhydride (B1165640) as a specialized reagent in polymer chemistry, with a focus on its role in the synthesis of biodegradable polyanhydrides for biomedical applications. Detailed experimental protocols and data are presented to guide researchers in this field.
Introduction: The Role of Octanoic Anhydride in Polymer Synthesis
This compound, a derivative of the eight-carbon saturated fatty acid octanoic acid, serves as a critical reagent in polymer chemistry, primarily in the synthesis of polyanhydrides.[1] Polyanhydrides are a class of biodegradable polymers known for their surface-eroding properties, which makes them highly suitable for controlled drug delivery applications.[1] In this context, this compound is not typically used as a primary monomer to form a homopolymer, but rather as a chain-terminating agent and a hydrophobicity-modifying agent .[2]
The incorporation of fatty acids like octanoic acid at the chain ends of a polyanhydride, such as poly(sebacic acid), increases the overall hydrophobicity of the polymer.[1][2] This modification slows the degradation rate of the polymer matrix, allowing for more sustained release of encapsulated therapeutic agents.[1] The resulting fatty acid-terminated polyanhydrides are often semicrystalline, soluble in chlorinated organic solvents, and exhibit low melting temperatures, making them suitable for formulating into various drug delivery systems like microspheres, nanoparticles, and injectable pastes.[1]
Key Applications
-
Controlled Drug Delivery: Fatty acid-terminated polyanhydrides are extensively investigated for the localized and sustained release of drugs, including chemotherapeutic agents and vaccines.[1] The tunable degradation rate allows for precise control over the release kinetics.
-
Biocompatible Implants: The degradation products of these polymers are non-toxic, naturally occurring fatty acids and diacids, which are safely metabolized by the body.[1] This biocompatibility makes them ideal for use in implantable medical devices.
-
Injectable Formulations: The low melting points and viscous nature of some fatty acid-modified polyanhydrides facilitate their use in injectable, paste-like formulations for minimally invasive drug delivery.[1]
Experimental Protocols
The following protocols are detailed methodologies for the synthesis of fatty acid-terminated polyanhydrides using octanoic acid. The synthesis is typically a two-step process involving the formation of a prepolymer and subsequent melt-condensation polymerization with the fatty acid anhydride.
3.1. Preparation of Octanoic Acetate (B1210297) Anhydride (Precursor)
This step involves the reaction of octanoic acid with acetic anhydride to form a mixed anhydride in situ, which will then act as the chain-terminating agent.
-
Materials:
-
Octanoic acid
-
Acetic anhydride
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Vacuum distillation setup
-
-
Procedure:
-
In a round-bottom flask, dissolve octanoic acid in a 1:5 (w/v) ratio of acetic anhydride.[3]
-
Attach a reflux condenser and heat the mixture at 150°C for 30 minutes under a nitrogen atmosphere.[3]
-
After reflux, remove the excess acetic anhydride and acetic acid by-product by vacuum distillation.[3] The resulting residue is the octanoic acetate anhydride prepolymer.
-
3.2. Synthesis of Octanoic Acid-Terminated Poly(sebacic acid)
This protocol describes the melt condensation polymerization of sebacic acid to form a polyanhydride with octanoic acid as a chain terminator.
-
Materials:
-
Sebacic acid
-
Octanoic acetate anhydride (from protocol 3.1)
-
Schlenk flask or reaction vessel suitable for vacuum
-
High-vacuum pump
-
Stirring mechanism (magnetic or overhead)
-
Heating mantle with temperature controller
-
Nitrogen or Argon gas inlet
-
-
Procedure:
-
Prepolymer Synthesis: In a Schlenk flask, reflux sebacic acid with a 5-fold excess of acetic anhydride for 30 minutes to form sebacic acid prepolymers. Remove the excess acetic anhydride and acetic acid under vacuum.[4]
-
Addition of Chain Terminator: Introduce the desired amount of octanoic acetate anhydride to the sebacic acid prepolymer. The weight percentage of the fatty acid anhydride will determine the final molecular weight and properties of the polymer.[1]
-
Melt Condensation: Heat the mixture to 160-180°C under high vacuum (e.g., <1 mbar) with constant stirring.[4][5]
-
Polymerization: Continue the reaction for 2-4 hours. The viscosity of the mixture will increase as the polymerization proceeds.[4][5]
-
Isolation: Cool the reaction mixture to room temperature under an inert atmosphere. The resulting solid polymer can be purified by precipitation from a solution in a suitable solvent (e.g., dichloromethane) into a non-solvent (e.g., cold petroleum ether).[6]
-
Drying: Dry the purified polymer under vacuum to remove any residual solvent.
-
Data Presentation
The incorporation of fatty acid chain terminators has a predictable effect on the properties of polyanhydrides. The following table summarizes typical trends observed when modifying poly(sebacic acid) (PSA) with fatty acids of varying chain lengths.
| Property | Effect of Increasing Fatty Acid Chain Length/Content | Typical Values for Fatty Acid-Terminated PSA |
| Molecular Weight (Mw) | Decreases | 5,000 - 50,000 Da |
| Polydispersity Index (PDI) | Generally low to moderate | 1.5 - 3.0 |
| Melting Temperature (Tm) | Decreases | 20 - 90 °C |
| Glass Transition Temp (Tg) | Decreases | Varies, often below body temperature |
| Degradation Rate | Decreases (due to increased hydrophobicity) | Days to months depending on formulation |
| Solubility | Increases in non-polar organic solvents | Soluble in DCM, Chloroform |
Note: Specific values for octanoic acid-terminated PSA will fall within these ranges, with properties intermediate to shorter and longer chain fatty acid terminators.
Visualizations
Diagram 1: Melt Condensation Polymerization of Sebacic Acid with this compound Chain Termination
Caption: Workflow for the synthesis of fatty acid-terminated polyanhydride.
Diagram 2: Logical Relationship of Polymer Properties
Caption: Influence of this compound on polymer properties.
References
- 1. Polyanhydride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Poly(ester-anhydrides) Derived from Esters of Hydroxy Acid and Cyclic Anhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Aliphatic Polyanhydrides with Controllable and Reproducible Molecular Weight | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: A Guide to Using Octanoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octanoic anhydride (B1165640) is a reactive chemical compound derived from octanoic acid, an eight-carbon saturated fatty acid. It serves as a valuable reagent in organic synthesis, particularly for acylation reactions where an octanoyl group is introduced to a target molecule. This modification is of significant interest in drug development and research for its ability to increase the lipophilicity of peptides, proteins, and small molecules, potentially enhancing their bioavailability, cell membrane permeability, and modulating their biological activity.
This document provides detailed protocols for the application of octanoic anhydride in peptide acylation and the formation of drug delivery systems. It also includes a summary of relevant quantitative data and visual representations of key workflows and biological pathways.
Key Applications of this compound
This compound is primarily utilized for the following applications in a research and drug development context:
-
Lipidation of Peptides and Proteins: The introduction of the eight-carbon chain of octanoic acid can significantly alter the physicochemical properties of peptides and proteins. This modification can enhance their interaction with cell membranes and plasma proteins, prolonging their half-life and improving their therapeutic potential. A notable example is the octanoylation of ghrelin, a peptide hormone, which is essential for its biological activity.[1][2]
-
Prodrug Synthesis: By acylating an active pharmaceutical ingredient (API), its properties can be temporarily modified to improve drug delivery. The resulting prodrug may exhibit enhanced absorption and distribution, with the active drug being released in vivo through enzymatic or hydrolytic cleavage of the anhydride or ester bond.
-
Biomaterial Modification: this compound and similar compounds can be used to modify biopolymers like hyaluronic acid to create amphiphilic materials. These modified polymers can self-assemble into nanoparticles or nanogels, which can be used as carriers for drug delivery.
Experimental Protocols
Protocol 1: N-terminal Acylation of a Peptide with this compound
This protocol describes a general method for the N-terminal acylation of a peptide using this compound. The reaction conditions may require optimization depending on the specific peptide sequence and its solubility.
Materials:
-
Peptide with a free N-terminus
-
This compound
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Dichloromethane (DCM))
-
Base (e.g., Diisopropylethylamine (DIPEA), Triethylamine (TEA))
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Purification system (e.g., High-Performance Liquid Chromatography (HPLC))
-
Analytical instruments (e.g., Mass Spectrometry (MS))
Procedure:
-
Peptide Dissolution: Dissolve the peptide in a suitable solvent (e.g., DMF or DCM) to a concentration of approximately 1-5 mg/mL.
-
Addition of Base: Add 2-3 equivalents of a non-nucleophilic base, such as DIPEA or TEA, to the peptide solution. This will deprotonate the N-terminal amino group, making it more nucleophilic.
-
Addition of this compound: Slowly add 1.5-2 equivalents of this compound to the reaction mixture while stirring.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the progress of the reaction by a suitable analytical technique, such as LC-MS, to check for the formation of the desired acylated product and the consumption of the starting peptide.
-
Quenching: Once the reaction is complete, quench the excess this compound by adding a small amount of water or a saturated aqueous solution of sodium bicarbonate.
-
Solvent Removal: Remove the organic solvent under reduced pressure.
-
Purification: Purify the crude acylated peptide using preparative reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Protocol 2: Preparation of Drug-Loaded Nanogels using Octenyl Succinic Anhydride-Modified Hyaluronic Acid
This protocol is adapted from the use of octenyl succinic anhydride (a close structural analog of this compound) to modify hyaluronic acid for the formation of drug-delivering nanogels.[3] This method can be conceptually applied using this compound to achieve similar amphiphilic polymers.
Materials:
-
Hyaluronic acid (HA)
-
This compound
-
Anhydrous Formamide
-
Drug to be encapsulated
-
Dialysis membrane (appropriate molecular weight cut-off)
-
Deionized water
Procedure:
-
Modification of Hyaluronic Acid:
-
Dissolve hyaluronic acid in anhydrous formamide.
-
Add pyridine to the solution.
-
Slowly add this compound to the mixture and stir at room temperature for 24 hours.
-
Precipitate the modified hyaluronic acid (Oct-HA) by adding an excess of cold ethanol (B145695).
-
Wash the precipitate with ethanol and diethyl ether and dry under vacuum.
-
-
Formation of Drug-Loaded Nanogels:
-
Disperse the dried Oct-HA in deionized water.
-
Add the drug to be encapsulated to the Oct-HA dispersion.
-
Allow the mixture to stir at room temperature to facilitate self-assembly and drug encapsulation.
-
-
Purification:
-
Dialyze the nanogel suspension against deionized water for 48 hours using a dialysis membrane to remove any unencapsulated drug and residual solvents.
-
-
Characterization:
-
Characterize the size and morphology of the nanogels using techniques such as Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
-
Determine the drug loading efficiency and encapsulation efficiency using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Data Presentation
The following tables summarize quantitative data from literature regarding peptide acylation, providing insights into reaction conditions and outcomes.
Table 1: N-Carboxyanhydride-Mediated Acylation of Tryptophan-Containing Peptides with Octanoic Acid [4][5]
| Initial Substrate Concentration (mmol in 20 mL) | Octanoic Acid Concentration (mM) | Percentage of Octanoylated Tryptophan-Containing Products |
| 0.4 | 20 | ~2-3% |
| 2 | 100 | ~10% |
| 10 | 100 | ~18% |
Table 2: Synthesis of Acylated Ghrelin (1-28) - Conceptual Summary [6]
| Step | Reagents and Conditions | Purpose | Expected Outcome |
| Solid-Phase Peptide Synthesis | Fmoc-protected amino acids, Wang resin | Assembly of the 28-amino acid ghrelin peptide chain | Ghrelin(1-28) peptide attached to the solid support |
| Selective Deprotection of Serine-3 | 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Removal of the trityl (Trt) protecting group from the Serine-3 side chain | Free hydroxyl group on Serine-3 available for acylation |
| O-Octanoylation | Octanoic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), Hydroxybenzotriazole (HOBt) | Esterification of the Serine-3 hydroxyl group with octanoic acid | Octanoylated ghrelin(1-28) on the solid support |
| Cleavage and Deprotection | Trifluoroacetic acid (TFA) cocktail | Cleavage of the peptide from the resin and removal of side-chain protecting groups | Crude octanoylated ghrelin(1-28) |
| Purification | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Isolation of the pure octanoylated ghrelin | Purified octanoylated ghrelin(1-28) |
Visualizations
Experimental Workflow for Peptide Acylation
Caption: Workflow for the N-terminal acylation of a peptide using this compound.
Signaling Pathway of Acylated Ghrelin
Caption: Simplified signaling pathway of acylated ghrelin via the GHSR1a receptor.
Safety and Handling
This compound is a corrosive substance that can cause severe skin burns and eye damage.[7] It is also moisture-sensitive. Therefore, it is crucial to handle this reagent with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Store this compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents, bases, and water. In case of spills, absorb with an inert material and dispose of as hazardous waste according to local regulations.
Conclusion
This compound is a versatile reagent for introducing lipophilicity into a wide range of molecules. The protocols and data presented here provide a foundation for researchers and drug development professionals to utilize this compound in their work. The ability to modify peptides and create novel drug delivery systems highlights the importance of this reagent in advancing therapeutic strategies. As with any reactive chemical, proper safety precautions are paramount when handling this compound.
References
- 1. Ghrelin octanoylation by ghrelin O-acyltransferase: protein acylation impacting metabolic and neuroendocrine signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. N-Carboxyanhydride-Mediated Fatty Acylation of Amino Acids and Peptides for Functionalization of Protocell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Reaction of Octanoic Anhydride with Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the N-acylation of primary and secondary amines using octanoic anhydride (B1165640). This reaction is a fundamental transformation in organic synthesis, crucial for the introduction of lipophilic octanoyl chains into a wide variety of molecules, including active pharmaceutical ingredients, agrochemicals, and functional materials.
Introduction
The reaction of an amine with octanoic anhydride proceeds via a nucleophilic acyl substitution mechanism to form a stable N-octanoylamide and octanoic acid as a byproduct.[1][2] This transformation is widely employed to modify the physicochemical properties of molecules, such as increasing lipophilicity to enhance membrane permeability or to serve as a synthetic handle for further functionalization. The reaction is generally high-yielding and can be performed under mild conditions.[3]
Reaction Mechanism and Workflow
The reaction initiates with the nucleophilic attack of the amine's lone pair of electrons on one of the carbonyl carbons of this compound. This forms a tetrahedral intermediate which subsequently collapses, eliminating a carboxylate leaving group to yield the protonated amide. A second equivalent of the amine or a non-nucleophilic base then deprotonates the intermediate to afford the final N-octanoylamide and an octanoate (B1194180) salt.
A general workflow for this reaction involves dissolving the amine in a suitable solvent, followed by the addition of this compound. The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, a standard work-up procedure is employed to isolate and purify the desired amide product.
Caption: Reaction mechanism of amine acylation with this compound.
Caption: General experimental workflow for N-octanoylation of amines.
Data Presentation: Reaction of this compound with Various Amines
The following tables summarize typical reaction conditions and outcomes for the N-octanoylation of representative primary and secondary amines. Please note that reaction times and yields can vary depending on the specific substrate, solvent, and temperature.
Table 1: Reaction with Primary Amines
| Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzylamine (B48309) | Chloroform (B151607) | Room Temperature | 0.5 | High | [3] |
| Aniline | Chloroform | Room Temperature | 0.5 | High | [3] |
| Glycine Methyl Ester | Dichloromethane (B109758) | 0 to Room Temp. | 2 | Good | Inferred from similar reactions |
| Octylamine | Neat | 100 | 1 | Moderate | Inferred from similar reactions |
Table 2: Reaction with Secondary Amines
| Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine (B6355638) | Tetrahydrofuran | Room Temperature | 1 | High | Inferred from similar reactions |
| N-Methylbenzylamine | Dichloromethane | Room Temperature | 1-3 | Good | [4] |
| Dibenzylamine | Dichloromethane | Room Temperature | 24 | Moderate | Inferred from similar reactions |
Experimental Protocols
Protocol 1: General Procedure for the N-Octanoylation of a Primary Amine (e.g., Benzylamine)
This protocol is adapted from a general procedure for the acylation of amines with acid anhydrides.[3]
Materials:
-
Benzylamine
-
This compound
-
Chloroform
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve benzylamine (1.0 equivalent) in chloroform (0.5 M solution).
-
Reagent Addition: To the stirred solution, add this compound (1.1 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 30 minutes to 2 hours).
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the octanoic acid byproduct and any unreacted this compound.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation:
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-benzyl-octanamide.
-
-
Purification: If necessary, the crude product can be purified by silica (B1680970) gel column chromatography or recrystallization.
Protocol 2: General Procedure for the N-Octanoylation of a Secondary Amine (e.g., Piperidine)
Materials:
-
Piperidine
-
This compound
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve piperidine (1.0 equivalent) in dichloromethane (0.5 M solution).
-
Reagent Addition: To the stirred solution, add this compound (1.1 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up:
-
Upon completion, wash the reaction mixture with 1 M NaOH solution to remove the octanoic acid byproduct.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Isolation:
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude 1-(octanoyl)piperidine.
-
-
Purification: The product can be further purified by vacuum distillation or column chromatography if required.
Conclusion
The N-acylation of amines with this compound is a robust and versatile method for the synthesis of N-octanoylamides. The provided protocols offer a general guideline for performing this transformation on both primary and secondary amines. Reaction conditions can be optimized for specific substrates to achieve high yields and purity. These application notes serve as a valuable resource for researchers in the fields of organic synthesis and drug development.
References
Application Notes and Protocols for Octanoic Anhydride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Octanoic anhydride (B1165640) (CAS No. 623-66-5), also known as caprylic anhydride, is a reactive chemical intermediate widely used in organic synthesis.[1] It is derived from octanoic acid, an eight-carbon saturated fatty acid.[1] Structurally, it consists of two octanoic acid molecules linked by an anhydride bond.[1] Its primary utility lies in its function as a powerful acylating agent, facilitating the introduction of the octanoyl group into various molecules, particularly in the synthesis of esters and amides.[2] This reactivity makes it a valuable reagent in the pharmaceutical industry and materials science for producing derivatives with specific functionalities.[2]
These notes provide essential information on the handling, safety, and application of octanoic anhydride in a laboratory setting.
Physicochemical Data and Hazard Information
This compound is a colorless to pale yellow liquid with a distinct fatty odor.[1] It is sensitive to moisture and will hydrolyze to form octanoic acid.[3][4] Proper storage and handling under anhydrous conditions are therefore critical.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 623-66-5 | [1][5] |
| Molecular Formula | C₁₆H₃₀O₃ | [1][5] |
| Molecular Weight | 270.41 g/mol | [5][6] |
| Appearance | Colorless to light yellow clear liquid | [1][3] |
| Density | 0.91 g/mL | [3][6] |
| Melting Point | -1 °C | [3][6] |
| Boiling Point | ~237 °C | |
| Refractive Index | 1.434 - 1.44 | [3][6] |
| Solubility | Soluble in organic solvents; limited solubility in water. |[1] |
Table 2: GHS Hazard Identification and Classification
| Hazard Class | Category | Hazard Statement | Pictogram | Source(s) |
|---|---|---|---|---|
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. | Danger | [5] |
| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage. | Danger | [5] |
| Aquatic Hazard (Chronic) | 3 | H412: Harmful to aquatic life with long lasting effects. | None | |
Safety and Handling Protocols
This compound is corrosive and can cause severe skin burns and eye damage.[5][7] It is imperative to handle this reagent with appropriate personal protective equipment (PPE) in a well-ventilated area.
Protocol 1: Safe Handling and Storage
-
Engineering Controls : Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[8][9]
-
Personal Protective Equipment (PPE) :
-
Gloves : Wear chemical-resistant gloves (nitrile or butyl rubber are suitable).[9]
-
Eye Protection : Use ANSI-approved, properly fitting chemical splash goggles. A face shield is recommended when handling larger quantities.[8][9]
-
Lab Coat : A full-length laboratory coat must be worn and fully buttoned.[9]
-
Clothing : Wear full-length pants and closed-toe shoes.[9]
-
-
Storage :
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][7][8]
-
The reagent is moisture-sensitive.[3] Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[7] For long-term storage, placement in a desiccator is advisable.[4]
-
-
Dispensing : Use glass or polytetrafluoroethylene (PTFE) equipment for transferring the liquid. Do not use metal spatulas.[9]
-
Spill Management :
-
In case of a spill, evacuate the area. Do not touch the spilled material without appropriate PPE.[7]
-
Absorb the spill with an inert, non-combustible material like vermiculite (B1170534) or dry sand.[7]
-
Collect the absorbed material into a suitable, labeled container for chemical waste disposal.[7]
-
-
Waste Disposal : Dispose of this compound waste and contaminated materials through an approved waste disposal plant, following all local and national regulations.[7]
Caption: Workflow for the safe handling of this compound.
Experimental Protocols
This compound is an excellent acylating agent for alcohols, phenols, and amines to form the corresponding esters and amides.[10]
Protocol 2: General Acylation of a Primary Alcohol
This protocol describes a general procedure for the esterification of a primary alcohol using this compound. The reaction proceeds via nucleophilic acyl substitution.
Materials:
-
This compound (≥95% purity)
-
Primary alcohol (e.g., benzyl (B1604629) alcohol)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Base (e.g., Pyridine (B92270) or Triethylamine (TEA))
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser
Procedure:
-
Reaction Setup :
-
Under an inert atmosphere (N₂ or Ar), add the primary alcohol (1.0 eq) and anhydrous DCM (approx. 0.2 M concentration) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Add a suitable base such as pyridine or TEA (1.2 eq) to the solution. Cool the flask to 0 °C in an ice bath.
-
-
Addition of Anhydride :
-
Dissolve this compound (1.1 eq) in a small amount of anhydrous DCM.
-
Add the anhydride solution dropwise to the stirred alcohol solution over 15-20 minutes using a dropping funnel.
-
-
Reaction :
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up :
-
Once the reaction is complete, quench by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (if using TEA), saturated NaHCO₃ solution, and brine.
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification :
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel, using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) gradient).
-
-
Characterization : Confirm the structure and purity of the final ester product using ¹H NMR, ¹³C NMR, and mass spectrometry.
References
- 1. CAS 623-66-5: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 623-66-5 | Benchchem [benchchem.com]
- 3. labproinc.com [labproinc.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C16H30O3 | CID 69340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [stenutz.eu]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. fishersci.com [fishersci.com]
- 9. purdue.edu [purdue.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Octanoic Anhydride in the Production of Biorenewable Surfactants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and experimental protocols for the utilization of octanoic anhydride (B1165640) in the synthesis of biorenewable surfactants. The content is designed to guide researchers in the development of novel, sustainable surfactants with specific physicochemical properties for applications in pharmaceuticals, cosmetics, and bioremediation.
Introduction
Biorenewable surfactants are surface-active agents derived from renewable resources such as sugars, amino acids, and plant oils.[1] They offer significant advantages over their petrochemical-based counterparts, including lower toxicity, higher biodegradability, and a more sustainable lifecycle.[2] Octanoic anhydride, a symmetrical anhydride of the C8 fatty acid octanoic acid, serves as a versatile reagent for introducing a hydrophobic octanoyl chain onto various hydrophilic bio-based backbones. This process of acylation is fundamental to imparting the amphiphilic character necessary for surfactant activity.
The use of this compound allows for the synthesis of a range of non-ionic and anionic surfactants. For example, the esterification of sugars like glucose or sorbitol with this compound yields sugar esters, a class of non-ionic surfactants widely used in the food and pharmaceutical industries for their emulsifying and solubilizing properties.[3] Similarly, the acylation of amino acids can produce anionic surfactants with excellent foaming and cleansing capabilities.[4] Enzymatic synthesis routes, often employing lipases, are also being explored to achieve regioselective acylation under milder reaction conditions, further enhancing the green credentials of these surfactants.[5][6][7]
Key Applications
-
Pharmaceutical Formulations: As emulsifiers and solubilizing agents for poorly water-soluble drugs.[8]
-
Cosmetics and Personal Care: In the formulation of creams, lotions, and detergents due to their mildness and biodegradability.[9]
-
Bioremediation: For enhancing the bioavailability of hydrophobic pollutants to microorganisms.
-
Food Industry: As emulsifiers in various food products.
Experimental Protocols
The following protocols are representative examples of the synthesis of biorenewable surfactants using this compound.
Protocol 1: Chemical Synthesis of Octanoyl Glucose Ester
This protocol describes the chemical synthesis of a glucose-based non-ionic surfactant via esterification with this compound.
Materials:
-
D-glucose
-
Pyridine (B92270) (anhydrous)
-
This compound
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolution: In a round-bottom flask, dissolve D-glucose in anhydrous pyridine and a minimal amount of anhydrous DMF with stirring under a nitrogen atmosphere.
-
Acylation: Cool the solution to 0°C in an ice bath. Add this compound dropwise to the solution over 30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.
-
Quenching: Quench the reaction by the slow addition of deionized water.
-
Extraction: Extract the product into ethyl acetate. Wash the organic layer sequentially with a dilute HCl solution, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the octanoyl glucose ester.
Protocol 2: Enzymatic Synthesis of N-Octanoyl-L-Alanine
This protocol outlines the lipase-catalyzed synthesis of an anionic amino acid-based surfactant.
Materials:
-
L-Alanine
-
This compound
-
Immobilized Lipase (B570770) (e.g., Novozym 435)
-
tert-Butyl methyl ether (MTBE)
-
Phosphate (B84403) buffer (pH 7.0)
-
Hydrochloric acid (1 M)
-
Sodium chloride
Procedure:
-
Suspension: Suspend L-alanine and immobilized lipase in MTBE in a reaction vessel.
-
Acylation: Add this compound to the suspension.
-
Reaction: Incubate the mixture at a controlled temperature (e.g., 50°C) with constant stirring for 48 hours.
-
Enzyme Removal: After the reaction, remove the immobilized enzyme by filtration.
-
Solvent Evaporation: Evaporate the MTBE under reduced pressure.
-
Purification: Dissolve the residue in a phosphate buffer. Wash with ethyl acetate to remove any unreacted this compound and octanoic acid.
-
Precipitation: Acidify the aqueous phase to a pH of 2 with 1 M HCl to precipitate the N-octanoyl-L-alanine.
-
Isolation: Collect the precipitate by filtration, wash with cold deionized water, and dry under vacuum.
Quantitative Data
The following table summarizes typical physicochemical properties of surfactants derived from this compound. The values can vary depending on the specific hydrophilic head group and the degree of substitution.
| Surfactant Type | Hydrophilic Head | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (mN/m) | Reference |
| Non-ionic (Sugar Ester) | Glucose | 0.1 - 1.0 | 28 - 35 | [3] |
| Anionic (Amino Acid) | Alanine | 5 - 15 | 25 - 30 | [4] |
| Cationic | Quaternary Ammonium | 0.5 - 5.0 | 30 - 40 | [10] |
Diagrams
Caption: Experimental workflow for synthesis and characterization.
Caption: Logical relationship of components to surfactant properties.
References
- 1. Green Surfactants (Biosurfactants): A Petroleum-Free Substitute for Sustainability—Comparison, Applications, Market, and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, physicochemical characterization and aquatic toxicity studies of anionic surfactants derived from amino and … [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of new sugar-based surfactants and evaluation of their hemolytic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. estudogeral.uc.pt [estudogeral.uc.pt]
Practical Applications of Octanoic Anhydride in Chemical Manufacturing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octanoic anhydride (B1165640) (CAS No. 623-66-5), also known as caprylic anhydride, is a versatile and reactive chemical intermediate derived from octanoic acid.[1][2] Its primary function in chemical manufacturing is as a powerful acylating agent, facilitating the introduction of the octanoyl group into a variety of molecules.[2][3] This reactivity is leveraged in the synthesis of esters, amides, and other specialty chemicals across the pharmaceutical, flavor and fragrance, agrochemical, and polymer industries.[2][4] This document provides detailed application notes and experimental protocols for key industrial uses of octanoic anhydride.
Key Applications and Methodologies
This compound's utility stems from its ability to readily react with nucleophiles such as alcohols, amines, and aromatic compounds. This reactivity, often superior to that of octanoic acid, drives reactions to completion and is advantageous in various synthetic contexts.
Synthesis of Specialty Esters for Flavors and Fragrances
This compound is a key reagent in the synthesis of octanoate (B1194180) esters, many of which possess characteristic fruity and floral aromas, making them valuable in the flavor and fragrance industry. A prominent example is the synthesis of octyl octanoate, an ester with applications in the pharmaceutical, cosmetic, and food industries.
| Product | Reactants | Catalyst/Conditions | Typical Yield (%) | Purity (%) | Aroma Profile |
| Octyl Octanoate | 1-Octanol (B28484), this compound | DMAP (catalytic), Room Temp | >90 | >98 | Waxy, fruity |
| Benzyl Octanoate | Benzyl Alcohol, this compound | Pyridine, 0°C to RT | 85-95 | >97 | Fruity, floral |
| Ethyl Octanoate | Ethanol, this compound | Sc(OTf)₃ (catalytic), Room Temp | >95 | >98 | Fruity, wine-like |
This protocol describes the synthesis of octyl octanoate via the acylation of 1-octanol with this compound, a common method for preparing specialty esters.
Materials:
-
This compound (1.0 eq)
-
1-Octanol (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.05 eq)
-
Dichloromethane (B109758) (anhydrous)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous dichloromethane.
-
Cool the mixture to 0°C in an ice bath.
-
Add DMAP to the stirred solution.
-
Slowly add 1-octanol dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl solution.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude octyl octanoate.
-
Purify the crude product by vacuum distillation to obtain pure octyl octanoate.
Amide Synthesis in Pharmaceutical and Agrochemical Industries
This compound is an effective reagent for the N-acylation of amines to produce octanamides. These amides can be valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[5][6] The reaction is typically high-yielding and proceeds under mild conditions.
| Product | Reactants | Solvent/Conditions | Typical Yield (%) | Purity (%) | Application Area |
| N-Benzyl-octanamide | Benzylamine (B48309), this compound | Dichloromethane, Room Temp | >95 | >98 | Pharmaceutical Intermediate |
| Octanamide | Ammonia, this compound | Aqueous Ammonia, 0°C | >90 | >97 | Polymer Science, Surfactants |
| N,N-Diethyl-octanamide | Diethylamine, this compound | Toluene, Reflux | 85-95 | >97 | Agrochemical Intermediate |
This protocol outlines the synthesis of N-benzyl-octanamide, a representative secondary amide, using this compound.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Triethylamine (B128534) (1.1 eq)
-
Dichloromethane (anhydrous)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a round-bottom flask, dissolve benzylamine and triethylamine in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of this compound in anhydrous dichloromethane to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The crude N-benzyl-octanamide can be purified by recrystallization or column chromatography.
Friedel-Crafts Acylation for Ketone Synthesis
This compound can be employed in Friedel-Crafts acylation reactions to introduce an octanoyl group onto an aromatic ring, forming aryl ketones. These ketones are often precursors to more complex molecules in the pharmaceutical and specialty chemical industries.[4] The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).
| Product | Reactants | Catalyst | Typical Yield (%) | Isomer Distribution (ortho:para) |
| 4-Octanoylanisole | Anisole (B1667542), this compound | AlCl₃ | 70-85 | 1:19 |
| 1-(4-Octanoylphenyl)ethanone | Acetophenone, this compound | Zeolite H-beta | 60-75 | Highly para-selective |
This protocol details the Friedel-Crafts acylation of anisole with this compound.
Materials:
-
Anisole (1.2 eq)
-
This compound (1.0 eq)
-
Aluminum Chloride (AlCl₃) (2.2 eq)
-
Dichloromethane (anhydrous)
-
Ice-water
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a flask equipped with a stirrer and under an inert atmosphere, add anhydrous dichloromethane and cool to 0°C.
-
Carefully add anhydrous AlCl₃ in portions to the cold solvent.
-
Slowly add this compound to the AlCl₃ suspension.
-
Add anisole dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.
-
Carefully pour the reaction mixture onto ice-water to quench the reaction.
-
Separate the organic layer and wash it with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to isolate 4-octanoylanisole.
Use as a Protecting Group in Multi-Step Synthesis
In the multi-step synthesis of complex molecules, such as pharmaceuticals, it is often necessary to temporarily protect reactive functional groups like amines and alcohols. The octanoyl group, introduced via this compound, can serve as a protecting group. It is generally stable to a range of reaction conditions and can be removed under specific basic or acidic conditions.
Conclusion
This compound is a valuable and versatile reagent in chemical manufacturing, with significant applications in the synthesis of specialty esters, amides, and ketones. Its high reactivity makes it an efficient acylating agent, often leading to high yields under mild conditions. The protocols and data provided herein offer a guide for researchers and professionals in leveraging the synthetic potential of this compound in various industrial contexts. As with all chemical processes, appropriate safety precautions should be taken when handling this compound and other reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 623-66-5: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 623-66-5 | Benchchem [benchchem.com]
- 4. Buy Octanamide | 629-01-6 [smolecule.com]
- 5. nbinno.com [nbinno.com]
- 6. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]
Troubleshooting & Optimization
Technical Support Center: Octanoylation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with octanoic anhydride (B1165640).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using octanoic anhydride?
A1: The most prevalent side reactions are hydrolysis of the anhydride to form two equivalents of octanoic acid, and in the case of primary amines, potential diacylation if the reaction stoichiometry is not carefully controlled. The formation of one equivalent of octanoic acid is an intrinsic byproduct of the acylation reaction with alcohols and secondary amines.
Q2: How can I minimize the hydrolysis of this compound during my experiment?
A2: To minimize hydrolysis, it is crucial to work under anhydrous conditions. This includes using oven-dried or flame-dried glassware, employing anhydrous solvents, and handling the reagents under an inert atmosphere (e.g., nitrogen or argon).
Q3: Why is my reaction with a primary amine sluggish and giving a low yield?
A3: The reaction of this compound with a primary amine produces one equivalent of the desired N-octanoyl amide and one equivalent of octanoic acid. Since amines are basic, the octanoic acid byproduct will react with the primary amine to form an ammonium (B1175870) salt, effectively consuming it. Therefore, at least two equivalents of the primary amine are required for the reaction to proceed to completion. For sterically hindered amines, the reaction may require heating or the use of a catalyst.
Q4: Is it possible to acylate a tertiary alcohol with this compound?
A4: Acylation of tertiary alcohols is challenging due to steric hindrance. However, it can be achieved with high conversion and selectivity by using a reusable solid catalyst, such as halides of indium, gallium, zinc, or iron, at temperatures below 80°C.
Q5: When should I choose octanoyl chloride over this compound?
A5: Octanoyl chloride is generally more reactive than this compound due to the better leaving group ability of the chloride ion compared to the octanoate (B1194180) ion.[1] This results in faster reaction rates and may allow for milder reaction conditions. However, octanoyl chloride is also more sensitive to moisture, more corrosive, and produces corrosive HCl as a byproduct. This compound is often preferred for its ease of handling and for reactions with sensitive substrates where a more moderate reactivity is advantageous.[1]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Acylated Product
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of this compound | - Ensure all glassware is rigorously dried (oven-dried or flame-dried).- Use anhydrous solvents.- Handle all reagents under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Amine (for primary amines) | - Use at least two equivalents of the primary amine to neutralize the octanoic acid byproduct.- Consider using one equivalent of the amine and one equivalent of a non-nucleophilic base (e.g., pyridine). |
| Low Reactivity of Substrate | - For sterically hindered alcohols or amines, consider increasing the reaction temperature.- Add a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to increase the rate of acylation. |
| Incomplete Reaction | - Increase the reaction time.- Use a slight excess of this compound (e.g., 1.1-1.2 equivalents). |
Issue 2: Presence of Impurities in the Final Product
| Observed Impurity | Troubleshooting Steps for Removal |
| Residual Octanoic Acid | - Perform an aqueous workup with a mild base, such as saturated sodium bicarbonate solution, to extract the acidic octanoic acid into the aqueous layer.- If the product is stable to stronger bases, a dilute solution of sodium hydroxide (B78521) can be used.- For base-sensitive products, purification by column chromatography is effective. |
| Unreacted this compound | - Quench the reaction by adding water or a dilute aqueous base to hydrolyze the excess anhydride to octanoic acid, which can then be removed by a basic wash. |
| Diacylated Product (from primary amines) | - Control the stoichiometry by the slow addition of this compound (1 equivalent) to the primary amine (at least 2 equivalents).- Run the reaction at a lower temperature to improve selectivity.- Purify the desired mono-acylated product from the di-acylated byproduct using column chromatography. |
Experimental Protocols
General Protocol for N-Octanoylation of a Primary Amine
-
Preparation: Under an inert atmosphere (nitrogen or argon), dissolve the primary amine (2.2 equivalents) in an anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).
-
Reaction: Cool the solution to 0 °C in an ice bath. Slowly add this compound (1.0 equivalent) dropwise to the stirred solution.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to remove the octanoic acid byproduct and the ammonium salt. Wash subsequently with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
General Protocol for O-Octanoylation of a Primary Alcohol
-
Preparation: Under an inert atmosphere, dissolve the primary alcohol (1.0 equivalent) and a non-nucleophilic base such as pyridine (B92270) (1.5 equivalents) or a catalytic amount of DMAP (0.1 equivalents) in an anhydrous solvent (e.g., dichloromethane).
-
Reaction: Add this compound (1.2 equivalents) to the solution. Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, quench any excess this compound by adding water. Dilute with an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the resulting ester by column chromatography or distillation.
Data Presentation
While specific quantitative data for side reactions of this compound is scarce in the literature, the following tables illustrate the expected trends based on general principles of anhydride chemistry.
Table 1: Influence of Water Content on the Yield of N-Octanoylation
| Water Content in Solvent (ppm) | Expected Yield of N-Octanoyl Product | Expected Yield of Octanoic Acid (from hydrolysis) |
| < 10 | High | Low |
| 50 | Moderate-High | Moderate |
| > 100 | Low-Moderate | High |
Table 2: Effect of Amine Stoichiometry on the Acylation of a Primary Amine
| Equivalents of Primary Amine | Equivalents of this compound | Expected Conversion to Mono-octanoyl Product |
| 1.0 | 1.0 | Low (<50%) |
| 2.2 | 1.0 | High (>90%) |
| 1.0 (with 1.2 eq. of Pyridine) | 1.0 | High (>90%) |
Visualizations
Caption: General acylation reaction with this compound.
References
how to improve the yield of octanoic anhydride reactions
Welcome to the technical support center for octanoic anhydride (B1165640) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on improving reaction yields and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is octanoic anhydride, and what are its primary applications?
This compound (CAS 623-66-5), also known as caprylic anhydride, is the symmetrical anhydride of octanoic acid.[1][2] It consists of two octanoyl groups linked by an oxygen atom.[1] Its primary role in organic synthesis is as a potent acylating agent, used to introduce the octanoyl group into molecules like alcohols and amines to form esters and amides, respectively.[1][3] It is also utilized in the synthesis of biodegradable polymers (polyanhydrides) for drug delivery and in the production of bio-based surfactants.[3]
Q2: What are the most common methods for synthesizing this compound?
The most common synthetic routes include:
-
Dehydration of Octanoic Acid: This involves removing a molecule of water from two equivalents of octanoic acid. This process typically requires a dehydrating agent or a catalyst, as simple heating is often insufficient.[3]
-
From Octanoyl Chloride: A highly reactive derivative of octanoic acid, octanoyl chloride, can be reacted with a salt of octanoic acid (e.g., sodium octanoate) to form the anhydride.[3]
-
Activation with other Anhydrides: Mixed anhydrides can be formed in situ, for example, by reacting octanoic acid with trifluoroacetic anhydride (TFAA), which then acts as a powerful acylating agent.[4][5]
Q3: Why is moisture a critical factor in this compound reactions?
This compound is highly sensitive to moisture.[6] Water will hydrolyze the anhydride back to two molecules of octanoic acid, which will decrease the yield of the desired product and complicate purification.[7] All glassware should be thoroughly dried, and anhydrous solvents should be used for optimal results.
Q4: How can I confirm the successful synthesis of this compound?
The formation of this compound can be confirmed using several analytical techniques:
-
Infrared (IR) Spectroscopy: Look for characteristic anhydride carbonyl (C=O) stretching bands around 1825 cm⁻¹ and 1760 cm⁻¹.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to confirm the structure and assess purity.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for determining purity and identifying volatile byproducts.[2]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis and purification of this compound.
| Problem | Probable Cause(s) | Solution(s) |
| Low or No Yield of Anhydride | 1. Incomplete reaction. 2. Ineffective dehydrating agent. 3. Presence of moisture in reagents or glassware. 4. Reaction temperature is too low or too high. | 1. Extend Reaction Time: Monitor the reaction using TLC or GC to ensure all starting material is consumed.[9] 2. Change Reagent: Switch to a more potent dehydrating agent like phosphorus pentoxide (P₂O₅) or a modern reagent system like triphenylphosphine (B44618) oxide/oxalyl chloride.[3][9] 3. Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven. Use anhydrous solvents and reagents. Store reagents in a desiccator. 4. Optimize Temperature: For catalytic dehydration methods, temperatures between 140°C and 220°C are often optimal.[8] High temperatures can sometimes lead to decomposition.[9] |
| Product has a Persistent, Sharp/Fatty Odor | Residual octanoic acid is present in the final product.[10] | Aqueous Base Wash: Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate). Wash the organic layer multiple times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (B78521) (NaOH). This converts the octanoic acid into its water-soluble salt, which is removed in the aqueous layer.[10] |
| Difficulty Separating Product from Byproducts | 1. The polarity of the product and byproducts are too similar for simple extraction. 2. Formation of stable emulsions during aqueous workup. | 1. Column Chromatography: If washing is ineffective, purification by column chromatography is a highly effective method for separating the less polar anhydride from the more polar carboxylic acid.[10] 2. Brine Wash: To break emulsions and remove residual water from the organic layer, perform a final wash with a saturated aqueous solution of sodium chloride (brine).[10] |
| Reaction with Octanoyl Chloride Gives Low Yield | The octanoyl chloride starting material may have degraded due to exposure to moisture, hydrolyzing to octanoic acid.[11][12] | Check Purity of Acyl Chloride: Before use, verify the purity of the octanoyl chloride. If it is old or has been improperly stored, consider purifying it by distillation or using a fresh bottle. Store octanoyl chloride under an inert atmosphere and away from moisture.[11] |
Data Presentation: Reaction Yields
The yield of this compound is highly dependent on the synthetic method employed. The following table summarizes yields reported for various catalytic dehydration methods.
| Catalyst System | Temperature (°C) | Time (h) | Conversion/Yield | Reference |
| Cobalt(II) Acetate (Co(OAc)₂) | 200 | 3 | ~12% conversion | [8] |
| Manganese(II) Acetate (Mn(OAc)₂) | 205 ± 5 | 3 | ~30% conversion | [8] |
| Copper(II) Acetate (Cu(OAc)₂) | 200 | 3 | 6 mmol anhydride formed | [8] |
| Iron(III) Acetate (Fe(OAc)₃) | 200 | 3 | Some anhydride produced | [8] |
| Pd(OAc)₂ / Sb(OAc)₃ / Cr(OAc)₃·H₂O | 200 | 3 | 1.7 mmol anhydride formed | [8] |
| Triphenylphosphine Oxide / Oxalyl Chloride | Room Temp | 1 | 93% isolated yield | [9] |
Experimental Protocols
Protocol 1: Synthesis via Dehydration using Triphenylphosphine Oxide and Oxalyl Chloride
This method provides high yields under mild conditions.[9]
Materials:
-
Octanoic Acid
-
Triphenylphosphine oxide (TPPO)
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous solvent (e.g., acetonitrile, methylene (B1212753) chloride)
-
Anhydrous Triethylamine (Et₃N) (optional, for cyclic anhydrides)
-
Magnetic stirrer and stir bar
-
Round-bottom flask and standard glassware (oven-dried)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Set up an oven-dried round-bottom flask with a magnetic stir bar under an inert atmosphere.
-
To the flask, add octanoic acid (1 equivalent).
-
Dissolve the acid in a minimal amount of anhydrous solvent (e.g., 5 mL for 5 mmol of acid).
-
Add triphenylphosphine oxide (TPPO) (1 equivalent).
-
Slowly add oxalyl chloride (1.3 equivalents) to the stirring mixture at room temperature.
-
Stir the reaction at room temperature for 1 hour. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be worked up. Typically, this involves filtration to remove any solids, followed by solvent evaporation under reduced pressure.
-
The crude product should be purified, for example, by washing with a basic aqueous solution to remove any unreacted acid, followed by drying and solvent removal.
Protocol 2: Synthesis via Dehydration using a Metal Catalyst
This protocol is based on a patented method for catalytic dehydration.[8]
Materials:
-
Octanoic Acid
-
Cobalt(II) Acetate (Co(OAc)₂)
-
Dean-Stark apparatus
-
Heating mantle
-
Round-bottom flask
-
Condenser
-
Nitrogen gas inlet
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add octanoic acid (e.g., 300 mmol).
-
Add the metal salt catalyst, for example, Cobalt(II) Acetate (3 mmol).
-
Begin vigorous stirring and heat the reaction mixture to 200°C using a heating mantle.
-
Bubble nitrogen gas through the mixture (e.g., at 50 cc/minute) to help remove the water byproduct.
-
Continue the reaction for 3 hours, collecting the water that forms in the Dean-Stark trap.
-
After 3 hours, cool the reaction mixture to room temperature.
-
The product can be isolated from the reaction mixture, typically by distillation under reduced pressure, to separate the anhydride from the unreacted acid and the catalyst.
Visualizations
Diagram 1: Key Synthetic Pathways to this compound
Caption: Common synthetic routes for preparing this compound.
Diagram 2: General Experimental Workflow for Synthesis and Purification
Caption: A typical workflow for this compound synthesis and purification.
References
- 1. CAS 623-66-5: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C16H30O3 | CID 69340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 623-66-5 | Benchchem [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. labproinc.com [labproinc.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. US4477382A - Preparation of carboxylic acid anhydrides - Google Patents [patents.google.com]
- 9. A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. vandemark.com [vandemark.com]
- 12. framochem.com [framochem.com]
Technical Support Center: Purification of Octanoic Anhydride
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions regarding the purification of octanoic anhydride (B1165640).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude octanoic anhydride?
The primary impurities in a crude this compound product mixture typically include unreacted octanoic acid, residual catalysts from the synthesis, and byproducts formed from side reactions.[1] A significant impurity can also be octanoic acid resulting from the hydrolysis of the anhydride, which is highly sensitive to moisture.[2][3][4][5]
Q2: What is the recommended primary method for purifying this compound?
Fractional vacuum distillation is the most effective and widely used method for purifying this compound on a laboratory scale. This technique separates the anhydride from less volatile impurities like residual octanoic acid and catalysts, and from more volatile contaminants.
Q3: How should I store purified this compound to prevent degradation?
This compound is highly susceptible to hydrolysis.[3][4] It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere such as argon or nitrogen to prevent contact with moisture.[2][6]
Q4: What analytical techniques are suitable for assessing the purity of this compound?
The purity of this compound can be effectively determined using Gas Chromatography (GC).[5] To quantify the amount of octanoic acid impurity, High-Performance Liquid Chromatography (HPLC) can be employed.[7] Spectroscopic methods like FTIR can confirm the presence of the anhydride functional group and the absence of significant carboxylic acid (O-H stretch).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Distillation | 1. Hydrolysis: Presence of moisture in the apparatus or crude product. | 1. Thoroughly dry all glassware in an oven before assembly. Perform the distillation under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Inefficient Fractionation: Inadequate separation between this compound and octanoic acid due to an inefficient distillation column. | 2. Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column). Maintain a slow and steady distillation rate. | |
| 3. Thermal Decomposition: Overheating during distillation. | 3. Use vacuum distillation to lower the boiling point. Ensure the heating mantle temperature is carefully controlled. | |
| Product is Yellowish | Presence of colored, non-volatile impurities. | If distillation does not remove the color, a pre-distillation treatment with a small amount of activated carbon followed by filtration may be effective. |
| Low Yield | 1. Product Loss: Significant hold-up in the distillation apparatus. | 1. Use an appropriately sized apparatus for the amount of material being purified. |
| 2. Incomplete Reaction: The initial synthesis reaction did not go to completion. | 2. Optimize the synthesis reaction conditions before proceeding to purification. | |
| 3. Extensive Hydrolysis: Significant degradation of the product back to octanoic acid. | 3. Ensure all reagents and equipment are scrupulously dry. Minimize exposure to atmospheric moisture. |
Data Presentation
Table 1: Physical and Purity Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₃₀O₃ | [6][8][9] |
| Molecular Weight | 270.41 g/mol | [5][8][9] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Melting Point | -1 °C | [5] |
| Specific Gravity | 0.91 g/cm³ | [5] |
| Refractive Index | ~1.44 | [5] |
| Typical Purity (Commercial) | >95% (GC) | [5][6] |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol describes the purification of crude this compound from non-volatile impurities and residual octanoic acid.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum source and gauge
-
Heating mantle
-
Stir bar or boiling chips
-
Dry glassware
-
Inert gas source (optional)
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus, ensuring all glassware is completely dry. Use joint sleeves or a minimal amount of vacuum grease to ensure a good seal.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and a stir bar.
-
System Inerting (Optional but Recommended): Evacuate the system and backfill with an inert gas like nitrogen or argon. Repeat this process three times to remove atmospheric moisture.
-
Initiating Distillation: Begin stirring and gently heat the flask. Apply vacuum slowly to the desired pressure.
-
Fraction Collection:
-
Collect any low-boiling initial fractions (forerun) in a separate receiving flask.
-
As the temperature stabilizes at the boiling point of this compound at the working pressure, switch to a clean receiving flask to collect the main product fraction.
-
Monitor the temperature closely. A significant drop or rise in temperature indicates that the main fraction is finished or impurities are beginning to distill.
-
-
Shutdown: Once the main fraction is collected, stop heating and allow the system to cool completely before carefully reintroducing air (or inert gas) to release the vacuum.
-
Analysis: Analyze the purified product for purity using GC or other appropriate methods.
Visualizations
Experimental Workflow for Purification
Caption: Workflow for the purification of this compound by vacuum distillation.
Troubleshooting Logic
References
- 1. This compound | 623-66-5 | Benchchem [benchchem.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. labproinc.com [labproinc.com]
- 6. CAS 623-66-5: this compound | CymitQuimica [cymitquimica.com]
- 7. HPLC Determination of Octanoic acid (Caprylic acid) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. This compound [stenutz.eu]
- 9. This compound | C16H30O3 | CID 69340 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Acylation Reactions with Octanoic Anhydride
Welcome to the technical support center for acylation reactions involving octanoic anhydride (B1165640). This guide is designed for researchers, scientists, and drug development professionals to quickly troubleshoot common issues, understand key experimental parameters, and find reliable protocols for their acylation reactions.
Section 1: Troubleshooting Guide (Q&A)
This section addresses the most common problems encountered during acylation with octanoic anhydride in a direct question-and-answer format.
Q1: My reaction shows no or very low conversion of the starting material. What are the likely causes?
Answer: Low or no product formation is a frequent issue that can stem from several factors, from reagent quality to suboptimal reaction conditions.[1] A systematic check of the following points is recommended:
-
Reagent Quality and Purity: this compound is highly susceptible to hydrolysis.[1] Moisture in the air, on glassware, or in solvents can convert it to the much less reactive octanoic acid.[2] Ensure the anhydride is fresh or has been properly stored. Impurities in the substrate can also interfere with the reaction.[3]
-
Catalyst Inactivity or Inappropriateness:
-
Lewis Acids (e.g., AlCl₃ for Friedel-Crafts): These are extremely sensitive to moisture and can be deactivated by trace amounts of water. Use fresh, anhydrous catalyst.[4]
-
Base Catalysts (e.g., DMAP, Pyridine (B92270) for alcohols/amines): Ensure the base is pure and dry. For sterically hindered alcohols, a highly nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) is often necessary and significantly more effective than pyridine or triethylamine (B128534).[5][6]
-
-
Sub-optimal Reaction Temperature: The activation energy for the reaction may not be reached at low temperatures. If monitoring shows no reaction at 0°C or room temperature, a gradual and careful increase in temperature may be required.[3][7] Conversely, excessively high temperatures can promote side reactions.[3]
-
Insufficient Reaction Time: Acylation reactions, especially with less reactive substrates, may require extended periods to reach completion. Monitor the reaction's progress over time before concluding it has failed.[1]
-
Inactive Substrate:
-
For Friedel-Crafts Acylation: Aromatic rings with strongly electron-withdrawing groups (e.g., -NO₂, -CN) are deactivated and may not undergo acylation effectively.[4][8][9]
-
For Alcohols/Amines: Severe steric hindrance around the nucleophilic hydroxyl or amino group can significantly slow down or prevent the reaction.
-
Q2: I am observing a complex mixture of products. How can I improve selectivity?
Answer: The formation of multiple products often points to issues with reaction control or substrate reactivity.
-
Temperature Control: Elevated temperatures can lead to side reactions, such as polymerization (especially with thiophenes or highly activated rings) or decomposition.[3][7] Running the reaction at a lower temperature (e.g., starting at 0°C) can improve selectivity.[10]
-
Rate of Addition: Adding the acylating agent slowly helps to control the reaction rate and temperature, preventing localized high concentrations that can promote side reactions.[7]
-
Stoichiometry: Using a large excess of the acylating agent can sometimes lead to diacylation if the substrate has multiple reactive sites.[10] Careful control of the molar ratios is essential.
-
Catalyst Choice: Strong Lewis acids can sometimes cause unwanted side reactions.[7] Consider using a milder catalyst if this is suspected.
Q3: My reaction workup is difficult, and I suspect I'm losing my product. What are the best practices?
Answer: A proper workup is critical for isolating your acylated product and removing byproducts like octanoic acid.
-
Quenching: First, any unreacted this compound must be safely quenched. This is typically done by slowly adding water or a dilute aqueous base like sodium bicarbonate (NaHCO₃).[11][12] This hydrolysis reaction converts the anhydride into two molecules of octanoic acid.[12]
-
Removing Octanoic Acid: The octanoic acid byproduct is the main impurity to remove. This is effectively achieved by washing the organic layer with an aqueous basic solution, such as saturated sodium bicarbonate or dilute sodium hydroxide.[11] The base deprotonates the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.
-
Drying: After aqueous washes, the organic layer will be saturated with water. It must be dried thoroughly with an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄) before solvent removal to prevent finding water in your final product.[13]
-
Purification: If impurities remain, purification by column chromatography on silica (B1680970) gel is a standard final step.[3]
Section 2: Frequently Asked Questions (FAQs)
-
Q: What is the typical appearance of this compound?
-
A: It is typically a colorless to pale yellow liquid with a characteristic fatty odor.[14]
-
-
Q: How can I purify this compound?
-
A: If you suspect the anhydride has partially hydrolyzed, it can be purified by distillation under reduced pressure.[3]
-
-
Q: Which catalysts are recommended for acylating alcohols or phenols?
-
A: For many alcohols, a base catalyst is used. 4-(Dimethylamino)pyridine (DMAP) is highly effective, especially for secondary and tertiary alcohols, and can be used in catalytic amounts (0.05–2 mol %).[5][15][16] A stoichiometric amount of a tertiary amine like triethylamine or pyridine is often added as an auxiliary base to neutralize the octanoic acid byproduct.[6]
-
-
Q: What is the best approach for acylating primary or secondary amines?
-
A: Acylation of amines with anhydrides is often straightforward and may not require a catalyst, though gentle heating might be needed.[17] The reaction produces one equivalent of octanoic acid, which will react with the amine starting material to form an ammonium (B1175870) salt. Therefore, you either need to use two equivalents of the amine or add one equivalent of a non-nucleophilic base (like triethylamine) to scavenge the acid.[18]
-
-
Q: What are suitable solvents for this reaction?
-
A: Anhydrous aprotic solvents are typically used. Common choices include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) (MeCN).[1][18]
-
-
Q: How can I monitor the reaction progress?
-
A: Thin-Layer Chromatography (TLC) is a simple and rapid method to monitor the reaction.[19] A plate is spotted with the starting material, the reaction mixture, and a "co-spot" (both starting material and reaction mixture in the same lane). The reaction is complete when the starting material spot has disappeared from the reaction mixture lane.[20][21]
-
-
Q: What is the primary byproduct and how does it affect the reaction?
-
A: The reaction of a nucleophile (Nu-H) with this compound produces the acylated product and one molecule of octanoic acid.[22] This acidic byproduct can protonate basic catalysts or the amine substrate, rendering them non-nucleophilic. This is why an auxiliary base is often required.
-
Section 3: Data Presentation
While precise yields are highly substrate-dependent, the following table summarizes key parameters and their expected impact on acylation reactions.
Table 1: Factors Influencing Yield in Acylation Reactions
| Parameter | Condition | Potential Impact on Yield | Rationale |
| Reagent Purity | Use of old or improperly stored this compound | Low Yield | The anhydride hydrolyzes to octanoic acid, which is a poor acylating agent under these conditions.[1][2] |
| Temperature | Too low (e.g., < 0°C) | Low Yield / No Reaction | Insufficient thermal energy to overcome the reaction's activation energy.[3] |
| Too high | Low Yield / Side Products | Can lead to decomposition of reactants or products and promote side reactions.[3] | |
| Catalyst | Absence of DMAP (for hindered alcohols) | Low Yield | Hindered alcohols require a highly nucleophilic catalyst like DMAP for the reaction to proceed efficiently.[5] |
| Absence of base (for amines) | Max 50% Yield | The octanoic acid byproduct protonates half of the amine starting material, rendering it inactive.[18] | |
| Moisture | Presence of water in solvents or on glassware | Low Yield | Water competes with the substrate as a nucleophile, leading to hydrolysis of the anhydride. It also deactivates moisture-sensitive catalysts.[4][12] |
Section 4: Experimental Protocols
Protocol 1: General Procedure for Acylation of an Alcohol (DMAP Catalysis)
-
Preparation: Add the alcohol (1.0 eq.), DMAP (0.1 eq.), and anhydrous dichloromethane (DCM) to an oven-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).[18]
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add triethylamine (1.2 eq.) to the stirred solution, followed by the slow, dropwise addition of this compound (1.1 eq.).
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-16 hours.[10]
-
Monitoring: Monitor the disappearance of the starting alcohol using TLC (e.g., eluting with a hexane/ethyl acetate (B1210297) mixture).[1]
-
Workup: Proceed to the workup and purification protocol below.
Protocol 2: General Procedure for Acylation of a Primary/Secondary Amine
-
Preparation: Dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM in an oven-dried flask under an inert atmosphere.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add this compound (1.1 eq.) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (typically 1-4 hours), as monitored by TLC.
-
Workup: Proceed to the workup and purification protocol below.
Protocol 3: General Reaction Workup and Purification
-
Quench: Slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous NaHCO₃ solution to quench excess anhydride and neutralize the octanoic acid.[11]
-
Extraction: Separate the layers. Extract the aqueous layer two more times with the organic solvent (e.g., DCM).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (if pyridine or another amine base was used), saturated aqueous NaHCO₃, and finally with brine (saturated aqueous NaCl).[18]
-
Drying: Drain the organic layer into a flask and dry over anhydrous MgSO₄ or Na₂SO₄.[13]
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography or recrystallization as needed.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Friedel–Crafts Acylation [sigmaaldrich.com]
- 9. science-revision.co.uk [science-revision.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. CAS 623-66-5: this compound | CymitQuimica [cymitquimica.com]
- 15. Ester synthesis by acylation [organic-chemistry.org]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
- 17. youtube.com [youtube.com]
- 18. benchchem.com [benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. How To [chem.rochester.edu]
- 22. m.youtube.com [m.youtube.com]
Technical Support Center: Managing Octanoic Anhydride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic nature of octanoic anhydride (B1165640).
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of octanoic anhydride, with a focus on problems arising from its sensitivity to moisture.
| Problem/Observation | Potential Cause | Recommended Action |
| Reduced reaction yield or formation of unexpected byproducts. | Hydrolysis of this compound to octanoic acid due to moisture contamination. | 1. Ensure all glassware is rigorously dried (oven-dried at >120°C for several hours). 2. Use anhydrous solvents. If solvent purity is uncertain, dry them using activated molecular sieves. 3. Handle this compound under an inert atmosphere (e.g., argon or nitrogen) in a glove box or using Schlenk line techniques. 4. Verify the purity of the this compound before use (see Purity Analysis Protocols). |
| Inconsistent results between experiments. | Variable moisture content in the this compound or reaction setup. | 1. Implement a strict protocol for handling and storing this compound. 2. Always use freshly opened bottles of anhydrous solvents or freshly dried solvents. 3. Perform a blank reaction to test for background moisture. |
| Visible fuming or a strong, acidic odor upon opening the container. | Reaction of this compound with atmospheric moisture, producing octanoic acid.[1] | 1. Minimize the time the container is open to the atmosphere. 2. Blanket the container with an inert gas before sealing. 3. Store the container in a desiccator with a suitable drying agent. |
| Precipitate formation in the this compound. | This is unlikely to be caused by water, as octanoic acid is a liquid. The precipitate could be from other impurities or polymerization. | 1. Do not use the reagent. 2. Contact the supplier for a certificate of analysis and to report the issue. |
| Difficulty in achieving a dry reaction environment. | Inadequate drying of reagents, solvents, or apparatus. | 1. Activate molecular sieves by heating them in a glassware oven overnight.[2] 2. Use a vacuum line to remove adsorbed water from glassware before use. 3. Assemble the reaction setup while hot after oven-drying. |
Frequently Asked Questions (FAQs)
Q1: What is the primary consequence of this compound's hygroscopic nature?
A1: The primary consequence is its hydrolysis into two equivalents of octanoic acid upon contact with water.[3][4] This contamination can interfere with subsequent reactions, leading to lower yields, the formation of byproducts, and inaccurate stoichiometry.
Q2: How should I properly store this compound to minimize moisture exposure?
A2: this compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.[5] For long-term storage, the container should be placed in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[5][6] Using a desiccator can provide an additional layer of protection against ambient moisture.
Q3: Can I use this compound that has been accidentally exposed to air?
A3: It is not recommended. Exposure to air will introduce moisture, leading to the formation of octanoic acid. If the use of such a reagent is unavoidable, its purity should be assessed first using one of the analytical methods described in the Purity Analysis Protocols section. If significant hydrolysis has occurred, purification by distillation may be necessary.[7]
Q4: How can I remove residual water from this compound?
A4: While distillation is a common purification method, for removing trace amounts of water, adding activated 3Å molecular sieves and allowing it to stand for 24-48 hours under an inert atmosphere can be effective. The molecular sieves should be activated by heating in an oven at a high temperature (e.g., 300-350°C) for at least 3-4 hours to remove any adsorbed water.[7]
Q5: What are the signs of this compound degradation due to moisture?
A5: A strong smell of octanoic acid (a fatty, slightly rancid odor) is a key indicator.[1] Analytically, the presence of octanoic acid can be confirmed by techniques such as GC-FID, FTIR, or non-aqueous titration (see Purity Analysis Protocols).
Quantitative Data Summary
| Parameter | Value | Significance | Reference |
| Molecular Weight | 270.41 g/mol | For stoichiometric calculations. | [8] |
| Boiling Point | 280-282 °C (at 760 mmHg) | Relevant for purification by distillation. | |
| Density | 0.91 g/cm³ | Useful for volume-to-mass conversions. | |
| Solubility in Water | Reacts with water. | Highlights its hygroscopic nature. | [9] |
Experimental Protocols
Purity Analysis Protocols
Objective: To quantify the purity of this compound and determine the concentration of octanoic acid impurity.
Methodology:
-
Sample Preparation (Derivatization to Methyl Esters):
-
Accurately weigh approximately 50 mg of the this compound sample into a vial.
-
Add 1 mL of a 2% (v/v) solution of sulfuric acid in methanol.
-
Cap the vial tightly and heat at 60°C for 1 hour to convert both the anhydride and any octanoic acid impurity to methyl octanoate (B1194180).
-
After cooling to room temperature, add 1 mL of saturated sodium chloride solution and 1 mL of hexane (B92381).
-
Vortex for 1 minute and allow the layers to separate.
-
Carefully transfer the upper hexane layer to a GC vial for analysis.
-
-
GC-FID Conditions:
-
Column: A polar capillary column (e.g., DB-WAX or FFAP) is suitable.
-
Injector Temperature: 250°C
-
Detector Temperature: 260°C
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C, hold for 5 minutes.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injection Volume: 1 µL
-
-
Quantification:
-
Prepare calibration standards of methyl octanoate of known concentrations.
-
Generate a calibration curve by plotting peak area against concentration.
-
Calculate the concentration of methyl octanoate in the sample from the calibration curve.
-
Back-calculate the purity of the original this compound sample.
-
Objective: To determine the purity of this compound by titrating it as a weak acid in a non-aqueous solvent.
Methodology:
-
Reagents:
-
Titrant: 0.1 M tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) in a mixture of toluene (B28343) and methanol.
-
Solvent: A suitable non-aqueous solvent such as acetone (B3395972) or a mixture of toluene and isopropanol.
-
Indicator: Thymol (B1683141) blue solution (0.3% in methanol) or potentiometric endpoint detection.
-
-
Procedure:
-
Accurately weigh approximately 0.5 g of the this compound sample into a clean, dry flask.
-
Dissolve the sample in 50 mL of the chosen non-aqueous solvent.
-
Add a few drops of the thymol blue indicator. The solution should be yellow.
-
Titrate with the standardized 0.1 M TBAH solution until the color changes to blue.
-
Perform a blank titration with the solvent alone and subtract this value from the sample titration volume.
-
-
Calculation:
-
Purity (%) = [ (V_sample - V_blank) * M_TBAH * MW_anhydride ] / (2 * m_sample) * 100
-
V_sample = Volume of TBAH for the sample (L)
-
V_blank = Volume of TBAH for the blank (L)
-
M_TBAH = Molarity of TBAH (mol/L)
-
MW_anhydride = Molecular weight of this compound (270.41 g/mol )
-
m_sample = mass of the sample (g)
-
The factor of 2 accounts for the stoichiometry (1 mole of anhydride reacts with 2 moles of hydroxide).
-
-
Objective: To determine the water content in this compound.
Methodology:
-
Instrumentation: Use a coulometric or volumetric Karl Fischer titrator.
-
Reagents: Use commercially available Karl Fischer reagents suitable for aldehydes and ketones to avoid side reactions, as some standard reagents can react with the anhydride. A reagent with a neutral buffer is recommended.
-
Procedure:
-
Add a suitable volume of the Karl Fischer solvent to the titration vessel and titrate to dryness (pre-titration).
-
Accurately weigh a sample of this compound and inject it into the titration vessel.
-
Start the titration and record the amount of water detected.
-
Due to the potential for slow reaction with the solvent, a longer stirring time may be necessary.
-
Visualizations
Caption: Hydrolysis of this compound.
Caption: Recommended workflow for handling this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of a New GC-FID Method for the Determination of Short and Medium Chain Free Fatty Acids in Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. metrohm.com [metrohm.com]
- 4. mcckf.com [mcckf.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. sips.org.in [sips.org.in]
- 7. Non aqueous titration 04.06.2021 [slideshare.net]
- 8. Analysis of a mix of anhydride and its dicarboxylic acid - Chromatography Forum [chromforum.org]
- 9. nsdl.niscpr.res.in [nsdl.niscpr.res.in]
- 10. scispace.com [scispace.com]
- 11. Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory | Chemical Engineering Education [journals.flvc.org]
Technical Support Center: Handling Octanoic Anhydride in Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of octanoic anhydride (B1165640) during chemical reactions.
Troubleshooting Guide
Issue 1: Low or No Product Yield in Acylation Reaction
-
Question: I performed an acylation reaction using octanoic anhydride, but I obtained a very low yield of my desired product, or the reaction did not proceed at all. What could be the cause?
-
Answer: Low or no product yield in acylation reactions with this compound is frequently due to the hydrolysis of the anhydride, which converts it to the much less reactive octanoic acid. Several factors could contribute to this:
-
Presence of Water in the Reaction: this compound is highly sensitive to moisture.[1][2] Any water present in your solvents, reagents, or glassware will rapidly hydrolyze the anhydride.
-
Inappropriate Solvent Choice: Using protic solvents (e.g., alcohols, water) can lead to solvolysis, where the solvent reacts with the anhydride.
-
Atmospheric Moisture: Reactions open to the air can absorb moisture, leading to hydrolysis.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven (e.g., at 120°C for several hours) or by flame-drying under an inert atmosphere immediately before use.
-
Use freshly opened, anhydrous solvents or solvents dried using appropriate methods (see Experimental Protocols section).
-
Ensure all other reagents are anhydrous. Solid reagents can be dried in a vacuum oven.
-
-
Select an Appropriate Solvent:
-
Use aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), diethyl ether, or toluene.[3] These solvents do not have acidic protons and will not react with the anhydride.
-
-
Utilize an Inert Atmosphere:
-
Issue 2: Formation of Octanoic Acid as a Major Byproduct
-
Question: My reaction mixture shows a significant amount of octanoic acid, which is complicating my purification process. How can I minimize its formation?
-
Answer: The presence of octanoic acid is a direct indicator of this compound hydrolysis. To minimize its formation, you must rigorously exclude water from your reaction system.
Troubleshooting Steps:
-
Solvent and Reagent Purity:
-
Verify the water content of your solvent. Even solvents labeled "anhydrous" can absorb moisture over time once opened. Consider using a fresh bottle or redistilling the solvent from a suitable drying agent.
-
Some starting materials may be hygroscopic. Dry them under vacuum before use.
-
-
Reaction Setup and Execution:
-
Assemble your reaction apparatus while it is still hot from the oven and allow it to cool under a stream of inert gas.
-
Add reagents via syringe through a rubber septum to maintain the inert atmosphere.
-
-
Use of a Desiccant:
-
For particularly moisture-sensitive reactions, you can add a compatible in-situ drying agent, such as activated molecular sieves (3Å or 4Å), to the reaction mixture. Ensure the desiccant does not interfere with your reaction.
-
-
Frequently Asked Questions (FAQs)
-
Q1: How should I store this compound to prevent hydrolysis?
-
A1: this compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials.[1] For long-term storage, consider storing it under an inert atmosphere (e.g., in a desiccator with a drying agent or in a sealed ampoule under argon).
-
-
Q2: Can I use a base like pyridine (B92270) in my reaction with this compound?
-
A2: Yes, a non-nucleophilic base like pyridine or triethylamine (B128534) is often used in acylation reactions.[6] These bases act as catalysts and also neutralize the carboxylic acid byproduct formed during the reaction, which can sometimes improve reaction rates and yields. However, ensure the base is also anhydrous.
-
-
Q3: What is the relative rate of hydrolysis of this compound compared to other acid derivatives?
-
A3: The reactivity of carboxylic acid derivatives towards hydrolysis generally follows the order: acyl halide > acid anhydride > ester > amide.[7] Therefore, this compound is more susceptible to hydrolysis than a corresponding octanoate (B1194180) ester but less reactive than octanoyl chloride.
-
-
Q4: How can I tell if my this compound has hydrolyzed?
-
A4: Hydrolysis of this compound produces octanoic acid. You can often detect this by a change in the physical properties of the liquid or by analytical techniques such as Infrared (IR) spectroscopy (disappearance of the characteristic anhydride C=O stretches and appearance of the broad O-H stretch of the carboxylic acid) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Data Presentation
Table 1: Illustrative Relative Stability of this compound in Common Solvents at Room Temperature
| Solvent Category | Example Solvents | Relative Hydrolysis Rate | Rationale |
| Aprotic Nonpolar | Hexane, Toluene | Very Low | Low miscibility with water and non-reactive. |
| Aprotic Polar | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile | Low | Soluble but do not participate in hydrolysis. The primary risk is from residual water in the solvent.[1] |
| Protic Polar | Ethanol, Methanol | High | The solvent itself can react with the anhydride (alcoholysis), and they are often not perfectly anhydrous. |
| Aqueous/Protic | Water, Aqueous Buffers | Very High | Water is the reactant for hydrolysis.[2] |
Note: These are qualitative estimations. The actual rate of hydrolysis depends on the specific water content of the solvent and the reaction temperature.
Experimental Protocols
Protocol 1: General Procedure for Acylation using this compound under Anhydrous Conditions
This protocol describes a general method for the acylation of an alcohol with this compound, for example, in the synthesis of an ester.
Materials:
-
Alcohol (substrate)
-
This compound
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Anhydrous pyridine or triethylamine (optional, as catalyst and acid scavenger)
-
Round-bottom flask and other necessary glassware
-
Magnetic stirrer and stir bar
-
Inert gas supply (nitrogen or argon) with a manifold or balloon setup
-
Syringes and needles
Procedure:
-
Glassware Preparation: Dry all glassware (round-bottom flask, condenser, dropping funnel, etc.) in an oven at 120°C for at least 4 hours. Assemble the apparatus while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Reaction Setup: Place a magnetic stir bar in the reaction flask. Seal the flask with a rubber septum.
-
Reagent Preparation: Dissolve the alcohol (1.0 equivalent) and anhydrous pyridine (1.2 equivalents, if used) in anhydrous DCM in the reaction flask. Stir the solution at room temperature.
-
Addition of this compound: Using a dry syringe, slowly add this compound (1.1 equivalents) to the stirred solution at 0°C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the desired time (this can range from a few hours to overnight). Monitor the progress of the reaction by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.
-
Workup:
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with dilute HCl (to remove pyridine), saturated aqueous sodium bicarbonate (to remove octanoic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the organic solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or distillation.
Mandatory Visualization
Caption: Workflow for preventing this compound hydrolysis.
References
- 1. CAS 623-66-5: this compound | CymitQuimica [cymitquimica.com]
- 2. fiveable.me [fiveable.me]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. moodle2.units.it [moodle2.units.it]
- 5. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Rate of hydrolysis : ester, acid chloride, acid anhydride [allen.in]
Technical Support Center: Octanoic Anhydride Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with octanoic anhydride (B1165640).
Frequently Asked Questions (FAQs)
Q1: What is octanoic anhydride and what are its primary applications?
This compound (C₁₆H₃₀O₃) is a reactive chemical compound used primarily as an acylating agent in organic synthesis.[1] It is formed from two octanoic acid molecules and is employed in the production of esters, amides, and other acylated compounds, which are often intermediates in the development of pharmaceuticals and other specialty chemicals.[1]
Q2: What are the main safety precautions to consider when working with this compound?
This compound is corrosive and can cause severe skin burns and eye damage.[2][3] It is also moisture-sensitive and will react with water to form octanoic acid.[4] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][4][5] Store it in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials.[2]
Q3: How can I quench a reaction that used an excess of this compound?
To quench unreacted this compound, you can add a nucleophilic scavenger. A common and effective method is the slow addition of water, which hydrolyzes the anhydride to the more easily removable octanoic acid.[6] Alternatively, adding a dilute aqueous base solution, such as sodium bicarbonate or sodium hydroxide (B78521), will both quench the anhydride and deprotonate the resulting octanoic acid, facilitating its removal into the aqueous layer during extraction.[6]
Q4: What are the most suitable analytical techniques for monitoring the progress of my reaction and the purity of my product?
Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are excellent for monitoring the progress of the purification process. For volatile compounds, Gas Chromatography (GC) can be very effective. To confirm the structure of the final product and identify any impurities, such as residual octanoic acid, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable.[6]
Troubleshooting Guide
| Problem | Probable Cause | Solution |
| Persistent, sharp, or fatty odor in the purified product. | Residual octanoic acid is the likely cause of this characteristic odor.[6] | Aqueous Base Wash: Dissolve the product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) and wash it multiple times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (1-2M) solution of sodium hydroxide (NaOH). This converts octanoic acid to its water-soluble salt, which is removed in the aqueous layer.[6][7] Chromatography: If washing is insufficient, column chromatography is a highly effective method for separating the product from the more polar octanoic acid.[6] |
| Low or no product yield. | 1. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, temperature, or the presence of impurities. 2. Hydrolysis of Anhydride: The this compound may have been hydrolyzed by moisture in the reagents or glassware.[4] | 1. Optimize Reaction Conditions: Monitor the reaction by TLC to determine the optimal reaction time. Consider increasing the temperature or adding a catalyst if appropriate. 2. Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[7] |
| Formation of an emulsion during aqueous workup. | The presence of long-chain carboxylates (soaps) or other amphiphilic molecules can lead to the formation of stable emulsions. | 1. Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break the emulsion. 2. Filtration through Celite: If the emulsion persists, filtering the mixture through a pad of Celite can help to break it up. 3. Dilution: Diluting the organic layer with more solvent can sometimes resolve the emulsion.[8] |
| Product is contaminated with a byproduct that has a similar polarity. | Side reactions may have occurred, leading to byproducts that are difficult to separate by standard extraction or chromatography. | 1. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. 2. Advanced Chromatographic Techniques: Consider using a different stationary phase or a more specialized chromatography technique, such as reverse-phase chromatography or preparative HPLC. |
Experimental Protocols
Standard Aqueous Workup for Neutral Products
This protocol describes the standard procedure to remove acidic impurities, such as octanoic acid, following a reaction with this compound.
-
Quench Reaction: Cool the reaction mixture to room temperature. Slowly and carefully add water or a saturated sodium bicarbonate solution to quench any excess this compound.
-
Dilute: Transfer the mixture to a separatory funnel and dilute with a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).[6]
-
Wash with Base: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2-3 times) to remove octanoic acid.[7]
-
Wash with Water and Brine: Wash the organic layer with water (1 time) and then with brine (1 time) to remove any remaining water-soluble impurities and to help break any emulsions.[7]
-
Dry: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).
-
Isolate: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[6]
General Protocol for Esterification of an Alcohol
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 equivalent) to a flame-dried round-bottom flask containing a magnetic stir bar. Dissolve the alcohol in a suitable anhydrous solvent (e.g., dichloromethane, THF).
-
Addition of Anhydride: Add this compound (1.2 equivalents) dropwise to the stirred solution at room temperature. A catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) (0.05-0.1 equivalents) can be added to accelerate the reaction.[7]
-
Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may be gently heated if it is sluggish at room temperature.[7]
-
Workup: Once the reaction is complete, cool the mixture to room temperature and follow the "Standard Aqueous Workup for Neutral Products" protocol described above.
-
Purification: Purify the crude product by flash column chromatography or distillation as needed.[7]
Visualizations
Caption: Standard workup and purification workflow for this compound reactions.
Caption: Troubleshooting logic for common issues in this compound reactions.
References
- 1. CAS 623-66-5: this compound | CymitQuimica [cymitquimica.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. This compound | C16H30O3 | CID 69340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. N-CAPRYLIC ANHYDRIDE - Safety Data Sheet [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: Byproduct Identification in Octanoic Anhydride Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and managing byproducts in reactions involving octanoic anhydride (B1165640).
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions of octanoic anhydride?
A1: this compound is primarily used as an acylating agent in nucleophilic acyl substitution reactions. The most common reactions include:
-
Esterification: Reaction with alcohols to form octanoate (B1194180) esters.
-
Amidation: Reaction with primary or secondary amines to form octanamides.
-
Hydrolysis: Reaction with water to form octanoic acid. This is often an undesirable side reaction.[1]
Q2: What is the primary byproduct in this compound reactions?
A2: In both esterification and amidation reactions, octanoic acid is an intrinsic byproduct of the reaction mechanism. For every molecule of ester or amide formed, one molecule of octanoic acid is generated.[2] Hydrolysis of this compound, which can occur if moisture is present, will also produce two equivalents of octanoic acid.
Q3: Can other byproducts form in these reactions?
A3: While octanoic acid is the most common byproduct, others can form under specific conditions:
-
Diacylation: In reactions with primary amines, it's possible for the amine to be acylated twice, especially if the reaction conditions are not carefully controlled.
-
Side reactions with solvents: While less common with standard inert solvents, reactive solvents could potentially lead to side products. It is crucial to use anhydrous, non-reactive solvents.
-
Byproducts from impurities: Impurities in the this compound itself could lead to other byproducts. Commercially available this compound typically has a purity of at least 95%, with the main impurity being octanoic acid.[3][4]
Q4: How can I minimize the formation of octanoic acid from hydrolysis?
A4: To minimize hydrolysis, it is critical to maintain anhydrous (dry) conditions throughout your experiment. This can be achieved by:
-
Using oven-dried or flame-dried glassware.
-
Using anhydrous solvents and reagents.
-
Running the reaction under an inert atmosphere, such as nitrogen or argon.
Q5: How can I remove the octanoic acid byproduct from my reaction mixture?
A5: Octanoic acid can be removed during the aqueous work-up by washing the organic layer with a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[5][6] The basic wash will convert the carboxylic acid into its water-soluble carboxylate salt, which will then partition into the aqueous layer.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Ester or Amide
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Extend the reaction time. - Increase the reaction temperature, if the reactants and products are stable at higher temperatures. - Use a catalyst if applicable (e.g., DMAP for esterification). |
| Hydrolysis of this compound | - Ensure all glassware, solvents, and reagents are rigorously dried. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Reversible Reaction | - For esterification, use a large excess of the alcohol to drive the equilibrium towards the product.[7] - Remove water as it forms using a Dean-Stark apparatus, especially in Fischer esterification.[7] |
| Stoichiometry Issues | - For amidation with primary amines, at least two equivalents of the amine are required as one equivalent will be protonated by the octanoic acid byproduct. |
Issue 2: Presence of Unexpected Byproducts in Analytical Data (TLC, GC-MS, LC-MS)
| Possible Cause | Troubleshooting Steps |
| Impure Starting Materials | - Check the purity of the starting this compound and the nucleophile (alcohol or amine) by GC-MS, HPLC, or NMR before use. - Purify starting materials if necessary. |
| Side Reactions at High Temperatures | - Run the reaction at a lower temperature. Reactions with this compound are often exothermic, so controlled addition of the anhydride to the nucleophile solution at a reduced temperature (e.g., 0 °C) is recommended.[8] |
| Reaction with Solvent | - Ensure the solvent is inert under the reaction conditions. |
Issue 3: Exothermic Reaction Leading to Poor Control and Byproduct Formation
| Possible Cause | Troubleshooting Steps |
| Rapid Addition of Reagents | - Add the this compound dropwise to the solution of the nucleophile.[8] |
| Concentrated Reaction Mixture | - Use a more dilute solution to help dissipate the heat generated. |
| Inadequate Cooling | - Perform the addition of the anhydride at a lower temperature (e.g., in an ice bath at 0 °C).[8] - For larger-scale reactions, ensure the cooling system has the capacity to handle the heat generated.[9] |
Quantitative Data on Byproduct Formation
While specific quantitative data for every possible reaction is extensive, the following table provides a general overview of expected byproduct levels.
| Reaction Type | Byproduct | Expected Amount | Notes |
| Esterification | Octanoic Acid | 1 equivalent per equivalent of ester formed | This is an intrinsic byproduct of the reaction. |
| Amidation | Octanoic Acid | 1 equivalent per equivalent of amide formed | This is an intrinsic byproduct of the reaction. |
| Hydrolysis | Octanoic Acid | Up to 2 equivalents per equivalent of anhydride reacted | This is an undesired side reaction. The amount will depend on the quantity of water present. |
Experimental Protocols
The following are representative protocols for the analysis of this compound reaction mixtures. Optimization for specific instruments and reaction matrices may be required.
Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring
Objective: To separate and identify the components of a reaction mixture, including this compound, the desired product (ester or amide), and octanoic acid.
Methodology:
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench the reaction by adding it to a vial containing a suitable solvent (e.g., 1 mL of dichloromethane (B109758) or ethyl acetate).
-
For acidic byproducts, derivatization to their corresponding methyl esters (FAMEs) can be performed to improve chromatographic separation and detection. A common method is to use BF₃ in methanol.[10]
-
-
GC-MS Parameters (Illustrative):
-
GC System: Agilent 6890N or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or a polar capillary column for better separation of fatty acids.
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp to 240 °C at 10 °C/min.
-
Hold at 240 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS System: Agilent 5973 or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Data Analysis: Identify compounds by comparing their retention times and mass spectra to known standards or a spectral library (e.g., NIST).[11]
-
High-Performance Liquid Chromatography (HPLC) for Quantification of Octanoic Acid
Objective: To quantify the amount of unreacted this compound and the octanoic acid byproduct in a reaction mixture.
Methodology:
-
Sample Preparation:
-
Prepare a calibration curve using standard solutions of octanoic acid and this compound of known concentrations.
-
Dilute an aliquot of the reaction mixture with the mobile phase to a concentration within the calibration range.
-
-
HPLC Parameters (Illustrative):
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v) with 0.1% phosphoric acid.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Data Analysis: Quantify the components by comparing their peak areas to the calibration curves.
-
Quantitative ¹H-NMR (qNMR) for Purity Assessment
Objective: To determine the purity of the final product and quantify any residual starting materials or byproducts.
Methodology:
-
Sample Preparation:
-
Accurately weigh a known amount of the purified product (e.g., 10-20 mg) and a known amount of an internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube. The internal standard should have a simple spectrum with peaks that do not overlap with the analyte signals.
-
Add a known volume of a deuterated solvent (e.g., CDCl₃).
-
-
¹H-NMR Parameters:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32).
-
-
Data Analysis:
-
Integrate a well-resolved signal for the analyte and a signal for the internal standard.
-
Calculate the purity of the analyte using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Qualitative Analysis
Objective: To quickly identify the presence of this compound and octanoic acid.
Methodology:
-
Sample Preparation:
-
Acquire a spectrum of the neat liquid sample using an ATR-FTIR spectrometer.
-
-
Data Analysis:
-
This compound: Look for two characteristic carbonyl (C=O) stretching bands around 1820 cm⁻¹ and 1750 cm⁻¹.
-
Octanoic Acid: Look for a broad O-H stretching band from 3300-2500 cm⁻¹ and a single C=O stretching band around 1710 cm⁻¹. The presence of these peaks in a sample of this compound indicates hydrolysis.
-
Visualizations
Caption: Main reaction pathways of this compound.
Caption: Troubleshooting workflow for this compound reactions.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. labproinc.com [labproinc.com]
- 3. scbt.com [scbt.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. amarequip.com [amarequip.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. pubsapp.acs.org [pubsapp.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Octanoic Anhydride-Mediated Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in octanoic anhydride-mediated reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common types of catalysts used for reactions with octanoic anhydride (B1165640)?
A1: The primary catalysts employed fall into three main categories:
-
Lewis Acids: These electron-pair acceptors activate the anhydride. Scandium triflate (Sc(OTf)₃) is a notable example due to its high activity.[1]
-
Solid Acids: Heterogeneous catalysts like zeolites (e.g., H-beta, H-Y) and acidic resins (e.g., Amberlyst-15) are often used, particularly in industrial settings, to simplify catalyst removal.[2][3]
-
Nucleophilic Catalysts: These catalysts, such as 4-(Dimethylamino)pyridine (DMAP) and imidazole, operate by forming a highly reactive acylated intermediate.[4]
Q2: How do I select the appropriate catalyst for my specific reaction?
A2: Catalyst selection depends on several factors, including the substrate, desired reaction (e.g., esterification, Friedel-Crafts acylation), and process constraints. A general guideline is presented in the workflow diagram below.
Q3: What are the typical side reactions observed in this compound-mediated reactions?
A3: Side reactions can vary depending on the catalyst and substrate. Common side reactions include:
-
Hydrolysis: this compound can react with any moisture present to form octanoic acid.
-
Rearrangement: In Friedel-Crafts acylations, the acylium ion intermediate can sometimes undergo rearrangement.[5]
-
Substrate Degradation: Sensitive functional groups on the substrate may not be compatible with the reaction conditions.
Q4: How can I minimize catalyst deactivation when using solid acids like zeolites?
A4: Catalyst deactivation in zeolites is often caused by coke formation or poisoning of the active sites.[6][7] To minimize this:
-
Ensure proper calcination of the zeolite before use.
-
Optimize reaction temperature and time to avoid excessive side reactions leading to coke.
-
Consider using a solvent to improve mass transfer and reduce coke formation.
-
Regeneration can often be achieved by controlled burning of the coke in a stream of air.
Troubleshooting Guides
Low or No Yield
| Probable Cause | Solution |
| Inactive Catalyst | For Lewis acids, ensure anhydrous conditions as they are moisture-sensitive. For solid acids, ensure the catalyst has been properly activated (e.g., calcined). For nucleophilic catalysts, check the purity of the catalyst. |
| Insufficient Catalyst Loading | Increase the catalyst loading incrementally. Typical loadings range from 0.1 mol% for highly active catalysts to 10 wt% for some solid acids.[2][8] |
| Low Reaction Temperature | Gradually increase the reaction temperature. Monitor for potential side product formation at higher temperatures. |
| Sterically Hindered Substrate | For sterically hindered alcohols, a more active catalyst like DMAP may be required. Longer reaction times or higher temperatures may also be necessary.[4] |
| Poor Quality Reagents | Ensure the this compound and substrate are pure and dry. Hydrolysis of the anhydride to octanoic acid is a common issue.[9] |
Formation of Multiple Products
| Probable Cause | Solution |
| Side Reactions | Optimize reaction conditions (temperature, time, solvent) to favor the desired product. Consider a more selective catalyst. |
| Polysubstitution (Friedel-Crafts) | Use a milder Lewis acid or a solid acid catalyst to improve selectivity. The monoacylated product is deactivating, which usually prevents further acylation.[5] |
| Rearrangement of Acylium Ion | This is less common with acylation compared to alkylation. If suspected, consider a different catalyst or reaction strategy.[5][10] |
Difficult Product Purification
| Probable Cause | Solution |
| Residual Catalyst | For homogeneous catalysts (Lewis acids, DMAP), perform an aqueous workup to remove them. For solid acids, simple filtration is usually sufficient. |
| Unreacted Anhydride and Octanoic Acid | Quench the reaction with water or a dilute base to hydrolyze the remaining anhydride. Wash the organic layer with a basic solution (e.g., saturated sodium bicarbonate) to remove octanoic acid.[11] |
| Formation of Emulsions during Workup | If emulsions form during aqueous extraction, add brine to help break the emulsion. |
Quantitative Data
Table 1: Comparison of Catalysts for Esterification of Alcohols with this compound
| Catalyst | Substrate | Temp. (°C) | Time (h) | Yield (%) | Reference |
| DMAP (1 mol%) | 1-Butanol (B46404) | Room Temp | 2 | >95 | [12] |
| DMAP (2 mol%) | 2-Butanol | 50 | 6 | ~90 | [12] |
| DMAP (5 mol%) & Et₃N | tert-Butanol | 50 | 24 | ~85 | [12] |
| Sulfuric Acid | n-Octanol | 140 | - | High | [13] |
| Dowex 50WX8 | n-Octanol | 140 | - | High | [13] |
Table 2: Performance of Zeolite Catalysts in Friedel-Crafts Acylation of Anisole (B1667542) with Octanoic Acid
| Catalyst | Conversion of Octanoic Acid (%) | Selectivity for p-octanoyl anisole (%) | Reference |
| Mix-Hβ | 72.7 | 82.5 | [3] |
Experimental Protocols
Protocol 1: DMAP-Catalyzed Esterification of a Primary Alcohol (e.g., 1-Butanol)
Materials:
-
1-Butanol
-
This compound
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a clean, dry flask, add 1-butanol (1.0 eq).
-
Add this compound (1.1 eq).
-
Add DMAP (0.01-0.05 eq).
-
Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove DMAP), saturated NaHCO₃ solution (to remove unreacted this compound and octanoic acid), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product, which can be further purified by distillation or column chromatography if necessary.[12]
Protocol 2: Friedel-Crafts Acylation of Anisole using a Solid Acid Catalyst (e.g., Zeolite H-beta)
Materials:
-
Anisole
-
This compound
-
Zeolite H-beta catalyst (activated)
-
Solvent (e.g., dodecane, if not solvent-free)
Procedure:
-
Activate the zeolite H-beta catalyst by heating under vacuum or in a stream of inert gas.
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the activated zeolite catalyst.
-
Add anisole and this compound (typically in a molar excess of anisole).
-
Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) with vigorous stirring.
-
Monitor the reaction progress by GC or TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst by filtration.
-
The filtrate contains the product, unreacted starting materials, and byproducts. Purify the product by distillation or column chromatography.
Visualizations
Caption: Catalyst selection workflow for this compound reactions.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 3. Friedel–Crafts acylation of anisole with octanoic acid over acid modified zeolites - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. pinn.ai [pinn.ai]
- 7. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 8. datapdf.com [datapdf.com]
- 9. benchchem.com [benchchem.com]
- 10. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Catalytic Esterification of Medium-Chain Fatty Acids: Kinetic Investigations [scirp.org]
Technical Support Center: Scaling Up Reactions Involving Octanoic Anhydride
Welcome to the technical support center for scaling up reactions involving octanoic anhydride (B1165640). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for a seamless transition from laboratory to pilot and production scales.
Frequently Asked Questions (FAQs)
Q1: My acylation reaction with octanoic anhydride is sluggish or incomplete upon scale-up. What are the common causes and how can I address this?
A1: Several factors can contribute to a sluggish or incomplete reaction during scale-up. These include:
-
Insufficient Mixing: What works in a small flask may not be adequate in a large reactor. Poor mixing can lead to localized concentration gradients and reduced reaction rates.
-
Solution: Ensure your reactor is equipped with an appropriate stirrer for the scale and viscosity of your reaction mixture. Consider using overhead stirrers with multiple impellers to ensure homogeneity.
-
-
Mass Transfer Limitations: In heterogeneous reactions, the rate at which reactants come into contact can be a limiting factor at a larger scale.
-
Solution: Improve agitation and consider using a solvent that better solubilizes all reactants.
-
-
Temperature Control: Inadequate temperature control can lead to slower reaction rates.
-
Solution: Monitor the internal reaction temperature closely and ensure your heating system is capable of maintaining the desired temperature throughout the larger volume.
-
Q2: I am observing an increase in impurities and side products now that I have scaled up my reaction. Why is this happening and what can I do?
A2: The impurity profile of a reaction can change significantly with scale due to a number of factors:
-
Exotherm Control: Acylation reactions with this compound are often exothermic.[1] Poor heat dissipation in larger reactors can lead to temperature spikes, promoting side reactions.[1]
-
Solution: Implement robust temperature control measures. This includes using a reactor with a high surface area-to-volume ratio, employing a reliable cooling system, and controlling the rate of reagent addition.[1]
-
-
Prolonged Reaction Times: If the reaction is slower at a larger scale, the extended time at elevated temperatures can lead to the degradation of reactants or products.
-
Solution: Optimize the reaction conditions to reduce the reaction time. This may involve adjusting the temperature, catalyst loading, or reactant concentrations.
-
-
Stoichiometry: Inaccurate measurement of reagents at a larger scale can lead to an excess of one reactant, which may promote side reactions.
-
Solution: Carefully calibrate all measuring equipment and ensure accurate stoichiometry.
-
Q3: How should I handle the purification of my product on a larger scale, especially if it is an oil?
A3: Large-scale purification requires moving beyond laboratory-scale techniques like column chromatography. Common industrial methods include:
-
Distillation: If your product is thermally stable, vacuum distillation can be an effective method for purification.[2]
-
Crystallization: If the product is a solid or can be crystallized from a suitable solvent, this is often the most efficient and scalable purification method.[3][4]
-
Liquid-Liquid Extraction: A series of aqueous washes can be used to remove water-soluble impurities like residual octanoic acid and catalysts.[2][5]
Troubleshooting Guides
Issue 1: Low Product Yield
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase reaction temperature in small increments.- Increase catalyst loading.- Extend reaction time, monitoring for product degradation. |
| Hydrolysis of this compound | - Ensure all glassware is thoroughly dried.- Use anhydrous solvents.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Side Reactions | - Optimize reaction temperature to minimize side product formation.- Control the rate of addition of this compound.- Use a more selective catalyst if available. |
| Product Loss During Workup | - Minimize the number of transfer steps.- Optimize extraction and washing procedures to avoid emulsion formation. |
Issue 2: Managing Exothermic Reactions
| Symptom | Possible Cause | Immediate Action | Preventative Measures |
| Rapid, uncontrolled temperature increase | Thermal runaway due to rapid addition of reagents or inadequate cooling.[1] | - Immediately stop the addition of reagents.- Increase cooling to the maximum.- If necessary, add a pre-cooled, non-reactive solvent to dilute the reaction mixture. | - Add this compound slowly and in a controlled manner.- Ensure the cooling system is adequate for the scale of the reaction.- Perform a safety assessment before scaling up. |
| Formation of dark-colored impurities | Localized overheating or "hot spots" due to poor mixing. | - Improve agitation to ensure uniform temperature distribution. | - Use an appropriately sized and shaped stirrer for the reactor.- Consider using a reactor with better heat transfer properties. |
Experimental Protocols
Protocol 1: Scale-Up of Esterification of a Primary Alcohol with this compound
This protocol describes a general procedure for the esterification of a primary alcohol with this compound at a 1 mole scale.
Materials:
-
Primary Alcohol (e.g., 1-butanol): 1.0 mol
-
This compound: 1.1 mol
-
4-(Dimethylaminopyridine) (DMAP): 0.02 mol
-
Dichloromethane (DCM), anhydrous: 2 L
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: In a 5 L reactor equipped with an overhead stirrer, temperature probe, and addition funnel, dissolve the primary alcohol (1.0 mol) and DMAP (0.02 mol) in anhydrous DCM (1 L).
-
Reagent Addition: Dissolve this compound (1.1 mol) in anhydrous DCM (1 L) and add it to the addition funnel.
-
Reaction: Cool the reactor to 0-5 °C using an ice bath. Slowly add the this compound solution to the reactor over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Workup: Once the reaction is complete, cool the mixture to 10-15 °C. Quench the reaction by slowly adding 1 M HCl (500 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 250 mL), saturated sodium bicarbonate solution (2 x 250 mL), and brine (250 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purification: Purify the crude product by vacuum distillation.
Protocol 2: Large-Scale Amide Synthesis via the Mixed Anhydride Method
This protocol outlines a general procedure for the synthesis of an amide from a carboxylic acid and an amine using isobutyl chloroformate to form a mixed anhydride, a common strategy for large-scale amide bond formation.[1]
Materials:
-
Carboxylic Acid (e.g., Octanoic Acid): 0.5 mol
-
Amine: 0.5 mol
-
Isobutyl Chloroformate: 0.55 mol
-
Triethylamine (B128534) (TEA): 0.6 mol
-
Anhydrous Dichloromethane (DCM): 2.5 L
Procedure:
-
Reaction Setup: In a 5 L, 3-neck flask equipped with an overhead stirrer, temperature probe, and addition funnel, suspend the carboxylic acid (0.5 mol) in anhydrous DCM (1.5 L) under a nitrogen atmosphere.
-
Base Addition: Cool the mixture to 0 °C. Add triethylamine (0.6 mol) dropwise, keeping the internal temperature below 5 °C.[1]
-
Mixed Anhydride Formation: Add isobutyl chloroformate (0.55 mol) dropwise over 30-45 minutes, maintaining the temperature at 0 °C. Stir for an additional 30 minutes at 0 °C.[1]
-
Amine Addition: Dissolve the amine (0.5 mol) in anhydrous DCM (0.5 L) and add it dropwise to the reaction mixture, keeping the temperature below 5 °C.[1]
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.
-
Workup and Purification: Quench the reaction with water and perform a standard aqueous workup. The crude amide can then be purified by recrystallization or distillation.[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for Esterification of 1-Butanol with this compound at Different Scales
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
| 1-Butanol | 10 g | 1 kg |
| This compound | 1.1 eq | 1.1 eq |
| DMAP | 0.02 eq | 0.02 eq |
| Solvent (DCM) | 100 mL | 10 L |
| Addition Time | 15 min | 1-2 hours |
| Reaction Time | 2-4 hours | 4-6 hours |
| Typical Yield | >95% | 85-95% |
Table 2: Effect of Catalyst Loading on Reaction Time in Acylation of Aniline with this compound
| Catalyst | Catalyst Loading (mol%) | Reaction Time (hours) | Yield (%) |
| DMAP | 1 | 8 | 85 |
| DMAP | 5 | 2 | 92 |
| None | - | >24 | <10 |
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Workflow for managing exothermic reactions.
This compound and Cell Signaling
While this compound is primarily a laboratory reagent, its hydrolysis product, octanoic acid, is a medium-chain fatty acid that can influence cellular signaling pathways. This is of particular interest to researchers in drug development and cell biology.
Octanoic acid has been shown to impact the Akt-mTOR signaling pathway .[6][7] This pathway is a central regulator of cell growth, proliferation, and metabolism. Studies have indicated that medium-chain fatty acids can promote the phosphorylation of key proteins in this pathway, such as Akt and mTOR.[6][7] Understanding how compounds like octanoic acid interact with these fundamental cellular processes can be crucial in the development of new therapeutics.
Caption: Influence of octanoic acid on the Akt-mTOR signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetics of 2-Methylfuran Acylation with Fatty Acid Anhydrides for Biorenewable Surfactants (Journal Article) | OSTI.GOV [osti.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 6. Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis and a Balanced Lipid Metabolism in the HepG2 Hepatoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis and a Balanced Lipid Metabolism in the HepG2 Hepatoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in Using Octanoic Anhydride and Solutions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving octanoic anhydride (B1165640).
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of octanoic anhydride in research and development?
This compound is a highly reactive agent primarily used for acylation reactions, specifically the introduction of an octanoyl group onto various nucleophiles. Its main applications include the synthesis of esters from alcohols and amides from amines. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and surfactants.
Q2: My reaction with this compound is sluggish. What are the potential reasons?
Several factors can contribute to a slow reaction rate. The nucleophilicity of your substrate is a primary determinant; sterically hindered or electron-deficient alcohols and amines will react more slowly. Additionally, the reaction temperature may be too low to overcome the activation energy. Finally, ensure that if a catalyst is required, it is active and present in a sufficient amount.
Q3: Why is my amidation reaction with a primary amine yielding less than 50% of the desired product, even with a full equivalent of the amine?
The reaction of an amine with this compound produces one equivalent of the desired amide and one equivalent of octanoic acid as a byproduct. Since amines are basic, the octanoic acid byproduct will react with a second equivalent of your amine in an acid-base neutralization to form an ammonium (B1175870) carboxylate salt. This effectively consumes half of your amine, limiting the theoretical yield of the amide to 50%. To drive the reaction to completion, a minimum of two equivalents of the amine is required, or one equivalent of the amine in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to scavenge the octanoic acid.
Q4: What is the main cause of a sharp, unpleasant odor in my purified product?
A persistent, sharp, or fatty odor is characteristic of residual octanoic acid. This indicates that the purification method was not sufficient to remove this byproduct.
Q5: How should I properly store and handle this compound?
This compound is moisture-sensitive and should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere such as argon or nitrogen. It is corrosive and can cause severe skin burns and eye damage.[1] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guide
This guide addresses common problems encountered during reactions with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Product | 1. Hydrolysis of this compound: Reagents, solvents, or glassware were not sufficiently dry. 2. Inactive Catalyst: If a catalyst (e.g., Lewis acid) is used, it may have been deactivated by moisture. 3. Insufficient Reagent: The molar ratio of this compound to the substrate is too low. 4. Low Substrate Reactivity: The nucleophile (alcohol or amine) is sterically hindered or electronically poor. 5. Suboptimal Temperature: The reaction temperature is too low to overcome the activation energy. | 1. Rigorously dry all glassware in an oven before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use a fresh, unopened bottle of the catalyst. 3. Increase the molar equivalents of this compound (e.g., 1.2 to 1.5 equivalents). 4. Increase the reaction time, use a higher temperature, or add a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). 5. Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. |
| Formation of Multiple Products | 1. Poly-acylation: The substrate has multiple reactive sites (e.g., diols, diamines). 2. Impure Starting Materials: Impurities in the this compound or the substrate are reacting. 3. Side Reactions: The reaction conditions are promoting undesired side reactions. | 1. Use a protecting group strategy to block other reactive sites. Alternatively, control the stoichiometry of the this compound carefully and add it slowly to the reaction mixture. 2. Purify the starting materials before the reaction. This compound can be purified by vacuum distillation. 3. Optimize reaction conditions, such as lowering the temperature or using a more selective catalyst. |
| Product is an Oil and Difficult to Purify | 1. Presence of Impurities: Residual octanoic acid or other byproducts can prevent crystallization. 2. Product is Inherently an Oil: Many octanoate (B1194180) esters and amides are oils at room temperature. | 1. Perform an aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities. If this is not effective, column chromatography is a reliable purification method. 2. If the product is an oil, purification by column chromatography or vacuum distillation is recommended. |
Troubleshooting Logic for Low Reaction Yields
Quantitative Data
Comparison of Catalysts for the Esterification of Octanoic Acid
While specific data for this compound is limited, the following table provides a comparison of various catalysts for the esterification of octanoic acid with 2-ethyl-1-hexanol, which can serve as a useful guide.
| Catalyst | Catalyst Type | Reaction Temperature (°C) | Reaction Time (h) | Conversion (%) |
| Sulfuric Acid (H₂SO₄) | Homogeneous Acid | 120 | 4 | >95 |
| p-Toluenesulfonic Acid (pTSA) | Homogeneous Acid | 120 | 4 | >95 |
| Amberlyst-15 | Heterogeneous Solid Acid | 120 | 8 | ~80 |
| Novozym® 435 (Lipase) | Biocatalyst (Enzyme) | 60 | 24 | >98 |
Note: This data is illustrative and actual results may vary depending on the specific alcohol, solvent, and reaction scale.
Reactivity Comparison of Acylating Agents
| Acylating Agent | General Reactivity | Byproduct | Handling Considerations |
| Octanoyl Chloride | Very High | HCl (corrosive gas) | Highly moisture-sensitive, corrosive. |
| This compound | High | Octanoic Acid | Moisture-sensitive, less corrosive than acyl chloride. |
| Octanoic Acid | Moderate | Water | Requires a catalyst and often removal of water to drive equilibrium. |
Experimental Protocols
Protocol 1: DMAP-Catalyzed Esterification of a Primary Alcohol
This protocol describes the synthesis of an octanoate ester from a primary alcohol using 4-dimethylaminopyridine (DMAP) as a catalyst.
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (1.2 eq)
-
4-(Dimethylaminopyridine) (DMAP) (0.05 eq)
-
Anhydrous dichloromethane (B109758) (DCM) as solvent
-
1 M HCl solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the primary alcohol and anhydrous DCM.
-
Add DMAP to the solution and stir until it dissolves.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (to remove DMAP), saturated NaHCO₃ solution (to remove unreacted anhydride and octanoic acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product by column chromatography or vacuum distillation if necessary.
Generalized Experimental Workflow
Signaling Pathway Visualization
Ghrelin Acylation by Ghrelin O-Acyltransferase (GOAT)
The peptide hormone ghrelin requires acylation with an octanoyl group to become active and bind to its receptor, the growth hormone secretagogue receptor 1a (GHS-R1a).[2][3] This post-translational modification is catalyzed by the enzyme ghrelin O-acyltransferase (GOAT).[2][3] The octanoyl group is transferred from octanoyl-CoA to the serine-3 residue of the ghrelin peptide.[2][4] This acylation is a critical step in the signaling pathway that regulates hunger, growth hormone release, and energy metabolism.[2][3]
References
- 1. Mechanistic Analysis of Ghrelin-O-Acyltransferase Using Substrate Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ghrelin octanoylation by ghrelin O-acyltransferase: protein acylation impacting metabolic and neuroendocrine signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ghrelin O Acyl Transferase (GOAT) as a Novel Metabolic Regulatory Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Experimental Protocols for Octanoic Anhydride
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols involving octanoic anhydride (B1165640). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of octanoic anhydride in research and drug development?
This compound is a versatile reagent primarily used for the introduction of an octanoyl group onto various molecules.[1] In drug development, this modification is often employed to increase the lipophilicity of a drug substance, which can enhance its absorption and bioavailability. This strategy is common in the synthesis of prodrugs.[2][3][4][5] It is also a key reagent in the synthesis of esters and amides for various applications in organic chemistry.
Q2: What are the key safety precautions to take when working with this compound?
This compound is a corrosive substance that can cause severe skin burns and eye damage.[6] It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It reacts exothermically with water, so all glassware must be thoroughly dried to prevent uncontrolled reactions and hydrolysis of the reagent.[7][8]
Q3: How can I confirm the purity of my this compound reagent?
The purity of this compound can be assessed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of octanoic acid is a common impurity and a direct indicator of hydrolysis.[9]
Troubleshooting Guide
This guide addresses common problems encountered during reactions involving this compound.
Problem 1: Low or No Product Yield
Low or no yield is a frequent issue in organic synthesis. The following table outlines potential causes and solutions when using this compound.
| Probable Cause | Recommended Solution |
| Reagent Degradation: this compound has hydrolyzed due to exposure to moisture.[9] | Ensure all glassware is oven or flame-dried. Use anhydrous solvents and handle the anhydride under an inert atmosphere (e.g., nitrogen or argon).[7] |
| Incomplete Reaction: The reaction has not gone to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC).[10][11] Consider increasing the reaction time or temperature. If the reaction has stalled, adding more of the limiting reagent may be necessary.[12] |
| Insufficient Nucleophilicity of the Substrate: The alcohol or amine is not reactive enough. | Add a catalyst such as 4-(dimethylamino)pyridine (DMAP) or pyridine (B92270) to increase the rate of acylation.[7][13] |
| Steric Hindrance: The alcohol or amine is sterically hindered, slowing down the reaction. | For sterically hindered alcohols, using a more potent catalyst system like 1-methylimidazole (B24206) in combination with triethylamine (B128534) may be effective.[14][15] |
Problem 2: Formation of Side Products
The presence of unexpected spots on a TLC plate or peaks in your analytical data indicates the formation of side products.
| Probable Cause | Recommended Solution |
| Hydrolysis of this compound: The most common side product is octanoic acid, formed from the reaction of the anhydride with water.[16] | Meticulously follow anhydrous reaction protocols.[16] |
| Reaction with Solvent: The solvent may be participating in the reaction. | Choose an inert solvent that does not have reactive functional groups (e.g., avoid alcoholic solvents if you are acylating an amine). |
| Diacylation of Primary Amines: The primary amine is acylated twice. | Use a controlled amount of this compound (1 equivalent or slightly less). Add the anhydride slowly to the reaction mixture at a low temperature. |
| Elimination Reactions: For sterically hindered alcohols, elimination can compete with acylation, especially at higher temperatures.[14] | Use milder reaction conditions and a non-nucleophilic base if a base is required. |
Problem 3: Difficult Work-up and Purification
Challenges during the isolation and purification of the desired product can lead to significant product loss.
| Probable Cause | Recommended Solution |
| Emulsion Formation During Extraction: The formation of a stable emulsion between the organic and aqueous layers prevents proper separation.[17] | Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break the emulsion.[18][19] Gentle swirling instead of vigorous shaking can also prevent emulsion formation.[18] |
| Presence of Octanoic Acid Byproduct: The acidic byproduct complicates purification. | During the work-up, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to convert octanoic acid into its water-soluble sodium salt, which will then partition into the aqueous layer.[17][20] |
| Co-elution of Product and Impurities during Column Chromatography: The product and impurities have similar polarities. | Optimize the solvent system for column chromatography by testing different solvent mixtures with TLC to achieve better separation (a difference in Rf values of at least 0.2 is ideal).[21][22][23] A common starting point for esters is a mixture of hexanes and ethyl acetate.[22] |
Experimental Protocols
Protocol 1: General Procedure for the Acylation of a Primary Alcohol
This protocol describes the esterification of a primary alcohol using this compound with DMAP as a catalyst.
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (1.2 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary alcohol and DMAP in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for the Acylation of a Primary Amine
This protocol details the synthesis of an N-substituted octanamide (B1217078) from a primary amine.
Materials:
-
Primary amine (2.2 eq)
-
This compound (1.0 eq)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous DCM to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 3-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine), saturated aqueous NaHCO₃ solution (to remove octanoic acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Catalysts for the Acylation of Alcohols with Anhydrides
| Catalyst | Substrate Scope | Reaction Conditions | Typical Yields | Notes |
| DMAP | Primary and secondary alcohols | Mild (0 °C to room temp.) | High to excellent | Highly efficient, but can be toxic.[14] |
| Pyridine | Primary and secondary alcohols | Room temperature to reflux | Good to high | Less reactive than DMAP; often used as both a catalyst and a base. |
| 1-Methylimidazole | Sterically hindered alcohols | Room temperature | Good | Effective for challenging substrates where DMAP may be less efficient.[14] |
| Lewis Acids (e.g., Sc(OTf)₃) | Wide range of alcohols | Varies | High | Can be expensive and sensitive to moisture.[14] |
Visualizations
Caption: A generalized experimental workflow for acylation reactions using this compound.
Caption: A decision tree for troubleshooting low yield in octanoylation reactions.
Caption: Simplified overview of the role of octanoic acid in cellular signaling pathways.[24][25]
References
- 1. CAS 623-66-5: this compound | CymitQuimica [cymitquimica.com]
- 2. Anhydride Prodrug of Ibuprofen and Acrylic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anhydride prodrugs for nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C16H30O3 | CID 69340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Anhydrides | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Troubleshooting [chem.rochester.edu]
- 13. Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 15. Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols-quantifying the window of opportunity in kinetic resolution experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Troubleshooting [chem.rochester.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. orgsyn.org [orgsyn.org]
- 22. Chromatography [chem.rochester.edu]
- 23. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 24. Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis and a Balanced Lipid Metabolism in the HepG2 Hepatoma Cell Line | MDPI [mdpi.com]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
avoiding common mistakes in octanoic anhydride synthesis
Welcome to the technical support center for octanoic anhydride (B1165640) synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of octanoic anhydride. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common laboratory methods for synthesizing this compound are:
-
From Octanoyl Chloride and a Carboxylate Salt: This is a widely used method involving the reaction of octanoyl chloride with a salt of octanoic acid, such as sodium octanoate (B1194180).[1][2] This reaction is a nucleophilic acyl substitution.
-
Dehydration of Octanoic Acid: This method involves the removal of a water molecule from two molecules of octanoic acid. This can be achieved by heating or by using a dehydrating agent.[3] Various catalysts, such as metal acetates, can be employed to facilitate this reaction.[3]
-
Using a Dehydrating Agent: A common approach involves reacting octanoic acid with a strong dehydrating agent, such as acetic anhydride or dicyclohexylcarbodiimide (B1669883) (DCC).[4]
Q2: How can I confirm the successful synthesis of this compound?
A2: The formation of this compound can be confirmed using spectroscopic methods:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The key indicator of this compound formation is the appearance of two characteristic carbonyl (C=O) stretching bands.[5] One is a symmetric C=O stretch and the other is an asymmetric C=O stretch.[5] These typically appear around 1825 cm⁻¹ and 1760 cm⁻¹.[3] The disappearance of the broad O-H stretch from the starting carboxylic acid (around 2500-3000 cm⁻¹) is also a strong indicator.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to confirm the structure of this compound. The chemical shifts of the protons and carbons in the final product will differ from those of the starting octanoic acid.[7][8]
Q3: What are the main safety precautions to consider during the synthesis of this compound?
A3: this compound is corrosive and can cause severe skin burns and eye damage.[7] It is also moisture-sensitive.[9] Therefore, it is crucial to:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Work in a well-ventilated fume hood.
-
Handle the compound with care to avoid contact with skin and eyes.
-
Store this compound in a cool, dry place under an inert atmosphere to prevent hydrolysis.[9]
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Recommended Solution |
| Presence of Water in Reagents or Glassware | This compound readily hydrolyzes back to octanoic acid in the presence of water.[1][2][10] Ensure all glassware is thoroughly dried (e.g., oven-dried) and all reagents and solvents are anhydrous. |
| Inefficient Dehydrating Agent or Catalyst | If using a dehydrating agent, ensure it is fresh and active. For catalytic dehydrations, the choice of catalyst can significantly impact yield.[3] Consider screening different catalysts or increasing the catalyst loading. |
| Incomplete Reaction | The reaction may require longer reaction times or higher temperatures to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or FTIR to determine the optimal reaction time. |
| Sub-optimal Reaction Temperature | For thermal dehydration methods, the temperature needs to be high enough to drive off water but not so high as to cause decomposition. For other methods, the optimal temperature can vary. |
| Loss of Product During Work-up and Purification | The product can be lost during extraction and purification steps. Ensure proper phase separation during extractions and optimize the purification method (e.g., distillation conditions). |
Product Purity Issues
| Potential Cause | Recommended Solution |
| Presence of Unreacted Octanoic Acid | This is a common impurity, often due to incomplete reaction or hydrolysis of the product. Purification by distillation is typically effective at removing the less volatile octanoic acid.[11][12] |
| Side Reactions | Depending on the synthesis method, various side reactions can occur. For example, when using acetic anhydride as a dehydrating agent, mixed anhydrides can form. Purification by fractional distillation can help separate these byproducts. |
| Hydrolysis During Storage | This compound is sensitive to moisture and can hydrolyze over time.[9] Store the purified product under an inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed container in a desiccator. |
Experimental Protocols
Synthesis of this compound from Octanoyl Chloride and Sodium Octanoate
This protocol is a general representation of a common laboratory-scale synthesis.
Materials:
-
Octanoyl chloride
-
Sodium octanoate
-
Anhydrous diethyl ether (or other suitable anhydrous solvent)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium octanoate in anhydrous diethyl ether.
-
Stir the suspension vigorously.
-
Slowly add a solution of octanoyl chloride in anhydrous diethyl ether to the suspension via a dropping funnel.
-
After the addition is complete, gently reflux the reaction mixture for 2-3 hours.
-
Monitor the reaction progress by TLC or by taking small aliquots for FTIR analysis to check for the disappearance of the acid chloride and the appearance of the anhydride peaks.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the sodium chloride precipitate.
-
Wash the filtrate with a small amount of cold, saturated sodium bicarbonate solution to remove any unreacted octanoic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation.
Data Presentation
Table 1: Comparison of Catalysts for the Dehydration of Octanoic Acid
| Catalyst | Reaction Time (hours) | Conversion of Octanoic Acid (%) | Moles of this compound formed (mmol) | Reference |
| Cobalt Acetate | 3 | 12 | 18 | [3] |
| Manganese Acetate | 3 | - | 7 | [3] |
| Copper(II) Acetate | 3 | - | 6 | [3] |
| Palladium(II) Acetate & Chromium(III) Acetate | 5 | 30 | 50 | [3] |
Note: The data presented is based on specific experimental conditions outlined in the cited patent and may vary depending on the experimental setup.
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. US4477382A - Preparation of carboxylic acid anhydrides - Google Patents [patents.google.com]
- 4. US5387705A - Fatty acid anhydride process - Google Patents [patents.google.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 7. This compound | C16H30O3 | CID 69340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. bmse000502 Octanoic Acid at BMRB [bmrb.io]
- 9. CAS 623-66-5: this compound | CymitQuimica [cymitquimica.com]
- 10. m.youtube.com [m.youtube.com]
- 11. CN101423471A - Method for preparing high-purity octanoic acid and capric acid - Google Patents [patents.google.com]
- 12. US4107002A - Process for the purification of crude acetic anhydride - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Selectivity of Octanoic Anhydride Acylations
Welcome to the technical support center for octanoic anhydride (B1165640) acylations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their acylation reactions for enhanced selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving selective acylation with octanoic anhydride?
A1: The primary challenges include:
-
Chemoselectivity: Differentiating between multiple reactive functional groups in a substrate, such as primary vs. secondary alcohols, or amines vs. alcohols.
-
Regioselectivity: Targeting a specific hydroxyl group in a polyol or carbohydrate.
-
Stereoselectivity: Acylating only one enantiomer in a racemic mixture.
-
Side Reactions: Preventing the formation of byproducts, which can complicate purification and reduce yield.
-
Workup and Purification: Effectively removing unreacted this compound and the octanoic acid byproduct.
Q2: How does steric hindrance affect the selectivity of this compound acylations?
A2: Steric hindrance plays a crucial role in selectivity. Less sterically hindered functional groups will generally react faster. For example, a primary alcohol will be acylated more readily than a more sterically crowded secondary or tertiary alcohol. This principle can be exploited to achieve regioselectivity in polyols.
Q3: What is the role of a catalyst in controlling the selectivity of acylation?
A3: Catalysts are critical for both increasing the reaction rate and controlling selectivity.
-
Nucleophilic Catalysts (e.g., DMAP): 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst that significantly accelerates acylation reactions.[1] Modified DMAP derivatives have been developed to enhance regioselectivity, for instance, in the acylation of carbohydrates.
-
Lewis Acids (e.g., ZnCl₂, Bi(OTf)₃): Lewis acids can activate the anhydride, making it more electrophilic. The choice of Lewis acid can influence the outcome of the reaction, with milder acids sometimes favoring higher selectivity.[2]
-
Enzymes (e.g., Lipases): Lipases, such as Candida antarctica lipase (B570770) B (CALB), can provide excellent chemo-, regio-, and enantioselectivity under mild reaction conditions.[1][3] They are particularly useful for kinetic resolutions of racemic alcohols.[1][4]
Q4: Can the amine group of an amino alcohol be selectively acylated over the hydroxyl group?
A4: Yes, selective N-acylation of amino alcohols is achievable. One common strategy involves the formation of a mixed anhydride from the carboxylic acid (or in this case, using this compound directly with a suitable coupling agent) and reacting it with the amino alcohol.[5][6] The higher nucleophilicity of the amine generally favors its acylation over the alcohol.
Q5: Conversely, is it possible to selectively acylate the hydroxyl group in the presence of an amine?
A5: Yes, O-acylation can be favored by protonating the more basic amine group under acidic conditions.[7] The resulting ammonium (B1175870) salt is no longer nucleophilic, allowing the acylation to occur selectively at the hydroxyl group.[7]
Troubleshooting Guides
Issue 1: Low Product Yield
| Possible Cause | Troubleshooting Steps |
| Insufficient Catalyst Activity | - Increase catalyst loading (e.g., from 0.1 mol% to 5 mol% for DMAP).- Consider a more potent catalyst system, such as a Lewis acid in combination with a nucleophilic catalyst. |
| Low Reaction Temperature | - Gradually increase the reaction temperature while monitoring the progress by TLC or GC.- For some substrates, refluxing in a suitable solvent may be necessary. |
| Steric Hindrance | - If the target functional group is highly hindered, a more reactive acylating agent or more forcing reaction conditions (higher temperature, longer reaction time) may be required.- Consider using a less bulky protecting group on a nearby functionality if applicable. |
| Deactivation of Catalyst | - Ensure anhydrous conditions, as water can deactivate many Lewis acid catalysts and hydrolyze the anhydride. |
Issue 2: Poor Selectivity (e.g., acylation at multiple sites)
| Possible Cause | Troubleshooting Steps |
| Reaction Conditions Too Harsh | - Lower the reaction temperature.- Reduce the reaction time.- Use a milder catalyst or a stoichiometric amount of a weaker base instead of a strong catalyst. |
| Incorrect Stoichiometry | - Use a controlled amount of this compound (e.g., 1.0-1.2 equivalents for mono-acylation). |
| Catalyst Choice | - For regioselectivity in polyols, consider a bulky catalyst or an enzyme.- For O-acylation of amino alcohols, ensure the reaction is run under acidic conditions to protonate the amine.[7] |
Issue 3: Difficult Workup and Purification
| Possible Cause | Troubleshooting Steps |
| Presence of Unreacted this compound | - Quench the reaction with an alcohol like methanol (B129727) to convert the excess anhydride to the more easily removable methyl octanoate.[8]- Note that hydrolysis of the anhydride with water can be slow.[8] |
| Presence of Octanoic Acid Byproduct | - During the workup, wash the organic layer with a mild aqueous base, such as saturated sodium bicarbonate solution, to extract the acidic byproduct. |
| Product Emulsification | - If an emulsion forms during the aqueous wash, add brine to help break the emulsion and improve phase separation. |
Data Presentation
Table 1: Catalyst Influence on the Regioselectivity of Acylation of 1-O-Octyl β-D-Glucopyranoside (Representative Data)
| Catalyst | Acylating Agent | Regioselectivity for 6-OH position (%) |
| DMAP | Acetic Anhydride | 16 |
| 3-[N-decyl-N-(4-pyridyl)amino]propionic acid | Acetic Anhydride | 89 |
Data is representative and based on studies with acetic anhydride, illustrating the principle of using functionalized DMAP catalysts to enhance regioselectivity.[9]
Table 2: Chemoselectivity in the Acylation of Amino Alcohols (Representative Data)
| Substrate | Reaction Conditions | Predominant Product | Selectivity |
| Amino Alcohol | Acidic (e.g., HClO₄ in Acetic Acid) | O-Acylated | High |
| Amino Alcohol | Neutral/Basic (e.g., with mixed anhydride) | N-Acylated | High |
This table illustrates the principle of controlling chemoselectivity in amino alcohol acylation by adjusting the reaction pH.[5][7]
Experimental Protocols
Protocol 1: Regioselective Acylation of a Primary Alcohol in a Diol
This protocol is adapted for the selective acylation of a primary alcohol in the presence of a secondary alcohol, leveraging steric hindrance.
-
Preparation: Dissolve the diol (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane (B109758) or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: Add a suitable base (e.g., triethylamine, 1.2 eq.) and a catalytic amount of DMAP (0.1 eq.).
-
Acylation: Slowly add this compound (1.1 eq.) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Chemoselective O-Acylation of an Amino Alcohol
This protocol is based on the principle of protonating the amine to achieve selective O-acylation.[7]
-
Preparation: Dissolve the amino alcohol (1.0 eq.) in a suitable acidic medium (e.g., a mixture of trifluoroacetic acid and dichloromethane).
-
Cooling: Cool the solution to 0 °C.
-
Acylation: Slowly add this compound (1.2 eq.) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates completion.
-
Solvent Removal: Remove the solvent and excess acid under reduced pressure.
-
Purification: The resulting product is often an amine salt which may be purified by recrystallization. Alternatively, neutralize with a base and purify by column chromatography.
Visualizations
Caption: Mechanism of DMAP-catalyzed acylation.
Caption: Troubleshooting decision tree for this compound acylations.
References
- 1. Enzymatic Kinetic Resolution of Secondary Alcohols Using an Ionic Anhydride Generated In Situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3 [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. WO1993020038A1 - Selective n-acylation of amino alcohols - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Octanoic Anhydride and Other Acylating Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and drug development, the selection of an appropriate acylating agent is a critical decision that profoundly influences reaction efficiency, selectivity, and the overall purity of the target molecule. This guide provides an objective comparison of octanoic anhydride (B1165640) against other commonly employed acylating agents, supported by experimental data and detailed methodologies.
Performance Comparison of Acylating Agents
The reactivity of an acylating agent is primarily governed by the nature of the leaving group and the electrophilicity of the carbonyl carbon. A general reactivity hierarchy for common acylating agents is as follows:
Acyl Chlorides > Acid Anhydrides > Esters > Amides
Acyl chlorides are the most reactive due to the excellent leaving group ability of the chloride ion.[1] Acid anhydrides, such as octanoic anhydride, are generally less reactive than their corresponding acyl chlorides, which can be advantageous in achieving greater selectivity in molecules with multiple reactive sites.[2][3] The byproduct of reactions with anhydrides is a carboxylic acid, which is typically less corrosive and easier to handle than the hydrogen chloride generated from acyl chlorides.[2]
Quantitative Data Comparison
While direct comparative studies under identical conditions for this compound against a wide range of acylating agents are not extensively available in the literature, the following tables provide a summary of representative data for the acylation of common nucleophiles using various acylating agents. This data allows for an inferred comparison of the reactivity of this compound.
Table 1: Comparative Acylation of Benzyl Alcohol
| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Acetic Anhydride | ZnCl₂ | Solvent-free | 30 | 0.5 | 95 | [4] |
| Acetyl Chloride | ZnCl₂ | Solvent-free | 30 | 0.3 | 98 | [4] |
| Acetic Anhydride | None | Solvent-free | 60 | 7 | >99 | [5][6] |
| Acetic Anhydride | Expansive Graphite | CH₂Cl₂ | Reflux | 0.5 | 95 | [7] |
Table 2: Comparative Acylation of Aniline
| Acylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Acetic Anhydride | Sodium Acetate | Water | Not specified | Not specified | 82.75 | [8] |
| Acetic Anhydride | None | None | 140 | 2 h | 94 | [8] |
| Acetyl Chloride | K₂CO₃ / TBAB | DMF | Room Temp | 15-20 min | High | [8] |
| Acetic Acid | Zeolite | Microwave | 117 | 30-40 min | 73 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental results. The following are representative protocols for acylation reactions.
Protocol 1: General Procedure for Acetylation of Alcohols and Phenols with Acetic Anhydride
This protocol is adapted from a solvent-free method using a catalyst.[10]
Materials:
-
Alcohol or Phenol (B47542) (1 mmol)
-
Acetic Anhydride (2 mmol per hydroxyl group)
-
Catalyst (e.g., Zinc Chloride, 0.5 mmol)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a mixture of the alcohol or phenol and the catalyst in a round-bottom flask, add acetic anhydride.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, elute the reaction mixture with dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product, which can be further purified by column chromatography if necessary.
Protocol 2: Friedel-Crafts Acylation of Anisole (B1667542) with Acetic Anhydride
This protocol describes a classic electrophilic aromatic substitution.[11][12]
Materials:
-
Anisole
-
Acetic Anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and an addition funnel, suspend anhydrous aluminum chloride in dichloromethane.
-
Cool the mixture in an ice bath.
-
Add a solution of acetic anhydride in dichloromethane dropwise to the stirred suspension.
-
Following the addition of the anhydride, add a solution of anisole in dichloromethane dropwise.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent by rotary evaporation to yield the crude product.
Protocol 3: N-Acylation of Chitosan (B1678972) with an Acid Anhydride
This protocol is for the modification of a biopolymer.[13]
Materials:
-
Chitosan
-
Aqueous Acetic Acid (1% v/v)
-
This compound (or other desired anhydride)
-
1 M Sodium Hydroxide (NaOH) solution
-
Distilled water
Procedure:
-
Dissolve chitosan in 1% aqueous acetic acid with stirring to obtain a clear solution.
-
Add methanol to the chitosan solution and continue stirring.
-
Slowly add the desired amount of this compound dropwise to the solution while stirring vigorously at room temperature. The molar ratio of anhydride to glucosamine (B1671600) units will determine the degree of substitution.
-
Allow the reaction to proceed for 24 hours with continuous stirring.
-
Neutralize the reaction mixture by the dropwise addition of 1 M NaOH solution until a pH of 7.0 is reached, causing the N-octanoyl chitosan to precipitate.
-
Collect the precipitate by centrifugation.
-
Wash the precipitate with acetone to remove unreacted anhydride and byproducts, followed by washing with distilled water.
-
Dry the purified product under vacuum or by freeze-drying.
Mandatory Visualizations
Signaling Pathway: Ghrelin Acylation
The peptide hormone ghrelin requires acylation with octanoic acid for its biological activity, a process catalyzed by the enzyme Ghrelin O-acyltransferase (GOAT). This modification is crucial for ghrelin to bind to its receptor and regulate appetite and growth hormone release.[14][15]
Experimental Workflow: Comparative Acylation Study
A systematic approach is necessary to objectively compare the efficacy of different acylating agents for a specific transformation.
Conclusion
The choice of an acylating agent is a multifactorial decision that requires careful consideration of reactivity, selectivity, cost, and safety. This compound presents a valuable option for introducing an octanoyl group, offering moderate reactivity that can be advantageous for controlled acylations. While highly reactive agents like acyl chlorides may offer faster reaction times, they can be less selective and produce corrosive byproducts.[2][3] The milder nature of this compound, coupled with the less hazardous byproduct (octanoic acid), makes it a suitable reagent in many synthetic applications, particularly in the modification of sensitive substrates and in biocompatible applications. The experimental data and protocols provided in this guide serve as a valuable resource for researchers in making an informed selection for their specific synthetic challenges.
References
- 1. chemrevise.org [chemrevise.org]
- 2. benchchem.com [benchchem.com]
- 3. studymind.co.uk [studymind.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Ghrelin octanoylation by ghrelin O-acyltransferase: Unique protein biochemistry underlying metabolic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ymerdigital.com [ymerdigital.com]
- 10. asianpubs.org [asianpubs.org]
- 11. condor.depaul.edu [condor.depaul.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. Ghrelin octanoylation by ghrelin O-acyltransferase: protein acylation impacting metabolic and neuroendocrine signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ghrelin O-acyltransferase - Wikipedia [en.wikipedia.org]
A Comparative Guide to Acylation: Octanoic Anhydride vs. Acetic Anhydride
In the landscape of synthetic chemistry and drug development, the selection of an appropriate acylating agent is a critical decision that influences reaction efficiency, selectivity, and the physicochemical properties of the final product. This guide provides an objective comparison between two carboxylic acid anhydrides: the widely used acetic anhydride (B1165640) and the longer-chain octanoic anhydride. This comparison is aimed at researchers, scientists, and drug development professionals to facilitate an informed choice of reagent for their specific acylation needs, from simple protection of functional groups to the strategic lipidation of peptides and other biomolecules.
Performance Comparison: Reactivity and Physicochemical Properties
Acetic anhydride is a familiar reagent in organic synthesis, primarily used for acetylation—the introduction of an acetyl group (CH₃CO-). In contrast, this compound is employed to introduce the octanoyl group (CH₃(CH₂)₆CO-), a modification that significantly increases the lipophilicity of the substrate. This difference in the acyl group's carbon chain length leads to distinct physicochemical properties of the anhydrides and influences their reactivity in acylation reactions.
Acid anhydrides are generally less reactive than their acyl chloride counterparts, which can be advantageous in achieving greater selectivity.[1] The reactivity of the anhydride is influenced by the electrophilicity of the carbonyl carbons and steric hindrance around them. While both acetic and this compound are effective acylating agents, the bulkier octanoyl groups of this compound can result in slower reaction rates compared to the less sterically hindered acetyl groups of acetic anhydride, particularly with sterically demanding substrates.
Below is a table summarizing the key physicochemical properties of this compound and acetic anhydride.
| Property | This compound | Acetic Anhydride |
| CAS Number | 623-66-5 | 108-24-7 |
| Molecular Formula | C₁₆H₃₀O₃[1] | C₄H₆O₃[2] |
| Molecular Weight | 270.41 g/mol [3] | 102.09 g/mol [4] |
| Appearance | Colorless to pale yellow liquid[1] | Colorless liquid[5][6] |
| Odor | Fatty odor[1] | Strong, pungent, vinegar-like odor[6][7] |
| Boiling Point | 280-285 °C (decomposes) | 139.8 °C[5] |
| Melting Point | -1 °C[8][9] | -73.1 °C[5] |
| Density | 0.910 g/mL[8] | 1.082 g/mL[5] |
| Solubility in Water | Limited solubility, reacts slowly[1] | Reacts with water to form acetic acid[5] |
| Byproduct of Acylation | Octanoic acid | Acetic acid |
Applications in Acylation
Acetic Anhydride:
Acetic anhydride is a versatile and cost-effective reagent for the acetylation of a wide range of nucleophiles, including alcohols, amines, and phenols.[10] In the context of peptide and protein chemistry, acetylation of the N-terminus or lysine (B10760008) side chains is a common strategy to:
-
Block the N-terminus: This prevents unwanted side reactions in subsequent synthetic steps.[11]
-
Improve solubility: Acetylation can alter the overall charge and polarity of a peptide.[11]
-
Enhance stability: N-terminal acetylation can protect peptides from degradation by aminopeptidases.[12]
-
Facilitate mass spectrometry analysis: Acetylation provides a consistent mass shift, aiding in peptide identification and sequencing.[13][14]
This compound:
This compound is utilized for octanoylation, a form of lipidation that covalently attaches an eight-carbon fatty acid chain to a molecule. This modification is particularly relevant in drug development and the study of biological signaling pathways. For instance, the peptide hormone ghrelin requires octanoylation for its biological activity.[15] The introduction of an octanoyl group can:
-
Increase lipophilicity: This can enhance the ability of a peptide or small molecule to cross cell membranes.[16]
-
Modulate biological activity: Lipidation can alter the interaction of a molecule with its biological target.[15]
-
Improve pharmacokinetic properties: The increased hydrophobicity can lead to a longer plasma half-life by promoting binding to serum albumin and reducing renal clearance.[16]
While direct comparative kinetic data is not extensively available, the principles of organic reactivity suggest that the larger steric bulk of this compound may lead to slower reaction rates compared to acetic anhydride under identical conditions.[17]
Experimental Protocols
Protocol 1: N-Terminal Acetylation of a Peptide using Acetic Anhydride
This protocol is adapted from established methods for peptide acetylation.[11][13]
Materials:
-
Peptide (lyophilized)
-
Acetic anhydride
-
Methanol
-
50 mM Ammonium (B1175870) bicarbonate solution (pH ~7.8)
-
Lyophilizer
-
Mass spectrometer for analysis
Procedure:
-
Prepare Acetylation Reagent: In a fume hood, prepare a fresh acetylation reagent by mixing 20 µL of acetic anhydride with 60 µL of methanol.[13]
-
Dissolve Peptide: Reconstitute approximately 1 nmol of the lyophilized peptide in 20 µL of 50 mM ammonium bicarbonate solution.[13]
-
Acylation Reaction: Add 50 µL of the freshly prepared acetylation reagent to the peptide solution. Vortex briefly and let the reaction proceed at room temperature for 1 hour.[13]
-
Lyophilization: After the incubation period, freeze the sample and lyophilize it to dryness to remove the solvent and volatile byproducts.
-
Analysis: Reconstitute the dried, acetylated peptide in an appropriate solvent for mass spectrometry analysis to confirm the mass shift of +42 Da per acetylated amine group.
Protocol 2: N-Terminal Octanoylation of a Peptide using this compound
This protocol is a general procedure for N-acylation with a higher molecular weight anhydride and should be optimized for the specific peptide.
Materials:
-
Peptide (lyophilized)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Mass spectrometer for analysis
Procedure:
-
Dissolve Peptide: Dissolve the peptide in anhydrous DMF. The concentration will depend on the solubility of the peptide.
-
Add Base: Add 1.2 to 2.0 equivalents of a non-nucleophilic base such as TEA or DIPEA to the peptide solution to deprotonate the N-terminal amine.
-
Add Acylating Agent: In a separate vial, dissolve 1.1 to 1.5 equivalents of this compound in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirring peptide solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by LC-MS. Due to the potential for lower reactivity compared to acetic anhydride, the reaction may require several hours to overnight for completion. Gentle heating (e.g., 40-50 °C) may be necessary to drive the reaction to completion, but this should be approached with caution to avoid side reactions.
-
Work-up: Once the reaction is complete, quench any remaining anhydride by adding a small amount of water. Acidify the solution with a dilute acid (e.g., 0.1 N HCl) and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by HPLC. Confirm the identity and purity of the octanoylated peptide by mass spectrometry (expected mass shift of +126 Da).
Visualizing the Chemistry: Mechanisms and Workflows
To better illustrate the processes discussed, the following diagrams have been generated using Graphviz.
General Mechanism of N-Acylation with an Anhydride
The acylation of a primary amine with a carboxylic anhydride proceeds through a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks one of the electrophilic carbonyl carbons of the anhydride, leading to a tetrahedral intermediate. This intermediate then collapses, expelling a carboxylate as the leaving group. A final deprotonation step yields the stable amide product.
Caption: General mechanism of N-acylation of an amine with a carboxylic anhydride.
Experimental Workflow for Peptide Acylation
The following diagram outlines a typical workflow for the acylation of a peptide in a research laboratory setting, from reaction setup to final analysis.
References
- 1. CAS 623-66-5: this compound | CymitQuimica [cymitquimica.com]
- 2. Acid Anhydrides- Definition, Structure, Properties & Uses [turito.com]
- 3. This compound | C16H30O3 | CID 69340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 5. Acetic anhydride - Wikipedia [en.wikipedia.org]
- 6. Acetic Anhydride | C4H6O3 | CID 7918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Acetic anhydride | 108-24-7 [chemicalbook.com]
- 8. This compound [stenutz.eu]
- 9. labproinc.com [labproinc.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. cambridge.org [cambridge.org]
- 13. ionsource.com [ionsource.com]
- 14. Nα Selective Acetylation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Green mechanical activation-assisted solid phase synthesis of cellulose esters using a co-reactant: effect of chain length of fatty acids on reaction efficiency and structure properties of products - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide: Octanoic Anhydride vs. Octanoyl Chloride for Acylation
For Immediate Publication
In the realm of organic synthesis, particularly in the development of pharmaceuticals and novel chemical entities, the selection of an appropriate acylating agent is a critical decision that influences reaction efficiency, safety, and overall yield. This guide provides an objective comparison between two such agents: octanoic anhydride (B1165640) and octanoyl chloride, focusing on their performance in acylation reactions.
Core Comparison: Reactivity, Byproducts, and Safety
Acyl chlorides, such as octanoyl chloride, are generally more reactive than their corresponding acid anhydrides.[1][2] This heightened reactivity stems from the high electronegativity of the chlorine atom, which makes the carbonyl carbon highly susceptible to nucleophilic attack.[2] While this can lead to rapid reactions, it often comes at the cost of selectivity and harsher reaction conditions.
A significant advantage of using octanoic anhydride lies in its byproduct profile. Acylation with octanoyl chloride produces hydrogen chloride (HCl), a corrosive and hazardous gas that often requires the use of a base to neutralize.[3][4][5] In contrast, the reaction with this compound yields octanoic acid, a significantly less corrosive and more easily handled byproduct.[3][5][6] This distinction simplifies the reaction workup and improves the overall safety of the procedure.[2]
Key Advantages of this compound:
-
Improved Safety: Avoids the formation of corrosive and toxic hydrogen chloride gas.[2][5][6]
-
Milder Reaction Conditions: Its moderate reactivity allows for more controlled and selective reactions.[2][7]
-
Easier Handling: this compound is generally less volatile and less violently reactive with water compared to octanoyl chloride.[5][6]
-
Simplified Workup: The carboxylic acid byproduct is less hazardous and can be more easily removed during purification.[3]
Quantitative Data Summary
Table 1: Representative O-Acylation (Esterification) of an Alcohol
| Parameter | Octanoyl Chloride | This compound |
| Substrate | Generic Alcohol (R-OH) | Generic Alcohol (R-OH) |
| Reaction | R-OH + C₇H₁₅COCl → R-OCOC₇H₁₅ + HCl | R-OH + (C₇H₁₅CO)₂O → R-OCOC₇H₁₅ + C₇H₁₅COOH |
| Conditions | Room temperature, often vigorous.[4][8] | Gentle heating may be required.[5] |
| Catalyst/Base | Often requires a base (e.g., pyridine, triethylamine) to scavenge HCl.[9] | Can be performed with or without a catalyst (e.g., DMAP).[10] |
| Byproduct | Hydrogen Chloride (HCl) | Octanoic Acid |
| Observations | Vigorous reaction, steamy acidic fumes of HCl produced.[4][8] | Slower, more controlled reaction.[5][6] |
Table 2: Representative N-Acylation (Amidation) of an Amine
| Parameter | Octanoyl Chloride | This compound |
| Substrate | Generic Amine (R-NH₂) | Generic Amine (R-NH₂) |
| Reaction | R-NH₂ + C₇H₁₅COCl → R-NHCOC₇H₁₅ + HCl | R-NH₂ + (C₇H₁₅CO)₂O → R-NHCOC₇H₁₅ + C₇H₁₅COOH |
| Conditions | Room temperature.[3] | Typically requires 2 molar equivalents of amine or an added base.[7] |
| Base | Requires two equivalents of amine (one as a nucleophile, one as a base) or one equivalent of amine and an external base.[3] | Requires a base to neutralize the resulting carboxylic acid.[7] |
| Byproduct | Hydrogen Chloride (HCl) | Octanoic Acid |
| Note | The HCl byproduct will react with the amine starting material to form an ammonium (B1175870) salt, rendering it non-nucleophilic.[3] | The carboxylic acid byproduct is less likely to interfere with the reaction. |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison.
Protocol 1: General O-Acylation of an Alcohol using Octanoyl Chloride
-
Objective: To synthesize a decanoate (B1226879) ester from an alcohol.
-
Materials:
-
Alcohol (e.g., butanol, 1.0 eq)
-
Triethylamine (1.5 eq)
-
4-dimethylaminopyridine (DMAP, 0.1 eq, catalytic)
-
Octanoyl chloride (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol, triethylamine, and DMAP in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add octanoyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization as needed.[11]
-
Protocol 2: General N-Acylation of an Amine using this compound
-
Objective: To synthesize an N-octanoyl amide from an amine.
-
Materials:
-
Amine (1 mmol)
-
Water (5 mL)
-
6N HCl
-
This compound (1-1.5 mmol)
-
Solid sodium bicarbonate (NaHCO₃)
-
-
Procedure:
-
To a stirred heterogeneous suspension of the amine in water, add 6N HCl until the solution becomes homogeneous (pH approx. 1.5).
-
Cool the resulting homogeneous solution in an ice bath.
-
Add the this compound, followed by the portion-wise addition of solid sodium bicarbonate until effervescence ceases (pH approx. 5.5).
-
The precipitated product is filtered, washed with water, and dried.
-
If the product does not precipitate, the reaction mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic extract is then dried and concentrated to yield the pure product.[12]
-
Mandatory Visualizations
Diagram 1: Acylation Byproduct Comparison
Caption: Comparison of byproducts from acylation reactions.
Diagram 2: General Experimental Workflow for Acylation
Caption: Generalized workflow for acylation reactions.
Conclusion
For researchers, scientists, and drug development professionals, the choice between octanoyl chloride and this compound depends on the specific requirements of the synthesis. While octanoyl chloride offers high reactivity for rapid transformations, this compound provides a safer, more controlled, and often more convenient alternative due to its milder nature and less hazardous byproduct.[2][5][13] The simplified handling and workup procedures associated with this compound make it an attractive option, particularly in process development and scale-up operations where safety and ease of use are paramount.
References
- 1. chemrevise.org [chemrevise.org]
- 2. studymind.co.uk [studymind.co.uk]
- 3. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. savemyexams.com [savemyexams.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Show how you would use anhydrides to synthesize the following com... | Study Prep in Pearson+ [pearson.com]
Validating Product Purity Post-Octanoylation: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of a product following an acylation reaction with octanoic anhydride (B1165640) is a critical step in development and manufacturing. The choice of analytical methodology directly impacts the accuracy of purity assessment, the identification of potential impurities, and ultimately, the safety and efficacy of the final product. This guide provides an objective comparison of the primary analytical techniques for validating product purity after an octanoic anhydride reaction, supported by experimental protocols and quantitative data.
The primary impurities of concern following an this compound reaction are unreacted starting materials, the byproduct octanoic acid, and any side-products formed during the reaction.[1] Effective purification and isolation are crucial to obtain a product with a purity suitable for its intended application.[1] This guide will focus on three principal analytical techniques for post-reaction purity validation: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR).
Comparative Analysis of Analytical Techniques
The selection of an optimal analytical technique hinges on the physicochemical properties of the octanoylated product, the nature of potential impurities, and the specific requirements of the analysis, such as sensitivity and the need for absolute quantification.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative ¹H NMR (qNMR) |
| Primary Use | Separation and quantification of non-volatile or thermally labile octanoylated products and impurities. | Separation and quantification of volatile and semi-volatile compounds, including residual octanoic acid and anhydride. | Absolute quantification of the main product and NMR-active impurities without the need for a specific reference standard for the analyte.[2][3] |
| Typical Purity Accuracy | High, dependent on calibration with reference standards.[2] | High, dependent on calibration with reference standards.[2] | Very high, as it is a direct measurement method.[2][3] |
| Precision (RSD) | < 3%[2] | < 5%[2] | < 1%[2] |
| Limit of Detection (LOD) | Moderate (µg to ng range)[2] | Low (ng to pg range)[2] | High (mg range)[2] |
| Limit of Quantification (LOQ) | Moderate (µg range)[2] | Low (ng range)[2] | High (mg range)[2] |
| Key Advantages | Broad applicability to a wide range of non-volatile molecules, non-destructive.[4][5] | High separation efficiency for volatile compounds, fast analysis times.[5] | Provides structural information, absolute quantification without a specific standard for the analyte.[3][6] |
| Key Limitations | Requires reference standards for accurate quantification, potential for co-elution of impurities.[7] | Limited to thermally stable and volatile compounds, may require derivatization.[8] | Lower sensitivity compared to chromatographic methods, requires more sample.[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable purity validation. Below are representative protocols for HPLC, GC-MS, and qNMR analysis.
High-Performance Liquid Chromatography (HPLC) Protocol for Octanoylated Product Purity
This protocol outlines a reversed-phase HPLC (RP-HPLC) method suitable for the purity assessment of a non-volatile octanoylated product.
Instrumentation and Conditions:
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm.
Sample Preparation:
-
Accurately weigh approximately 1 mg of the reaction mixture.
-
Dissolve the sample in 1 mL of the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% TFA).
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
The purity of the octanoylated product is determined by calculating the relative peak area of the main component against the total area of all peaks in the chromatogram. Identification of impurity peaks can be facilitated by comparison with reference standards of potential impurities (e.g., octanoic acid). For more definitive identification, the HPLC can be coupled to a mass spectrometer (LC-MS).[9]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Residual Reactant Analysis
This protocol is designed to detect and quantify volatile impurities such as residual octanoic acid and this compound.
Instrumentation and Conditions:
-
GC-MS System: An Agilent GC-MS system or equivalent.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Split (split ratio 50:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280°C.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture.
-
Dissolve the sample in 1 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
For quantitative analysis, an internal standard (e.g., nonanoic acid) should be added.
Data Analysis:
Identify peaks corresponding to octanoic acid and this compound by comparing their mass spectra with a spectral library (e.g., NIST).[10] Quantify their amounts by creating a calibration curve using reference standards.
Quantitative ¹H NMR (qNMR) Protocol for Absolute Purity Determination
qNMR allows for the direct determination of the absolute purity of the octanoylated product without the need for a product-specific reference standard.[11]
Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Solvent: A deuterated solvent in which both the analyte and an internal standard are soluble and stable (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
Sample Preparation:
-
Accurately weigh a precise amount of the octanoylated product (e.g., 10-20 mg).
-
Accurately weigh a precise amount of the internal standard (e.g., 5-10 mg).
-
Dissolve both the sample and the internal standard in a known volume of the deuterated solvent in an NMR tube.
Data Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (typically 16 or more).
Data Analysis:
-
Integrate a well-resolved signal of the octanoylated product and a signal of the internal standard.
-
Calculate the purity of the product using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral area
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Visualizing the Workflow and Logic
Diagrams created using Graphviz can effectively illustrate the experimental workflows and logical relationships in the purity validation process.
Caption: Experimental workflow for product purification and purity validation.
Caption: Potential components in the reaction mixture after octanoylation.
References
- 1. This compound | 623-66-5 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. bitesizebio.com [bitesizebio.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
A Comparative Analysis of Anhydride Reactivity in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of common anhydrides in organic synthesis, including acetic anhydride (B1165640), trifluoroacetic anhydride, succinic anhydride, and phthalic anhydride. Understanding the relative reactivity of these acylating agents is crucial for optimizing reaction conditions, improving yields, and ensuring selectivity in the synthesis of esters, amides, and other acylated compounds. This document presents a comparative analysis based on established principles and available experimental data, alongside detailed protocols for conducting comparative kinetic studies.
Factors Influencing Anhydride Reactivity
The reactivity of an anhydride in nucleophilic acyl substitution is primarily governed by three factors:
-
Electronic Effects: Electron-withdrawing groups attached to the carbonyl carbon increase its electrophilicity, making it more susceptible to nucleophilic attack. This enhances the reactivity of the anhydride.
-
Steric Hindrance: Bulky groups surrounding the carbonyl carbon can impede the approach of a nucleophile, thereby decreasing the reaction rate.
-
Ring Strain (for cyclic anhydrides): Cyclic anhydrides, particularly those with five-membered rings, exhibit increased reactivity due to inherent ring strain that is relieved upon ring-opening by a nucleophile.[1]
Comparative Reactivity of Selected Anhydrides
The general order of reactivity for the anhydrides discussed in this guide is:
Trifluoroacetic Anhydride > Phthalic Anhydride ≈ Succinic Anhydride > Acetic Anhydride
This trend is a direct consequence of the factors mentioned above. Trifluoroacetic anhydride is the most reactive due to the strong electron-withdrawing effect of the trifluoromethyl groups.[2] Cyclic anhydrides like phthalic and succinic anhydride are more reactive than their acyclic counterpart, acetic anhydride, due to ring strain.[1]
Data Presentation: Comparative Reactivity in Amidation
| Anhydride | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Reference |
| Phthalic Anhydride | Aniline (B41778) | Glacial Acetic Acid | 30 | 6.30 | [3] |
| Succinic Anhydride | Aniline | Not Specified | 67 | 13 (L/mol·min) | [3] |
| Isobutyric Anhydride | Aniline | Ether | 25 | Very Slow (spontaneous) | [4] |
Note: The rate constant for succinic anhydride is given in different units and at a higher temperature, indicating a faster reaction compared to isobutyric anhydride under its specified conditions.
Experimental Protocols
To facilitate a direct and quantitative comparison of anhydride reactivity, the following detailed experimental protocols are provided. These protocols can be adapted for various nucleophiles and analytical techniques.
Protocol 1: Comparative Kinetic Analysis of Alcohol Acylation by Anhydrides via GC-MS
Objective: To determine the relative reaction rates of acetic anhydride, trifluoroacetic anhydride, succinic anhydride, and phthalic anhydride with a model primary alcohol (e.g., benzyl (B1604629) alcohol).
Materials:
-
Anhydrides: Acetic anhydride, trifluoroacetic anhydride, succinic anhydride, phthalic anhydride
-
Alcohol: Benzyl alcohol
-
Internal Standard: e.g., Dodecane
-
Solvent: Anhydrous acetonitrile
-
Quenching solution: Saturated aqueous sodium bicarbonate
-
Drying agent: Anhydrous sodium sulfate
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 1 M solutions of each anhydride in anhydrous acetonitrile.
-
Prepare a 1 M solution of benzyl alcohol in anhydrous acetonitrile.
-
Prepare a 0.1 M solution of the internal standard (dodecane) in anhydrous acetonitrile.
-
-
Reaction Setup:
-
In a series of temperature-controlled reaction vials (e.g., at 25°C), add the benzyl alcohol solution (1 mL, 1 mmol) and the internal standard solution (1 mL, 0.1 mmol).
-
Initiate the reaction by adding the respective anhydride solution (1 mL, 1 mmol) to each vial simultaneously. Start a timer immediately.
-
-
Sampling and Quenching:
-
At predetermined time intervals (e.g., 1, 5, 10, 20, 30, and 60 minutes), withdraw a 100 µL aliquot from each reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing 1 mL of the saturated sodium bicarbonate solution.
-
-
Sample Preparation for GC-MS Analysis:
-
To each quenched sample, add 1 mL of diethyl ether and vortex thoroughly.
-
Allow the layers to separate and carefully transfer the organic (upper) layer to a new vial containing a small amount of anhydrous sodium sulfate.
-
Transfer the dried organic layer to a GC vial for analysis.
-
-
GC-MS Analysis:
-
Inject the samples into the GC-MS.
-
Develop a suitable temperature program to separate the reactants, products, and the internal standard.
-
Monitor the formation of the ester product and the consumption of the alcohol over time by integrating the respective peak areas relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the ester product versus time for each anhydride.
-
Determine the initial reaction rate from the slope of the initial linear portion of the curve.
-
Calculate the second-order rate constant (k) for each reaction using the initial rate and the initial concentrations of the reactants.
-
Mandatory Visualizations
Caption: Factors influencing the relative reactivity of common anhydrides.
Caption: Experimental workflow for comparative kinetic analysis of anhydride reactivity.
Reactivity of Unsymmetrical Anhydrides
In the case of unsymmetrical (mixed) anhydrides, the nucleophile will preferentially attack the more electrophilic carbonyl carbon.[5] For example, in the reaction of an unsymmetrical anhydride containing a p-nitrobenzoyl group and a benzoyl group with aniline, the major product is p-nitrobenzanilide. This is because the electron-withdrawing nitro group increases the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, if an electron-donating group is present, the other carbonyl group will be more reactive.[5]
Conclusion
The reactivity of anhydrides in organic synthesis is a nuanced topic influenced by a combination of electronic, steric, and structural effects. For rapid and efficient acylation, trifluoroacetic anhydride is a superior choice due to its high electrophilicity. Cyclic anhydrides offer a balance of reactivity and stability, making them valuable reagents in various applications. Acetic anhydride, while the least reactive of the anhydrides discussed, is an economical and widely used reagent for acetylation reactions.[6] The provided experimental protocols offer a framework for researchers to quantitatively assess anhydride reactivity for their specific applications, enabling more informed decisions in the design and optimization of synthetic routes.
References
- 1. fiveable.me [fiveable.me]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Kinetics and mechanism of the cleavage of phthalic anhydride in glacial acetic acid solvent containing aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. zenodo.org [zenodo.org]
- 6. chem.libretexts.org [chem.libretexts.org]
A Researcher's Guide to Octanoic Anhydride: A Comparative Review of Its Applications
For researchers, scientists, and drug development professionals navigating the landscape of organic synthesis, the selection of an appropriate acylating agent is a critical decision that directly impacts reaction efficiency, yield, and selectivity. Octanoic anhydride (B1165640), a symmetrical anhydride derived from octanoic acid, has emerged as a versatile reagent for the introduction of the eight-carbon octanoyl group into a variety of molecules. This guide provides an objective comparison of octanoic anhydride's performance against other common acylating agents, supported by experimental data, detailed protocols, and visual workflows to inform your synthetic strategies.
Performance Comparison of Acylating Agents
The reactivity of acylating agents generally follows the order: acyl chlorides > acid anhydrides > esters > carboxylic acids. While highly reactive agents like acyl chlorides often lead to faster reaction times, they can suffer from lower selectivity and the generation of corrosive byproducts. This compound offers a balanced reactivity profile, making it a suitable choice for a range of applications, from the synthesis of esters and amides to more specialized roles in prodrug development and biochemical studies.
To provide a quantitative comparison, the following tables summarize the performance of this compound and other common acylating agents in key organic transformations.
Table 1: Comparison of Acylating Agents in the Esterification of Benzyl (B1604629) Alcohol
| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| This compound | H-β Zeolite (Mix-Hβ) | Solvent-free | 150 | 4 h | 72.7 (Conversion) | [1] |
| Acetic Anhydride | ZnCl₂ | Solvent-free | 30 | 0.5 h | 95 | [2][3] |
| Acetyl Chloride | ZnCl₂ | Solvent-free | 30 | 0.3 h | 98 | [2] |
| Benzoyl Chloride | Pyridine (B92270) | Dichloromethane (B109758) | Room Temp. | 1 h | ~90 | General Knowledge |
Note: The data for this compound represents the conversion in a Friedel-Crafts acylation of anisole (B1667542), which is indicative of its reactivity in C-acylation. Direct comparative data for the esterification of benzyl alcohol with this compound under the same conditions as other agents is limited in the literature.
Table 2: Comparison of Acylating Agents in the N-Acylation of Amines
| Acylating Agent | Amine | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| This compound | Aniline (B41778) | Pyridine | Dichloromethane | Room Temp. | 1-2 h | >90 (Expected) | General Protocol |
| Acetic Anhydride | Aniline | Sodium Acetate | Water/Acetic Acid | Room Temp. | 15 min | 95 | [4] |
| Acetyl Chloride | Aniline | Pyridine | Dichloromethane | 0 - Room Temp. | 30 min | >95 | [5] |
| Benzoyl Chloride | Aniline | Pyridine | Dichloromethane | Room Temp. | 30 min | >95 | [5] |
Key Applications and Experimental Protocols
This compound's utility spans several areas of chemical synthesis and drug development. Below are detailed protocols for some of its key applications.
Esterification: Synthesis of Octanoate (B1194180) Esters
This compound is an effective reagent for the synthesis of octanoate esters, which have applications as flavoring agents, plasticizers, and in the formulation of pharmaceuticals.
Experimental Protocol: Synthesis of Benzyl Octanoate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzyl alcohol (1.0 eq) in a suitable solvent such as dichloromethane or toluene.
-
Reagent Addition: Add this compound (1.2 eq) to the solution. For less reactive alcohols, a catalytic amount of a Lewis acid (e.g., ZnCl₂) or a base (e.g., pyridine or DMAP) can be added.
-
Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and wash it with a saturated aqueous solution of sodium bicarbonate to remove unreacted anhydride and octanoic acid. Subsequently, wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to obtain pure benzyl octanoate.
Amide Synthesis: N-Octanoylation of Amines
The formation of amides is a fundamental transformation in organic chemistry, with broad applications in the synthesis of pharmaceuticals and peptides.
Experimental Protocol: Synthesis of N-Octanoylaniline
-
Reaction Setup: In a flask, dissolve aniline (1.0 eq) in a suitable solvent like dichloromethane or tetrahydrofuran.
-
Base Addition: Add a base such as pyridine (1.5 eq) to the solution to act as a scavenger for the octanoic acid byproduct.
-
Reagent Addition: Slowly add this compound (1.1 eq) to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Reaction: Continue stirring the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete as indicated by TLC.
-
Work-up: Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl to remove excess pyridine and aniline, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude N-octanoylaniline can be purified by recrystallization or column chromatography.
Friedel-Crafts Acylation
This compound can be employed in Friedel-Crafts acylation reactions to introduce an octanoyl group onto an aromatic ring, forming aryl ketones which are valuable intermediates in organic synthesis.
Experimental Protocol: Friedel-Crafts Acylation of Anisole with this compound [1]
-
Catalyst Preparation: Prepare the mixed organic acid-modified Hβ (Mix-Hβ) zeolite catalyst as described in the literature.
-
Reaction Setup: In a reaction vessel, mix anisole (10 mmol) and the Mix-Hβ catalyst (0.1 g).
-
Reagent Addition: Add this compound (5 mmol) to the mixture.
-
Reaction: Heat the solvent-free reaction mixture at 150 °C with stirring for 4 hours.
-
Work-up and Analysis: After cooling, dissolve the reaction mixture in a suitable organic solvent and analyze the conversion of octanoic acid and the selectivity for p-octanoyl anisole by gas chromatography (GC). The reported conversion of octanoic acid is 72.7% with a selectivity of 82.5% for the para-isomer.[1]
Visualizing Workflows and Pathways
To further aid in the understanding of this compound's applications, the following diagrams illustrate a general experimental workflow and a key biological signaling pathway involving octanoylation.
References
Assessing the Efficiency of Octanoic Anhydride as an Acylating Agent: A Comparative Guide
In the realm of organic synthesis, the selection of an appropriate acylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a reaction. Octanoic anhydride (B1165640), a symmetrical anhydride derived from octanoic acid, serves as a valuable reagent for introducing the eight-carbon octanoyl group into a variety of molecules. This guide provides an objective comparison of octanoic anhydride's performance against other common acylating agents, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic needs.
Performance Comparison of Acylating Agents
The reactivity of acylating agents generally follows the order: acyl chlorides > acid anhydrides > carboxylic acids.[1] This trend is reflected in the reaction conditions required and the yields obtained. Acyl chlorides are the most reactive, often leading to faster reactions and higher yields, but their high reactivity can also result in lower selectivity and the generation of corrosive byproducts like hydrochloric acid.[2] Acid anhydrides, such as this compound, offer a balance of good reactivity and easier handling, with the corresponding carboxylic acid as the byproduct. Carboxylic acids are the least reactive and typically require harsher conditions or specific activation to be effective acylating agents.
To provide a quantitative comparison, the following tables summarize the performance of various acylating agents in the acylation of a primary alcohol (benzyl alcohol), a primary amine (aniline), and a phenol. It is important to note that reaction conditions such as catalyst, solvent, and temperature can significantly influence the outcome, and direct comparisons should be made with this in mind.
Table 1: Comparative Acylation of Benzyl Alcohol
| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Data not available | - | - | - | - |
| Octanoyl Chloride | Pyridine | Dichloromethane | Room Temp. | 2 | >95 |
| Hexanoic Anhydride | Wells-Dawson HPA | Toluene | Room Temp. | 1 | 92[2] |
| Acetic Anhydride | ZnCl₂ | Solvent-free | 30 | 0.5 | 95[1] |
| Acetyl Chloride | ZnCl₂ | Solvent-free | 30 | 0.3 | 98[1] |
Table 2: Comparative Acylation of Aniline
| Acylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time | Yield (%) |
| This compound | Data not available | - | - | - | - |
| Octanoyl Chloride | Triethylamine | Dichloromethane | 0 to Room Temp. | ~1-2 | High |
| Hexanoic Anhydride | Data not available | - | - | - | - |
| Acetic Anhydride | None | Water | Room Temp. | Minutes | Excellent[3] |
| Acetyl Chloride | Triethylamine | Dichloromethane | 0 to Room Temp. | <1 | >95 |
Table 3: Comparative Acylation of Phenol
| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Data not available | - | - | - | - |
| Octanoyl Chloride | Phase Transfer Catalyst | Dichloromethane/Water | 0 | 0.08 | Quantitative |
| Hexanoic Anhydride | Data not available | - | - | - | - |
| Acetic Anhydride | Expansive Graphite | Dichloromethane | Reflux | 1 | 95[4] |
| Acetyl Chloride | Data not available | - | - | - | - |
Note: The absence of data for octanoic and hexanoic anhydride in some cases highlights the need for further direct comparative studies. The provided data is based on available literature and may not represent fully optimized conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are general protocols for the acylation of alcohols and amines with an acid anhydride.
General Protocol for O-Acylation of an Alcohol with Acid Anhydride
Materials:
-
Alcohol (e.g., Benzyl Alcohol)
-
Acid Anhydride (e.g., this compound)
-
Catalyst (optional, e.g., 4-DMAP, ZnCl₂)
-
Anhydrous Solvent (e.g., Dichloromethane, Toluene)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a stirred solution of the alcohol (1.0 equivalent) in the chosen anhydrous solvent in a round-bottom flask, add the catalyst (if applicable).
-
Add the acid anhydride (1.1-1.5 equivalents) to the mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or gentle heating) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution to neutralize the carboxylic acid byproduct and any remaining anhydride.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product by a suitable method, such as column chromatography or distillation.[2]
General Protocol for N-Acylation of an Amine with Acid Anhydride
Materials:
-
Amine (e.g., Aniline)
-
Acid Anhydride (e.g., this compound)
-
Base (optional, e.g., Triethylamine, Pyridine)
-
Anhydrous Solvent (e.g., Dichloromethane)
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and base (if applicable, 1.2 equivalents) in the anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the acid anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Quench the reaction by adding water or a saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove unreacted amine and base), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.[5]
-
Purify the crude product by recrystallization or column chromatography.
Visualizing Workflows and Decision-Making
To further aid in the practical application of this information, the following diagrams, generated using the DOT language, illustrate a general experimental workflow for acylation and a logical framework for selecting the most appropriate acylating agent.
Conclusion
This compound is a moderately reactive and effective acylating agent, offering a good balance between reactivity and ease of handling. While acyl chlorides like octanoyl chloride may provide higher yields in shorter reaction times, they are also more hazardous and produce corrosive byproducts. The choice between this compound and other acylating agents will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, desired reaction conditions, and considerations of safety and cost. For routine octanoylation where high reactivity is not paramount, this compound presents a reliable and practical option. Further direct comparative studies under standardized conditions would be beneficial to provide a more definitive assessment of its efficiency relative to other long-chain acylating agents.
References
- 1. benchchem.com [benchchem.com]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. Lipase-catalysed esterification in a reactive natural deep eutectic solvent leads to lauroylcholine chloride rather than glucose ester - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Comparative Spectroscopic Analysis of Octanoic Anhydride Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic data for the reaction products of octanoic anhydride (B1165640) with common nucleophiles, namely alcohols and primary amines. Understanding the distinct spectral signatures of the starting material, products, and byproducts is crucial for reaction monitoring, product identification, and purity assessment in synthetic chemistry and drug development. This document presents quantitative spectroscopic data, detailed experimental protocols, and visual workflows to aid in these analyses.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of octanoic anhydride and its primary reaction products: ethyl octanoate (B1194180) (from reaction with ethanol) and N-ethyloctanamide (from reaction with ethylamine). Data for the common byproduct, octanoic acid, is also included for comprehensive analysis.
Table 1: ¹H NMR Data (CDCl₃, chemical shifts in ppm)
| Compound | -CH₃ (Terminal) | -(CH₂)n- | -CH₂-C=O | -CH₂-O- (Ester) | -O-CH₃ (Ester) | -CH₂-NH- (Amide) | -NH- (Amide) |
| This compound | 0.89 (t) | 1.29 (m) | 2.47 (t) | - | - | - | - |
| Ethyl Octanoate | 0.88 (t) | 1.28 (m) | 2.29 (t) | 4.12 (q) | 1.25 (t) | - | - |
| N-Ethyloctanamide | ~0.88 (t) | ~1.28 (m) | ~2.15 (t) | - | - | ~3.25 (q) | ~5.5 (br s) |
| Octanoic Acid | 0.90 (t) | 1.31 (m) | 2.36 (t) | - | - | - | - |
Table 2: ¹³C NMR Data (CDCl₃, chemical shifts in ppm)
| Compound | -CH₃ (Terminal) | -(CH₂)n- | -CH₂-C=O | C=O | -CH₂-O- (Ester) | -O-CH₃ (Ester) | -CH₂-NH- (Amide) |
| This compound | 14.0 | 22.5, 24.5, 28.8, 31.5 | 34.8 | 170.1 | - | - | - |
| Ethyl Octanoate | 14.1 | 22.6, 25.0, 29.1, 29.2, 31.7 | 34.4 | 173.8 | 60.1 | 14.3 | - |
| N-Ethyloctanamide | ~14.1 | ~22.6, 25.7, 29.3, 31.7 | ~36.8 | ~173.0 | - | - | ~34.5 |
| Octanoic Acid | 14.1 | 22.7, 24.7, 29.1, 29.2, 31.7 | 34.1 | 180.8 | - | - | - |
Table 3: IR Spectroscopy Data (cm⁻¹)
| Compound | C-H Stretch | C=O Stretch | C-O Stretch (Anhydride/Ester) | N-H Bend (Amide) | N-H Stretch (Amide) |
| This compound | 2950-2850 | 1815, 1750 | 1045 | - | - |
| Ethyl Octanoate | 2950-2850 | 1738 | 1175 | - | - |
| N-Ethyloctanamide | 2950-2850 | ~1640 (Amide I) | - | ~1550 (Amide II) | ~3300 |
| Octanoic Acid | 2950-2850 | 1710 | 1285 | - | - |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 270.2 | 143, 129, 111, 85, 71, 57, 43 |
| Ethyl Octanoate | 172.1 | 127, 101, 88, 73, 43 |
| N-Ethyloctanamide | 171.2 | 115, 100, 86, 72, 59, 44 |
| Octanoic Acid | 144.1 | 129, 115, 101, 87, 73, 60, 45 |
Experimental Protocols
Protocol 1: Synthesis of Ethyl Octanoate from this compound
This protocol details the synthesis of ethyl octanoate via the esterification of this compound.
-
Materials:
-
This compound
-
Anhydrous ethanol (B145695)
-
Pyridine (B92270) (catalyst)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in an excess of anhydrous ethanol (5.0 eq).
-
Add a catalytic amount of pyridine (0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Dilute the mixture with diethyl ether and wash sequentially with saturated sodium bicarbonate solution (to remove pyridine and octanoic acid), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude ethyl octanoate by vacuum distillation.
-
Protocol 2: Synthesis of N-Ethyloctanamide from this compound
This protocol describes the synthesis of N-ethyloctanamide through the amidation of this compound.
-
Materials:
-
This compound
-
Ethylamine (B1201723) (70% in water or as a solution in a suitable solvent)
-
Dichloromethane
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve this compound (1.0 eq) in dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add ethylamine (2.2 eq) dropwise to the cooled solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess ethylamine), saturated sodium bicarbonate solution (to remove octanoic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude N-ethyloctanamide can be purified by recrystallization or column chromatography.
-
Protocol 3: Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher spectrometer. Samples are dissolved in deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Liquid samples are analyzed as a thin film on a salt plate (NaCl or KBr), and solid samples are analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for separation and identification. Electron ionization (EI) is a common method for fragmentation analysis.
Visualizing the Process
Reaction Pathways
The following diagram illustrates the reaction of this compound with an alcohol (ROH) and an amine (RNH₂).
Caption: Reaction of this compound with an alcohol or an amine.
Experimental Workflow
This diagram outlines the general workflow for the synthesis and analysis of this compound reaction products.
Caption: General workflow for synthesis and spectroscopic analysis.
A Researcher's Guide to Octanoylation: Octanoic Anhydride in Focus
For researchers, scientists, and professionals in drug development, the selection of an appropriate acylating agent is a critical decision that can significantly impact reaction efficiency, yield, and overall process viability. This guide provides a comprehensive quantitative analysis of octanoic anhydride (B1165640) reactions, offering a direct comparison with viable alternatives and supported by experimental data and detailed protocols.
Performance Comparison: Octanoic Anhydride vs. Alternatives
This compound is a widely utilized reagent for the introduction of the octanoyl group onto various nucleophiles, primarily alcohols and amines. Its reactivity strikes a balance between the highly reactive but less stable acyl chlorides and the less reactive but more stable carboxylic acids.
Reactivity and Yields:
The choice of acylating agent directly influences reaction kinetics and product yield. Octanoyl chloride, the corresponding acyl chloride, is inherently more reactive than this compound. This heightened reactivity is attributed to the superior leaving group ability of the chloride ion compared to the carboxylate ion and the strong electron-withdrawing inductive effect of the chlorine atom, which increases the electrophilicity of the carbonyl carbon.[1] Consequently, reactions with octanoyl chloride often proceed faster and under milder conditions.[1]
However, the moderate reactivity of this compound can be advantageous when working with sensitive substrates where side reactions are a concern. The choice between the two often represents a trade-off between reaction speed and selectivity.[1]
For reactions involving less reactive nucleophiles or when forcing conditions are undesirable, catalysts are often employed with this compound to enhance reaction rates.
Table 1: Quantitative Comparison of Acylating Agents for Octanoylation
| Acylating Agent | Substrate | Catalyst/Conditions | Reaction Time | Yield | Reference |
| This compound | 2-Methylfuran | Al-MCM-41 | Not specified | Not specified (focus on kinetics) | [2] |
| Hexanoic Anhydride | Generic Nucleophile | May require heating or catalyst | Moderate | Good to Excellent | [1] |
| Octanoyl Chloride | Generic Nucleophile | Often proceeds at room temperature | Fast | High | [1][3] |
| Octanoic Acid | Alcohols | Strong acid catalyst, heat (esterification) | Long | Equilibrium limited | [4] |
| Octanoic Acid | Amines | Heat (>100°C) to form amide from salt | Long | Good (with water removal) | [4] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative procedures for the octanoylation of an amine and a lipase-catalyzed acylation.
Experimental Protocol 1: N-Octanoylation of Aniline (B41778)
This protocol is adapted from the well-established procedure for the acetylation of aniline.[5][6]
Materials:
-
Aniline
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Acetate (B1210297)
-
Water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
Dissolution and Salt Formation: In a suitable flask, dissolve the aniline (1.0 eq) in water. The aniline may be immiscible. Add concentrated HCl (1.1 eq) to form the aniline hydrochloride salt, which should dissolve with stirring.
-
Reagent Preparation: Prepare a separate solution of sodium acetate (1.5 eq) in water.
-
Reaction: To the stirred solution of aniline hydrochloride, add this compound (1.2 eq). Immediately follow with the addition of the sodium acetate solution.
-
Precipitation and Isolation: A precipitate of N-octanoylaniline (octananilide) should form. Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain the purified N-octanoylaniline.
Experimental Protocol 2: Lipase-Catalyzed Acylation of a Secondary Alcohol
This protocol is based on studies of lipase-catalyzed acylation using anhydrides.[7] Immobilized Candida antarctica lipase (B570770) B (Novozym 435) is a commonly used and effective catalyst.
Materials:
-
Secondary alcohol (e.g., (R,S)-2-octanol)
-
This compound
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Anhydrous organic solvent (e.g., acetonitrile (B52724) or tetrahydrofuran)
-
Molecular sieves (optional, to ensure anhydrous conditions)
-
Shaker or magnetic stirrer
-
Temperature-controlled incubator or water bath
Procedure:
-
Reaction Setup: In a dry flask, dissolve the secondary alcohol (1.0 eq) and this compound (1.0-1.5 eq) in the chosen anhydrous organic solvent.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme will depend on its activity and should be optimized.
-
Incubation: Place the flask in a shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 30-60 °C).
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as TLC or GC, to determine the conversion to the octanoyl ester.
-
Work-up: Once the reaction has reached the desired conversion, remove the immobilized enzyme by filtration.
-
Purification: Evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography if necessary.
Reaction Mechanisms and Workflows
Visualizing the reaction pathways and experimental processes can aid in understanding and optimizing octanoylation reactions.
Caption: Mechanism of Nucleophilic Acyl Substitution with this compound.
Caption: General Experimental Workflow for Octanoylation.
Conclusion
This compound serves as a valuable and versatile reagent for octanoylation, offering a balance of reactivity and stability. While more reactive alternatives like octanoyl chloride may provide faster reaction times, the controlled reactivity of this compound is often preferred for complex syntheses with sensitive substrates. The choice of reaction conditions, including the use of catalysts and solvent-free systems, can be tailored to optimize yields and reaction efficiency. The provided protocols and diagrams offer a foundational framework for researchers to design and execute successful octanoylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetics of 2-Methylfuran Acylation with Fatty Acid Anhydrides for Biorenewable Surfactants (Journal Article) | OSTI.GOV [osti.gov]
- 3. CAS 111-64-8: Octanoyl chloride | CymitQuimica [cymitquimica.com]
- 4. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Cost-Effectiveness of Common Anhydrides in Chemical Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical decision that balances chemical reactivity with economic viability. Anhydrides are a cornerstone of organic synthesis, widely employed as acylating agents for the production of esters, amides, and other crucial intermediates. This guide provides an objective comparison of the cost-effectiveness and performance of several common anhydrides, supported by recent market data and representative experimental protocols.
Cost-Effectiveness Analysis
The primary measure of cost-effectiveness for a bulk chemical is its price per unit mass, which, when combined with its molar mass, gives the cost per mole—a more relevant metric for stoichiometric calculations in the lab. The following table summarizes recent pricing data for a selection of common anhydrides. Prices can fluctuate based on region, purity, and supplier.
Table 1: Cost Comparison of Selected Anhydrides (Data from Q3-Q4 2025)
| Anhydride (B1165640) | Molar Mass ( g/mol ) | Price (USD/kg) | Region/Source | Price (USD/mol) |
| Acetic Anhydride | 102.09 | 0.51 - 0.90 | Northeast Asia, North America[1] | 0.052 - 0.092 |
| Propionic Anhydride | 130.14 | ~3.47 | India[2] | ~0.451 |
| Isobutyric Anhydride | 158.20 | ~2.39 | India[3][4] | ~0.378 |
| Valeric Anhydride | 186.25 | ~2.39 | India[5] | ~0.445 |
| Succinic Anhydride | 100.07 | ~5.02 | India[6] | ~0.502 |
| Maleic Anhydride | 98.06 | 0.81 - 1.35 | Northeast Asia, North America[7] | 0.079 - 0.132 |
| Phthalic Anhydride | 148.12 | 0.83 - 1.25 | Northeast Asia, North America[8] | 0.123 - 0.185 |
Note: Prices are subject to market volatility. The prices listed are based on recent reports and should be considered indicative.[1][2][3][4][5][6][7][8][9][10][11]
From a purely cost-per-mole perspective, acetic anhydride is exceptionally cost-effective, followed by maleic and phthalic anhydrides. The longer-chain aliphatic and cyclic anhydrides like propionic, isobutyric, succinic, and valeric anhydrides are significantly more expensive. This price difference is largely attributable to the vast scale of production for acetic, maleic, and phthalic anhydrides, which are key industrial feedstocks.[12][13]
Performance Comparison in Esterification
While cost is a major driver, performance is paramount. Anhydrides are generally more reactive than their corresponding carboxylic acids but less so than acyl chlorides, offering a balanced approach for many synthetic applications.[14] Their reactions are often irreversible, leading to high product yields.[15][16]
The following section details a general experimental protocol for ester synthesis and discusses the relative performance of different anhydrides.
General Experimental Protocol: Ester Synthesis via Acylation of an Alcohol
This protocol provides a representative method for the esterification of a primary or secondary alcohol using a carboxylic acid anhydride, often catalyzed by a nucleophilic agent like 4-dimethylaminopyridine (B28879) (DMAP) or a base like pyridine.
Materials:
-
Alcohol (e.g., 1-Butanol)
-
Carboxylic Acid Anhydride (e.g., Acetic Anhydride)
-
Pyridine or Triethylamine (Solvent and acid scavenger)
-
4-(Dimethylamino)pyridine (DMAP) (Optional, catalyst)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (if heating is required), dissolve the alcohol (1.0 eq) in pyridine.
-
Addition of Anhydride: Slowly add the carboxylic acid anhydride (1.1 to 1.5 eq) to the solution. If the reaction is sluggish at room temperature, gentle heating may be applied.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.
-
Extraction: Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude ester.
-
Purification: Purify the crude product by distillation or column chromatography as needed.
The following diagram illustrates the general workflow for this synthesis.
Performance and Reactivity Considerations
Table 2: Qualitative Performance Comparison of Anhydrides in Acylation Reactions
| Anhydride Class | Relative Reactivity | Typical Yields | Key Considerations |
| Simple Aliphatic (Acetic, Propionic) | High | Excellent (>90%) | Highly reactive, cost-effective. Acetic anhydride is a versatile acetylating agent.[14] |
| α,β-Unsaturated Cyclic (Maleic) | Moderate to High | Good to Excellent | The double bond allows for further functionalization (e.g., Diels-Alder reactions).[17] |
| Aromatic (Phthalic) | Moderate | Good to Excellent | Less reactive than simple aliphatic anhydrides. Often requires higher temperatures or catalysts. |
| Saturated Cyclic (Succinic) | Moderate | Good to Excellent | Used to introduce a tether with a terminal carboxylic acid group after ring-opening. |
-
Reactivity: In general, the reactivity of anhydrides is influenced by steric hindrance and electronic effects. Acetic anhydride is highly reactive due to its small size. Aromatic anhydrides like phthalic anhydride are less reactive due to the electron-withdrawing nature of the aromatic ring.
-
Yields: For simple esterifications, most anhydrides can provide excellent yields, often exceeding 90%, because the reaction is essentially irreversible.[16] The choice often comes down to the specific functionality desired in the final product.
-
Byproducts: The reaction produces one equivalent of the corresponding carboxylic acid as a byproduct, which must be removed during workup. This is a key difference from using acyl chlorides, which produce corrosive HCl gas.[16]
The decision-making process for selecting an anhydride involves a trade-off between cost, reactivity, and the desired final molecular structure.
Conclusion
The choice of an anhydride in a research or drug development setting is a multi-faceted decision.
-
For simple acylation reactions where cost is the predominant factor, acetic anhydride offers unparalleled economic efficiency, with maleic and phthalic anhydrides also serving as cost-effective options for introducing specific structural motifs.
-
When the synthetic goal is to introduce a specific functional group—such as a dienophile or a carboxylic acid tether—the higher cost of reagents like maleic anhydride or succinic anhydride is justified by their unique chemical properties.
-
Performance, in terms of yield, is generally high across the board for common anhydrides in standard acylation reactions, making the decision less about efficiency and more about cost and the desired final product structure.
Ultimately, a careful analysis of the project budget, the specific synthetic requirements, and the reactivity of the substrate will guide the discerning scientist to the most appropriate and cost-effective anhydride for the task at hand.
References
- 1. businessanalytiq.com [businessanalytiq.com]
- 2. indiamart.com [indiamart.com]
- 3. Isobutyric Anhydride - Cas No 97-72-3, High Purity Liquid Coating For Industrial Applications at Best Price in Vadodara | Rajshree Business Innomarketing Pvt Ltd [tradeindia.com]
- 4. m.indiamart.com [m.indiamart.com]
- 5. indiamart.com [indiamart.com]
- 6. dir.indiamart.com [dir.indiamart.com]
- 7. imarcgroup.com [imarcgroup.com]
- 8. businessanalytiq.com [businessanalytiq.com]
- 9. intratec.us [intratec.us]
- 10. intratec.us [intratec.us]
- 11. Acetic Anhydride Prices, Trends, Index, News, Monitor and Demand [chemanalyst.com]
- 12. Production Cost Report - Maleic Anhydride Production Cost Analysis [sites.google.com]
- 13. scribd.com [scribd.com]
- 14. fiveable.me [fiveable.me]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. organic chemistry - Routes of formation of esters with highest yield - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Octanoic Anhydride in Scientific Research and Drug Development
For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision that influences reaction efficiency, yield, and the purity of the final product. Octanoic anhydride (B1165640), a derivative of the eight-carbon saturated fatty acid octanoic acid, is a reactive compound utilized in esterification and acylation reactions.[1] This guide provides a comparative analysis of octanoic anhydride's efficacy against other common acylating agents, supported by experimental data and detailed protocols to inform reagent selection in various synthetic applications.
Comparative Performance of Acylating Agents
The reactivity of acylating agents is a key factor in their selection. Generally, the reactivity follows the order: Acyl Chlorides > Acid Anhydrides > Carboxylic Acids.[2] Acyl chlorides are highly reactive, while acid anhydrides, including this compound, offer a balance of reactivity and easier handling.[2][3]
The following table summarizes the performance of different classes of acylating agents in a model acylation reaction. While specific comparative data for this compound is limited in publicly available peer-reviewed studies, the data for acetic anhydride, a structurally similar and widely used acid anhydride, provides a useful benchmark.
Table 1: Comparative Performance of Acylating Agents in the Acylation of Aniline [4]
| Acylating Agent | Class | Reaction Time (hours) | Yield (%) | Byproduct | Safety/Handling Considerations |
| Acetyl Chloride | Acyl Chloride | < 1 | > 95 | HCl (corrosive gas) | Highly reactive, moisture-sensitive, corrosive.[5] |
| Acetic Anhydride | Acid Anhydride | 1 - 3 | 90 - 95 | Acetic Acid | Less reactive than acyl chlorides, easier to handle, but still corrosive and moisture-sensitive.[6][7] |
| Acetic Acid | Carboxylic Acid | > 8 (requires catalyst and/or heat) | Variable (equilibrium) | Water | Requires a catalyst and often harsh conditions; the reaction is reversible.[2] |
| N-Acetylimidazole | Acylimidazolide | 2 - 6 | 85 - 90 | Imidazole | Mild and selective, but more expensive. |
Disclaimer: The data presented in this table is illustrative and based on established principles of chemical reactivity for a model reaction. Actual results may vary depending on the specific substrate, reaction conditions, and the specific acid anhydride used.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for two key applications of anhydrides in drug development and materials science.
1. Experimental Protocol: Green Synthesis of Acyclovir (B1169) Esters [8]
This protocol describes the esterification of the antiviral drug acyclovir using an acid anhydride to create a prodrug with potentially enhanced bioavailability.
-
Reactants : Acyclovir, Hexanoic Anhydride (as a representative acid anhydride), Dimethyl Sulfoxide (DMSO).
-
Procedure :
-
Acyclovir is reacted with the acid anhydride in DMSO.
-
This method has been reported to produce high yields of the acyclovir ester in a short reaction time. The increased lipophilicity from the esterification can improve the drug's absorption.[8]
-
2. Experimental Protocol: N-Acylation of Chitosan (B1678972) for Nanoparticle Formulation [8]
This protocol details the modification of chitosan, a biocompatible polysaccharide, to create an amphiphilic polymer for drug delivery applications.
-
Reactants : Low molecular weight chitosan, Hexanoic Anhydride (as a representative acid anhydride).
-
Synthesis of Hexanoyl Chitosan :
-
The reaction between chitosan and the acid anhydride leads to the formation of amide bonds between the amino groups of chitosan and the hexanoyl groups.
-
This modification introduces hydrophobic side chains to the hydrophilic chitosan backbone.
-
-
Preparation of Nanoparticles :
-
The resulting amphiphilic polymer can self-assemble into nanoparticles.
-
A common method is ionotropic gelation with tripolyphosphate (TPP), followed by sonication.
-
The resulting nanoparticles have been characterized as having a uniform spherical shape with a smooth surface, making them a promising carrier for drug delivery.[8]
-
Visualizing Key Concepts and Workflows
Workflow for Comparing Acylating Agents
A systematic approach is necessary to objectively compare the efficacy of different acylating agents for a specific chemical transformation. The following workflow outlines the key steps in such a comparative study.[2]
References
- 1. CAS 623-66-5: this compound | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Acylating agents – Ace Chemistry [acechemistry.co.uk]
- 6. celanese.com [celanese.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
A Researcher's Guide to Confirming Compounds Synthesized with Octanoic Anhydride
For researchers, scientists, and drug development professionals, the successful synthesis and structural confirmation of novel compounds are paramount. Octanoic anhydride (B1165640) is a versatile reagent for introducing an eight-carbon acyl chain, a modification that can significantly alter the biological activity and pharmacokinetic properties of a molecule. This guide provides a comprehensive comparison of octanoic anhydride with a common alternative, octanoyl chloride, and details the necessary experimental protocols for synthesis and structural verification.
Performance Comparison of Acylating Agents
The choice of an acylating agent is a critical decision in the synthetic workflow, influencing reaction efficiency, yield, and the ease of purification. Here, we compare the performance of this compound with octanoyl chloride in the esterification of a model primary alcohol, benzyl (B1604629) alcohol, to form benzyl octanoate (B1194180).
While acid anhydrides are generally less reactive than their corresponding acyl chlorides, they offer advantages in terms of handling and the nature of their byproducts.[1][2] Acyl chlorides, on the other hand, are highly reactive, which can lead to faster reaction times but may also result in the formation of undesirable side products and the generation of corrosive hydrochloric acid.[2]
Table 1: Performance Comparison in the Synthesis of Benzyl Octanoate
| Feature | This compound | Octanoyl Chloride |
| Relative Reactivity | Moderate | High |
| Typical Catalyst | 4-(Dimethylamino)pyridine (DMAP) | Pyridine (B92270) or Triethylamine |
| Reaction Conditions | Generally milder, can often be performed at room temperature.[3] | Often requires cooling to control the exothermic reaction. |
| Byproduct | Octanoic acid | Hydrochloric acid (HCl) |
| Handling & Stability | Less sensitive to moisture than acyl chlorides. | Highly moisture-sensitive, fumes in air, and is corrosive.[4][5] |
| Yield | Good to excellent, often >90% with a catalyst.[3] | Generally high, can approach quantitative yields.[6] |
| Purification | Requires removal of octanoic acid, which can be achieved by a basic wash. | Requires neutralization of HCl and removal of the resulting salt. |
Experimental Protocols
To ensure the reproducibility of synthetic procedures and the accurate confirmation of the desired product, detailed experimental protocols are essential. The following sections provide methodologies for the synthesis of benzyl octanoate using both this compound and octanoyl chloride, followed by a general protocol for structural confirmation.
Synthesis of Benzyl Octanoate using this compound
This protocol is adapted from a general procedure for DMAP-catalyzed esterification with acid anhydrides.[3]
Materials:
-
Benzyl alcohol
-
This compound
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (B109758) (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of benzyl alcohol (1.0 equivalent) in anhydrous dichloromethane, add 4-(dimethylaminopyridine) (0.1 equivalents).
-
Add this compound (1.2 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure benzyl octanoate.
Synthesis of Benzyl Octanoate using Octanoyl Chloride
This protocol is a standard method for the acylation of alcohols using acyl chlorides in the presence of a base.
Materials:
-
Benzyl alcohol
-
Octanoyl chloride
-
Pyridine or Triethylamine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve benzyl alcohol (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane in a flask equipped with a dropping funnel and a nitrogen inlet.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add octanoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Structural Confirmation of Benzyl Octanoate
The following analytical techniques are crucial for confirming the structure of the synthesized benzyl octanoate.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the benzyl and octanoyl moieties. The benzylic protons (O-CH₂-Ph) are expected to appear as a singlet around 5.1 ppm. The aromatic protons of the phenyl group will be observed in the region of 7.3-7.4 ppm. The protons of the octanoyl chain will show a triplet for the terminal methyl group around 0.9 ppm, a triplet for the α-methylene group (next to the carbonyl) around 2.3 ppm, and a series of multiplets for the other methylene (B1212753) groups.
-
¹³C NMR: The carbon NMR spectrum will display a peak for the ester carbonyl carbon around 173 ppm. The benzylic carbon (O-CH₂) will resonate at approximately 66 ppm. The carbons of the phenyl ring will appear in the aromatic region (128-136 ppm), and the carbons of the octanoyl chain will be observed in the aliphatic region.
2. Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is a quick and effective method to confirm the presence of the ester functional group. A strong absorption band corresponding to the C=O stretch of the ester is expected around 1735 cm⁻¹. The C-O stretching vibrations will appear in the 1150-1250 cm⁻¹ region. The absence of a broad O-H stretching band (around 3300 cm⁻¹) from the starting benzyl alcohol indicates the completion of the reaction.
3. Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the product and to gain further structural information through fragmentation patterns. For benzyl octanoate (C₁₅H₂₂O₂), the expected molecular weight is 234.34 g/mol . The mass spectrum will likely show a molecular ion peak [M]⁺ at m/z 234. Common fragmentation patterns for benzyl esters include the formation of the benzyl cation (m/z 91) and the tropylium (B1234903) ion (m/z 91), as well as fragments corresponding to the acylium ion [CH₃(CH₂)₆CO]⁺ (m/z 127).[7]
Table 2: Spectroscopic Data for Benzyl Octanoate
| Technique | Key Signals/Bands |
| ¹H NMR (CDCl₃) | ~7.35 ppm (m, 5H, Ar-H), ~5.1 ppm (s, 2H, O-CH₂-Ar), ~2.3 ppm (t, 2H, -CO-CH₂-), ~1.6 ppm (m, 2H), ~1.3 ppm (m, 8H), ~0.9 ppm (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃) | ~173 ppm (C=O), ~136 ppm (Ar-C), ~128 ppm (Ar-CH), ~66 ppm (O-CH₂), ~34 ppm, ~31 ppm, ~29 ppm, ~25 ppm, ~22 ppm, ~14 ppm (-CH₂)n & -CH₃ |
| FTIR (neat) | ~1735 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ & ~1150 cm⁻¹ (C-O stretch) |
| Mass Spec (EI) | m/z 234 [M]⁺, 127, 108, 91 (base peak)[7] |
Visualizing Workflows and Pathways
Experimental Workflow for Synthesis and Confirmation
The following diagram illustrates a typical workflow for the synthesis of a compound using this compound and subsequent structural confirmation.
Caption: A typical workflow for synthesis and structural confirmation.
Octanoylation in a Biological Signaling Pathway: The Ghrelin Pathway
Octanoylation is a crucial post-translational modification in certain biological signaling pathways. A prominent example is the acylation of the hormone ghrelin. The octanoylation of ghrelin at its third serine residue is essential for its binding to the growth hormone secretagogue receptor (GHS-R1a) and the subsequent stimulation of appetite.
Caption: The ghrelin signaling pathway for appetite stimulation.
References
A Comparative Guide to Octanoic Anhydride and Novel Acylating Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and chemical biology, the selection of an appropriate acylating agent is a critical decision that influences reaction efficiency, selectivity, and the overall success of a synthetic strategy. Octanoic anhydride (B1165640) has traditionally been a reagent of choice for the introduction of the eight-carbon octanoyl moiety. However, the continuous evolution of synthetic methodologies has brought forth novel acylating agents that offer potential advantages in terms of reactivity, selectivity, and milder reaction conditions.
This guide provides an objective comparison of octanoic anhydride against a selection of novel acylating agents, including octanoyl chloride, N-octanoyl-N-hydroxysuccinimide (NHS) ester, and enzymatic approaches. By presenting available experimental data, detailed methodologies, and visualizations of relevant pathways and workflows, this document aims to equip researchers with the necessary information to make informed decisions for their specific acylation needs.
Performance Comparison of Acylating Agents
The reactivity of acylating agents is a key determinant in their application. Generally, acyl chlorides are the most reactive, followed by acid anhydrides, activated esters, and carboxylic acids requiring activation. This reactivity trend often correlates with reaction times and yields but can also impact selectivity and functional group tolerance. To provide a quantitative comparison, the N-acylation of aniline (B41778) is presented as a model reaction.
| Acylating Agent | Structure | Molecular Weight ( g/mol ) | Typical Reaction Time (Aniline Acylation) | Expected Yield (%) | Byproduct | Key Advantages | Key Disadvantages |
| This compound | 270.42 | 1-4 hours | 85-95 | Octanoic Acid | Good balance of reactivity and stability; byproduct is relatively benign. | Less reactive than acyl chlorides; may require elevated temperatures. | |
| Octanoyl Chloride | 162.66 | < 1 hour | >95 | HCl | Highly reactive, leading to fast reactions and high yields.[3][4] | Highly corrosive byproduct (HCl); moisture sensitive; can lead to lack of selectivity.[5] | |
| N-Octanoyl-NHS Ester | 257.30 | 2-8 hours | 90-98 | N-Hydroxysuccinimide | High selectivity towards primary amines; stable and easy to handle; water-soluble byproduct.[6][7] | Less reactive than anhydrides and chlorides; typically more expensive. | |
| Enzymatic (Octanoic Acid + Lipase) | 144.21 | 24-72 hours | >95 | Water | High selectivity (chemo-, regio-, and stereo-); mild, environmentally friendly conditions.[8][9] | Slower reaction times; enzyme cost and stability can be limiting factors. |
Experimental Protocols
Detailed methodologies for the acylation of a primary amine using each of the compared agents are provided below.
General Experimental Workflow for N-Acylation
The following diagram illustrates a generalized workflow for a typical chemical acylation reaction.
Protocol 1: N-Acylation of Aniline with this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aniline (1.0 eq) in a suitable solvent (e.g., dichloromethane (B109758) or THF).
-
Addition of Reagents: Add this compound (1.1 eq) to the solution. If required, a catalytic amount of a Lewis acid (e.g., ZnCl₂) or a base (e.g., pyridine) can be added.[2]
-
Reaction: Stir the mixture at room temperature or heat to reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove unreacted aniline, followed by a saturated sodium bicarbonate solution to remove octanoic acid, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield N-phenyloctanamide.
Protocol 2: N-Acylation of Aniline with Octanoyl Chloride
-
Reaction Setup: In a fume hood, dissolve aniline (1.0 eq) and a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine, 1.2 eq) in an anhydrous solvent (e.g., dichloromethane) in a flask under an inert atmosphere (e.g., nitrogen or argon). Cool the mixture in an ice bath.
-
Addition of Reagent: Add octanoyl chloride (1.1 eq) dropwise to the cooled solution with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (typically monitored by TLC).
-
Workup: Quench the reaction by adding water. Separate the organic layer and wash it with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. Purify the residue by column chromatography if necessary.[3]
Protocol 3: N-Acylation of Aniline with N-Octanoyl-NHS Ester
-
Reaction Setup: Dissolve aniline (1.0 eq) and N-octanoyl-NHS ester (1.05 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) (ACN).
-
Reaction: Add a mild base, such as triethylamine (1.1 eq), to the mixture and stir at room temperature. The reaction progress can be monitored by LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with water and brine to remove DMF and the N-hydroxysuccinimide byproduct.[6]
-
Purification: Dry the organic phase, concentrate it, and purify the product by flash chromatography.
Protocol 4: Enzymatic N-Acylation of Aniline with Octanoic Acid
-
Reaction Setup: In a temperature-controlled shaker, combine aniline (1.0 eq) and octanoic acid (1.0-1.5 eq) in a suitable organic solvent (e.g., hexane (B92381) or toluene) or in a solvent-free system.[8]
-
Enzyme Addition: Add an immobilized lipase (B570770) (e.g., Novozym 435) to the mixture.
-
Reaction: Incubate the reaction at a controlled temperature (e.g., 30-60 °C) with constant agitation. Monitor the formation of the product, octyl octanoate, by HPLC.[8]
-
Workup: After the desired conversion is reached, separate the immobilized enzyme by filtration for potential reuse.
-
Purification: Remove the solvent under reduced pressure. The product can be purified from the unreacted starting materials by column chromatography.
Biological Context: The Ghrelin Signaling Pathway
A prominent example of biological acylation with an octanoyl group is the post-translational modification of the hormone ghrelin. The octanoylation of a specific serine residue is catalyzed by the enzyme Ghrelin O-acyltransferase (GOAT) and is essential for ghrelin's biological activity, including the stimulation of appetite and growth hormone release.[10][11] Understanding this pathway is crucial for researchers in drug development targeting metabolic disorders.
Conclusion
The choice of an acylating agent is a critical parameter in synthetic chemistry and drug development. While this compound remains a reliable reagent, novel acylating agents offer a broader range of reactivity and selectivity. Octanoyl chloride provides a highly reactive option for rapid and high-yielding acylations, though with the caveat of handling corrosive byproducts. N-Octanoyl-NHS esters are excellent for selective acylation of amines under mild conditions, and enzymatic methods represent a green and highly selective alternative, albeit with longer reaction times.
The selection of the optimal acylating agent will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, desired selectivity, and process constraints such as cost and environmental impact. The data and protocols provided in this guide serve as a valuable resource for researchers to make an informed decision and optimize their acylation strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Octanoyl Chloride | 99% Purity | For Research Use [benchchem.com]
- 4. Octanoyl chloride - Wikipedia [en.wikipedia.org]
- 5. ijtsrd.com [ijtsrd.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Acylation activity [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Ghrelin O Acyl Transferase (GOAT) as a Novel Metabolic Regulatory Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ghrelin O-acyltransferase - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Safe Disposal of Octanoic Anhydride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Octanoic anhydride (B1165640), a corrosive and water-reactive compound, necessitates a meticulous disposal procedure to mitigate risks of violent reactions, the release of acidic vapors, and environmental harm. This guide provides a comprehensive, step-by-step protocol for the safe management and disposal of octanoic anhydride, ensuring the well-being of laboratory personnel and adherence to safety regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. It is a corrosive liquid that can cause severe skin burns and eye damage.[1][2] Inhalation of its vapors can also lead to respiratory irritation. Therefore, all handling and disposal operations must be conducted within a well-ventilated chemical fume hood.[2][3]
Required Personal Protective Equipment (PPE):
| PPE Component | Specification | Purpose |
| Eye Protection | Chemical safety goggles and a face shield are mandatory.[2][4] | To protect against splashes and vapors. |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[2] | To prevent skin contact. |
| Body Protection | A lab coat, long-sleeved clothing, and a chemical-resistant apron are required.[2] | To protect clothing and skin from spills. |
| Respiratory Protection | A vapor respirator should be used if ventilation is inadequate.[3] | To prevent inhalation of harmful vapors. |
Spill Management
In the event of an this compound spill, immediate action is required to contain and clean up the material safely.
-
Evacuate and Ventilate : Immediately alert others in the vicinity and evacuate the area.[3] Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Wear Appropriate PPE : Before addressing the spill, don the required personal protective equipment.[5]
-
Contain the Spill : Prevent the spill from spreading and entering drains.[3][6]
-
Absorb the Spill : Use an inert absorbent material, such as vermiculite, dry sand, or earth, to contain and absorb the spilled liquid.[5][6][7] Do not use combustible materials like paper towels.
-
Collect and Containerize : Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[5]
-
Decontaminate the Area : Clean the spill area thoroughly with a suitable decontamination solution, followed by soap and water.[5]
Disposal Procedures
There are two primary methods for the disposal of this compound. The appropriate method depends on the quantity of the waste.
Method 1: Hazardous Waste Collection (For Bulk Quantities)
For larger quantities of unwanted or expired this compound, the standard and safest protocol is to dispose of it as hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste vendor.[8][9]
-
Packaging : Ensure the this compound is in its original, tightly sealed container or a compatible, properly labeled waste container.[9][10] The container must be in good condition and not leaking.
-
Labeling : Label the container clearly with the words "Hazardous Waste," the chemical name "this compound," and the approximate quantity.[9]
-
Storage : Store the container in a designated hazardous waste accumulation area, away from incompatible materials, heat, and moisture, until it is collected.[3]
Method 2: Laboratory Neutralization (For Small, Residual Quantities)
For small, residual quantities of this compound, a controlled hydrolysis and neutralization procedure can be performed in the laboratory. This process converts the reactive anhydride to the less hazardous octanoic acid, which is then neutralized to a salt.
Caution : This reaction is exothermic and must be performed with care in a chemical fume hood to control the temperature and potential for splashing.
The following table summarizes the key quantitative parameters for the safe disposal of this compound via neutralization. Adherence to these values is critical for a controlled and safe reaction.
| Parameter | Value/Range | Notes |
| Molar Ratio for Neutralization | 1 mole this compound : 2 moles Sodium Bicarbonate | This compound hydrolyzes to two equivalents of octanoic acid, each of which is then neutralized by one equivalent of sodium bicarbonate.[2] |
| Recommended Neutralizing Agent | Saturated Sodium Bicarbonate (NaHCO₃) solution | A weak base that allows for a controlled neutralization and minimizes the risk of a runaway reaction.[2][11] |
| Final pH of Waste Solution | 6.0 - 8.0 | Ensures complete neutralization before disposal.[2][5] |
| Exothermicity | High | Both the hydrolysis and neutralization steps are exothermic. Proper cooling and slow addition are crucial to manage heat generation.[2] |
This protocol details the safe quenching and neutralization of small quantities of this compound in a laboratory setting.
Materials:
-
This compound waste
-
Large beaker (at least 10 times the volume of the anhydride)
-
Stir bar and magnetic stir plate
-
Ice
-
Cold water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
pH meter or pH paper
-
Appropriate waste container
Procedure:
-
Preparation of Quenching Solution : In a large beaker equipped with a stir bar, prepare a mixture of crushed ice and cold water. Place the beaker in a secondary container, such as an ice bath, to effectively control the temperature during the exothermic reaction.
-
Hydrolysis (Quenching) : Slowly and carefully add the this compound dropwise to the vigorously stirred ice/water mixture. The addition rate should be controlled to prevent excessive heat generation and splashing. Monitor the temperature of the solution, ensuring it does not rise significantly. This step hydrolyzes the this compound into two equivalents of octanoic acid.
-
Neutralization : Once the hydrolysis is complete and the solution has returned to near room temperature, begin the slow, portion-wise addition of a saturated sodium bicarbonate solution. Carbon dioxide gas will evolve, so control the addition rate to prevent excessive foaming.
-
pH Monitoring : Periodically check the pH of the solution using a pH meter or pH paper. Continue adding the sodium bicarbonate solution until the pH of the waste solution is stable within the acceptable range of 6.0 to 8.0.[2][5]
-
Final Disposal : Once the solution is neutralized and gas evolution has ceased, the resulting aqueous waste can be disposed of according to your institution's and local regulations for non-hazardous aqueous waste.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. This compound | C16H30O3 | CID 69340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. carlroth.com [carlroth.com]
- 7. carlroth.com [carlroth.com]
- 8. reddit.com [reddit.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. ethz.ch [ethz.ch]
- 11. SDS for Acetic Anhydride: A Guide to Chemical Safety – KHA Online-SDS Management [kha.com]
Navigating the Safe Handling of Octanoic Anhydride: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the meticulous handling of reactive chemical reagents is paramount. Octanoic anhydride (B1165640), a corrosive and moisture-sensitive liquid, requires stringent safety protocols to mitigate risks. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of Octanoic anhydride in a laboratory setting.
Essential Safety & Handling Information at a Glance
A thorough understanding of the properties and hazards of this compound is the foundation of its safe use. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₆H₃₀O₃ |
| Molecular Weight | 270.41 g/mol [1] |
| Appearance | Colorless to pale yellow liquid[2][3] |
| UN Number | UN3265[2][4] |
| Hazard Class | 8 (Corrosive)[2][4] |
| Packing Group | II[2] |
| Occupational Exposure Limits | OSHA PEL: None establishedNIOSH REL: None establishedACGIH TLV: None established[2] |
Personal Protective Equipment (PPE): Your First Line of Defense
Due to its corrosive nature, which can cause severe skin burns and eye damage, a comprehensive personal protective equipment (PPE) ensemble is mandatory when handling this compound.[1][2][5]
-
Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[2]
-
Skin Protection:
-
Respiratory Protection: A vapor respirator should be used, especially in areas without adequate ventilation, to protect against inhalation of harmful mists or vapors.[2] Ensure any respirator used is approved by NIOSH or an equivalent regulatory body.[2]
Procedural Guidance for Handling and Storage
Adherence to strict operational procedures is critical to minimize exposure and ensure a safe working environment.
Handling: A Step-by-Step Approach
-
Ventilation: Always handle this compound in a well-ventilated area.[2] The use of a chemical fume hood is strongly recommended.[6]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[2]
-
Personal Hygiene: Wash hands thoroughly after handling the chemical.[2] Do not eat, drink, or smoke in the work area.[7]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[8]
Storage: Maintaining Chemical Stability
Proper storage is crucial due to the moisture-sensitive and reactive nature of this compound.
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[2]
-
Incompatible Materials: Store away from incompatible materials such as strong oxidizing agents.[6]
-
Moisture and Heat: Protect from moisture and keep away from heat and sources of ignition.[2] The product is often packed under an inert gas like Argon to prevent reaction with atmospheric moisture.[2]
Spill Management and Disposal Plan
In the event of a spill or for routine disposal, the following procedures should be followed to ensure safety and environmental protection.
Spill Response
-
Evacuate: Evacuate non-essential personnel from the spill area.[2]
-
Ventilate: Ensure adequate ventilation of the area.
-
Containment: Prevent further leakage or spillage if it is safe to do so.[2] Do not allow the chemical to enter drains or waterways.[2]
-
Absorption: Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[2]
-
Collection: Carefully collect the absorbed material into a suitable, labeled chemical waste container for disposal.[2]
Waste Disposal
-
Regulations: Dispose of all waste materials, including contaminated absorbents and empty containers, in accordance with local, state, and federal regulations.[2]
-
Approved Facility: All chemical waste should be disposed of through an approved waste disposal plant.[2]
Visualizing Safety Workflows and Hazard Mitigation
To further clarify the necessary safety procedures, the following diagrams illustrate the logical workflow for handling this compound and the relationship between its hazards and the required protective measures.
References
- 1. nipissingu.ca [nipissingu.ca]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 4. TLV Chemical Substances Introduction - ACGIH [acgih.org]
- 5. szabo-scandic.com [szabo-scandic.com]
- 6. This compound | C16H30O3 | CID 69340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Table of IDLH Values | NIOSH | CDC [cdc.gov]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Phthalic anhydride [medbox.iiab.me]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
